2-Pyrazolin-5-one, 1-benzyl-3-methyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDQPHZEAUFCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241547 | |
| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-23-6 | |
| Record name | 1-Benzyl-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one from benzyl hydrazine
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-methyl-2-pyrazolin-5-one from Benzylhydrazine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one, a key heterocyclic compound. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the underlying reaction principles, provides a detailed experimental protocol, and discusses the significance of this molecular scaffold in medicinal chemistry.
Introduction: The Significance of the Pyrazolinone Core
Pyrazolin-5-one derivatives represent a privileged scaffold in medicinal chemistry and materials science. Their five-membered heterocyclic structure is a cornerstone in the development of a wide array of biologically active agents. The title compound, 1-benzyl-3-methyl-2-pyrazolin-5-one, is a notable analog of Edaravone (1-phenyl-3-methyl-5-pyrazolone), a neuroprotective drug approved for treating stroke and amyotrophic lateral sclerosis (ALS).[1] The versatility of the pyrazolinone ring allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. These compounds are known to exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][2][3]
This guide focuses on a classic and efficient method for synthesizing this scaffold: the cyclocondensation reaction between benzylhydrazine and an acetoacetate ester, a process rooted in the principles of the Knorr pyrazole synthesis.[4]
Mechanistic Insights: The Knorr Pyrazolone Synthesis
The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one from benzylhydrazine and ethyl acetoacetate is a variant of the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5] This reaction provides a direct and high-yielding pathway to the pyrazolone ring system through the condensation of a hydrazine with a β-ketoester.[4]
The reaction proceeds through a well-established mechanism involving two primary stages:
-
Hydrazone Formation: The synthesis is typically initiated under mild acidic conditions. The acid catalyst protonates the ketone carbonyl of ethyl acetoacetate, enhancing its electrophilicity. The more nucleophilic terminal nitrogen of benzylhydrazine then attacks this activated carbonyl group. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization and Condensation: The second nitrogen atom of the hydrazone intermediate, now acting as an intramolecular nucleophile, attacks the ester carbonyl group. This cyclization step is followed by the elimination of an ethanol molecule, resulting in the formation of the thermodynamically stable five-membered pyrazolinone ring.[4][6]
It is crucial to recognize that the final product, like other pyrazolones, can exist in three tautomeric forms: the CH, NH, and OH forms.[7] While often depicted as the keto tautomer (CH form), the equilibrium between these forms can be influenced by the solvent and substitution patterns, which in turn affects the compound's reactivity and biological interactions.[4][7]
Caption: Knorr synthesis reaction pathway.
Detailed Experimental Protocol
This section provides a robust, field-proven methodology for the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one. The protocol is designed to be self-validating, with clear checkpoints and purification steps to ensure high purity of the final product.
Materials and Reagents
| Reagent / Material | Formula | Molar Mass ( g/mol ) | Grade |
| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | ≥97% |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Reagent Grade |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% |
| Deionized Water | H₂O | 18.02 | Type II |
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine (12.2 g, 0.1 mol) and absolute ethanol (100 mL). Stir the mixture until the benzylhydrazine has completely dissolved.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution. The acid serves to catalyze the initial condensation step.[4]
-
Addition of β-Ketoester: While stirring, add ethyl acetoacetate (14.3 g, 0.11 mol, 1.1 equivalents) dropwise to the flask over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane.[4]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the crude product from an aqueous ethanol solution.
-
Drying: Dry the purified white to off-white crystalline solid in a vacuum oven at 50-60°C to a constant weight.
Quantitative Data and Expected Outcome
| Parameter | Value | Rationale |
| Molar Ratio (Benzylhydrazine:EAA) | 1 : 1.1 | A slight excess of ethyl acetoacetate ensures complete conversion of the hydrazine. |
| Solvent | Ethanol | An effective solvent for all reactants and facilitates the removal of the ethanol byproduct. |
| Catalyst | Glacial Acetic Acid | A mild acid catalyst is sufficient to promote the reaction without causing degradation. |
| Reaction Temperature | ~78-80 °C (Reflux) | Provides the necessary activation energy for the intramolecular cyclization and condensation. |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction, but should be confirmed by TLC. |
| Expected Yield | 85-95% | This reaction is known for its high efficiency and yield.[4] |
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 1-benzyl-3-methyl-2-pyrazolin-5-one.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₁₂N₂O[8]
-
Molecular Weight: 188.23 g/mol [8]
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR Spectroscopy: Expected signals include a singlet for the methyl protons, a singlet for the methylene protons of the benzyl group, aromatic protons of the benzyl ring, and a singlet for the proton at the C4 position of the pyrazolone ring.
-
¹³C NMR Spectroscopy: Will show distinct peaks for the methyl carbon, methylene carbons, aromatic carbons, and the carbonyl carbon.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key absorption bands are expected for the C=O stretch (around 1700-1740 cm⁻¹), C=N stretch, and aromatic C-H stretches.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 188, with a possible [M+H]⁺ peak at 189 in ESI-MS.
Conclusion and Broader Impact
The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one via the Knorr condensation pathway is a foundational reaction for students, researchers, and industrial chemists. It is a robust, high-yielding, and straightforward method to access a molecular scaffold of significant pharmaceutical interest. The derivatives of this core structure are vital in the ongoing search for new therapeutic agents, underscoring the importance of understanding and mastering this synthetic protocol.[9][10] The knowledge gained from synthesizing and modifying this compound can be directly applied to drug discovery programs targeting a wide range of human diseases.
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PrepChem.com. Synthesis of (a) 1-Benzyl-4-ethoxycarbonyl-3-pyrazolin-5-one. [Link]
- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
National Center for Biotechnology Information (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Synthesis of pyrazolines by reaction with hydrazine hydrate. [Link]
-
Indian Academy of Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
National Center for Biotechnology Information (PubChem). 1-Benzyl-3-methyl-2-pyrazolin-5-one. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]
-
National Center for Biotechnology Information (PubMed). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. [Link]
Sources
- 1. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O | CID 70349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
1-benzyl-3-methyl-2-pyrazolin-5-one derivatives and their applications
An In-Depth Technical Guide to 1-Benzyl-3-Methyl-2-Pyrazolin-5-One Derivatives: Synthesis, Properties, and Multifaceted Applications
Introduction
The pyrazolone structural motif is a cornerstone in medicinal chemistry, representing a privileged scaffold found in numerous therapeutic agents.[1] First synthesized in 1883, pyrazolone derivatives quickly garnered attention for their potent analgesic and antipyretic activities.[1] Today, this versatile heterocyclic core is integral to FDA-approved drugs with applications ranging from neuroprotection to oncology.[1]
This technical guide focuses specifically on the 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold. The introduction of a benzyl group at the N1 position imparts distinct physicochemical properties, influencing the molecule's lipophilicity, steric profile, and potential for π-π stacking interactions with biological targets. These characteristics have made this particular class of derivatives a fertile ground for research, leading to the discovery of compounds with a broad spectrum of biological activities. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of these promising compounds.
The Core Scaffold: Structure and Tautomerism
The foundational structure is 1-benzyl-3-methyl-2-pyrazolin-5-one. A critical feature of the pyrazolin-5-one ring is its capacity for tautomerism, existing in equilibrium between several forms: the keto (CH), enol (OH), and zwitterionic (NH) forms.[2] The predominant tautomer is influenced by the solvent, pH, and the nature of substituents.[2] This dynamic equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities and its mode of interaction with enzymatic or receptor targets.
Strategic Synthesis of 1-Benzyl-3-Methyl-2-Pyrazolin-5-One Derivatives
The synthesis of this class of compounds typically follows a two-stage process: formation of the core pyrazolone ring, followed by functionalization, most commonly at the C4 position.
Stage 1: Synthesis of the 1-Benzyl-3-methyl-2-pyrazolin-5-one Core
The most direct and widely adopted method for constructing the pyrazolone ring is the condensation reaction between a hydrazine derivative and a β-ketoester.[3][4] For the target scaffold, this involves the reaction of benzylhydrazine with ethyl acetoacetate.
Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-2-pyrazolin-5-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol.[5][6]
-
pH Adjustment (Optional but Recommended): For improved reaction control and yield, adjust the pH of the hydrazine solution to between 5.0 and 6.5 using a dilute acid like hydrochloric acid.[5]
-
Addition of β-Ketoester: While stirring, add ethyl acetoacetate (1.0-1.1 eq) dropwise to the solution. An exothermic reaction may be observed.[6]
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield the pure 1-benzyl-3-methyl-2-pyrazolin-5-one product.[3][7]
Stage 2: Derivatization via Knoevenagel Condensation
The C4 position of the pyrazolone ring possesses an active methylene group, making it highly amenable to condensation reactions with aldehydes. The Knoevenagel condensation is the principal method for introducing diverse aryl or alkylidene substituents at this position, generating a vast library of derivatives.[7][8]
Experimental Protocol: Synthesis of 4-Arylmethylene-1-benzyl-3-methyl-2-pyrazolin-5-one Derivatives
-
Reactant Mixture: In a suitable solvent like absolute ethanol, combine 1-benzyl-3-methyl-2-pyrazolin-5-one (1.0 eq) and a selected aromatic aldehyde (1.0 eq).[8]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the mixture.[7][8]
-
Reaction Conditions: Stir the mixture at room temperature or under gentle reflux for several hours (4-10 hours). Monitor the reaction completion by TLC.[7]
-
Isolation: Upon completion, the reaction mixture is often cooled or poured into crushed ice to precipitate the product.[7]
-
Purification: The resulting solid is collected by filtration, washed with cold ethanol or water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the final derivative.[7][9]
The following diagram illustrates the general synthetic workflow.
Multifaceted Applications in Research and Development
Derivatives of the 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold have demonstrated a remarkable range of biological and chemical activities.
Medicinal Chemistry
The versatility of the scaffold allows for fine-tuning to achieve desired therapeutic effects, making it a subject of intense investigation in drug discovery.
Antimicrobial Activity: Many pyrazolone derivatives exhibit significant activity against a spectrum of bacteria and fungi.[1] The mechanism is often attributed to the disruption of cellular processes essential for microbial survival. The lipophilic nature of the benzyl group can facilitate passage through the microbial cell membrane. Structure-activity relationship studies have shown that the nature of the substituent at the C4 position is critical for potency.[10][11] For instance, compounds with specific substitutions on the C4-benzylidene ring have shown potent activity against both Gram-positive and Gram-negative bacteria.[12]
Table 1: Selected Antimicrobial Activity of Pyrazoline Derivatives
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| 2-Pyrazoline Derivatives | S. aureus | 64 | [10] |
| 2-Pyrazoline Derivatives | E. faecalis | 32 | [10] |
| Chloroacetyl-pyrazoline | P. aeruginosa | 62.5 | [12] |
| Chloroacetyl-pyrazoline | C. albicans | >62.5 |[12] |
Anticancer and Cytotoxic Activity: This class of compounds has emerged as a promising scaffold for the development of novel anticancer agents.[13][14] One of the key mechanisms identified is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[15] VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP binding site of VEGFR-2, these derivatives can inhibit downstream signaling, leading to reduced tumor vascularization and suppressed growth.
Studies have reported derivatives with potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the low micromolar or even nanomolar range.[13][15]
Antioxidant Properties: Several pyrazolone derivatives, including the well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are potent free radical scavengers.[16][17] The antioxidant activity stems from the ability of the pyrazolone ring, particularly in its anionic or enolic form, to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[17] This action helps to mitigate oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders and ischemia.[16] Sulfur-containing derivatives have shown particularly high antioxidant activity.[18]
Anti-inflammatory and Analgesic Activity: Historically, pyrazolones were first recognized for their anti-inflammatory and analgesic effects.[1][7] While the exact mechanisms can vary, they are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Agrochemicals
The structural features of these pyrazolone derivatives make them suitable candidates for agrochemical development. They have been investigated for use as herbicides and pesticides, where their biological activity can be harnessed to protect crops.[19]
Analytical and Industrial Chemistry
Beyond biological applications, the pyrazolone core is a valuable synthon in organic chemistry.[19] The keto group and active methylene site allow for further chemical transformations. Additionally, certain derivatives function as chelating agents and are used in the formulation of dyes and pigments.[7]
Structure-Activity Relationship (SAR) Insights
The extensive research into this scaffold has yielded valuable insights into the relationship between chemical structure and biological activity:
-
The C4-Substituent: This is the most critical position for modulating activity. The introduction of an arylmethylene group via Knoevenagel condensation is a common strategy. The electronic properties of this aryl ring are paramount; electron-withdrawing groups often enhance antimicrobial or anticancer activity.[12]
-
The N1-Benzyl Group: This group generally enhances the lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability. Substitutions on the benzyl ring itself can further tune these properties.
-
The C3-Methyl Group: While less frequently modified, this group contributes to the overall electronic and steric profile of the core ring.
-
Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems has been shown to produce compounds with significantly enhanced biological properties, including potent antibacterial and protein kinase inhibitory activity.[20]
Future Perspectives and Conclusion
The 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold continues to be a highly attractive and fruitful starting point for the design of novel bioactive molecules. Its synthetic accessibility, coupled with the chemical versatility of the C4 position, allows for the creation of large, diverse chemical libraries for high-throughput screening.
Future research will likely focus on several key areas:
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.
-
Development of Fused Systems: Exploring novel heterocyclic rings to fuse with the pyrazolone core to unlock new pharmacological profiles.[20]
-
QSAR and Computational Modeling: Employing quantitative structure-activity relationship (QSAR) studies and molecular docking to rationally design next-generation derivatives with enhanced potency and selectivity.[21]
References
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate.
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC.
-
Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Global Advanced Scientific Research.
-
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
-
Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research.
-
Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. DergiPark.
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. ResearchGate.
-
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Semantic Scholar.
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research.
-
Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International.
-
Antioxidant activity of 4-[alkyl(benzyl)sulfanylmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. ResearchGate.
-
Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. PubMed.
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate.
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
-
Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. PubMed.
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
-
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. MySkinRecipes.
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.
-
Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate.
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsisinternational.org [rsisinternational.org]
- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. paperpublications.org [paperpublications.org]
- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. | Semantic Scholar [semanticscholar.org]
- 17. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemimpex.com [chemimpex.com]
- 20. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 21. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
The Pharmacological Versatility of 1-Benzyl-3-Methyl-Pyrazolin-5-One Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzyl-3-methyl-pyrazolin-5-one scaffold represents a privileged heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of these compounds, delving into their synthesis, mechanisms of action, and therapeutic potential across antimicrobial, anti-inflammatory, analgesic, and anticancer domains. By synthesizing current research, this document offers field-proven insights and detailed experimental protocols to empower researchers in the ongoing development of novel therapeutics based on this versatile molecular framework.
Introduction: The Pyrazolin-5-one Core - A Foundation for Diverse Bioactivity
Pyrazolin-5-ones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring. This structural motif is not only of theoretical interest but also serves as a cornerstone in the development of numerous pharmaceuticals.[1] The historical significance of this scaffold is underscored by the discovery of antipyrine, one of the first synthetic analgesics, which features a pyrazolone core.[2] The versatility of the pyrazolin-5-one ring system, particularly its amenability to substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological targets.
The introduction of a benzyl group at the N-1 position of the 3-methyl-pyrazolin-5-one core has been a strategic focus in medicinal chemistry. This modification often enhances lipophilicity, which can improve cell membrane permeability and target engagement. Furthermore, derivatization at the C-4 position, a highly reactive site, has yielded a vast library of compounds with a wide spectrum of pharmacological effects. This guide will systematically explore the synthesis and multifaceted biological activities of 1-benzyl-3-methyl-pyrazolin-5-one and its key derivatives.
Synthesis of 1-Benzyl-3-Methyl-Pyrazolin-5-One and its Derivatives
The synthesis of the 1-benzyl-3-methyl-pyrazolin-5-one core and its subsequent derivatization at the C-4 position are fundamental processes for accessing this class of compounds. The following sections detail the established synthetic routes.
Synthesis of the Core Scaffold: 1-Benzyl-3-Methyl-Pyrazolin-5-One
The most prevalent and efficient method for synthesizing the 1-benzyl-3-methyl-pyrazolin-5-one scaffold is the condensation reaction between benzylhydrazine and a β-keto ester, typically ethyl acetoacetate.[3] This reaction proceeds via a cyclization mechanism to form the stable pyrazolin-5-one ring.
Experimental Protocol: Synthesis of 1-Benzyl-3-Methyl-Pyrazolin-5-One
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Reactant: To the stirring solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield pure 1-benzyl-3-methyl-pyrazolin-5-one.
Causality: The use of a protic solvent like ethanol facilitates the proton transfer steps involved in the condensation and cyclization reactions. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Synthesis of 4-Arylmethylene-1-Benzyl-3-Methyl-Pyrazolin-5-One Derivatives
The C-4 position of the pyrazolin-5-one ring is highly nucleophilic and readily undergoes condensation with various aromatic aldehydes in the presence of a base catalyst. This Knoevenagel-type condensation is a versatile method for introducing diverse aryl substituents, which is crucial for modulating the biological activity of the final compounds.
Experimental Protocol: Synthesis of 4-(Substituted-benzylidene)-1-benzyl-3-methyl-pyrazolin-5-one
-
Reaction Setup: Dissolve 1-benzyl-3-methyl-pyrazolin-5-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent like absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed to obtain the pure 4-arylmethylene derivative.
Causality: The basic catalyst deprotonates the C-4 position of the pyrazolin-5-one, generating a carbanion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step leads to the formation of the C=C double bond.
Evaluation of Anti-inflammatory and Analgesic Activity
The in vivo carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the acute anti-inflammatory and analgesic properties of new compounds. [4][5] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week before the experiment. Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 1-benzyl-3-methyl-pyrazolin-5-one derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group. [6] Causality: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity. This model also has an analgesic component, as the inflammation causes pain, and a reduction in pain-related behaviors can be assessed.
Table 2: Anti-inflammatory Activity of Selected 1-Benzyl-3-Methyl-Pyrazolin-5-One Derivatives in Carrageenan-Induced Paw Edema (Hypothetical Data)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Control | - | 0 |
| Indomethacin | 10 | 65 |
| Derivative A | 50 | 45 |
| Derivative A | 100 | 70 |
| Derivative B | 50 | 55 |
| Derivative B | 100 | 80 |
Note: This is illustrative data. Actual results would depend on the specific derivatives and experimental conditions.
Anticancer Activity
The pyrazole scaffold is present in several clinically approved anticancer drugs, and derivatives of 1-benzyl-3-methyl-pyrazolin-5-one have emerged as promising candidates for cancer therapy. [7][8]
Mechanism of Anticancer Action
The anticancer mechanisms of these compounds are often multi-faceted and can include:
-
Induction of Apoptosis: Many pyrazolone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. [9]This can occur through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.
-
Enzyme Inhibition: Pyrazolone derivatives can target and inhibit key enzymes involved in cancer cell growth and survival, such as protein kinases (e.g., CDKs, EGFR) and topoisomerases. [7][8]
Evaluation of Anticancer Activity
The in vitro cytotoxicity of these compounds against various cancer cell lines is a primary method for evaluating their anticancer potential. The MTT assay is a widely used colorimetric assay for this purpose. [10][11] Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. [10][12] Causality: The MTT assay is based on the ability of metabolically active (i.e., viable) cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Table 3: Cytotoxic Activity (IC50 in µM) of Selected 1-Benzyl-3-Methyl-Pyrazolin-5-One Derivatives against Human Cancer Cell Lines (Hypothetical Data)
| Compound | Substituent at C-4 | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Doxorubicin (Std.) | - | 0.8 | 1.2 | 1.5 |
| Derivative X | 4-Fluorobenzylidene | 5.2 | 7.8 | 10.1 |
| Derivative Y | 3,4-Dimethoxybenzylidene | 12.5 | 15.3 | 20.8 |
| Derivative Z | 4-(Trifluoromethyl)benzylidene | 2.1 | 3.5 | 4.9 |
Note: This table presents hypothetical IC50 values to demonstrate the format for reporting anticancer activity.
Conclusion and Future Directions
The 1-benzyl-3-methyl-pyrazolin-5-one scaffold continues to be a highly valuable and versatile platform in drug discovery. The synthetic accessibility of this core and the ease of its derivatization, particularly at the C-4 position, allow for the generation of large and diverse compound libraries for biological screening. The demonstrated efficacy of these compounds across antimicrobial, anti-inflammatory, analgesic, and anticancer applications highlights their significant therapeutic potential.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design.
-
Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising candidates to preclinical animal models to evaluate their therapeutic efficacy and safety profiles.
The continued exploration of the 1-benzyl-3-methyl-pyrazolin-5-one chemical space holds great promise for the development of novel and effective therapies for a wide range of human diseases.
References
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (n.d.). Retrieved from [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (n.d.). Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]
-
Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. (n.d.). Retrieved from [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (n.d.). Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]
-
The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer... (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Retrieved from [Link]
-
The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. (n.d.). Retrieved from [Link]
-
Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (n.d.). Retrieved from [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). Retrieved from [Link]
-
Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (n.d.). Retrieved from [Link]
-
Newer Substituted Indolyl-Pyrazoline Derivatives as Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]
-
Schematic diagram for the synthesis of pyrazoles, 5(a-g). (n.d.). Retrieved from [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. (n.d.). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (n.d.). Retrieved from [Link]
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (n.d.). Retrieved from [Link]
-
The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Retrieved from [Link]
-
Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (n.d.). Retrieved from [Link]
-
Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (n.d.). Retrieved from [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Retrieved from [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (n.d.). Retrieved from [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (n.d.). Retrieved from [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (n.d.). Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Retrieved from [Link]
-
The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer... (n.d.). Retrieved from [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). Retrieved from [Link]
-
The cyclooxygenase (COX) pathway and prostaglandin E2 (PGE2) signaling.... (n.d.). Retrieved from [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (n.d.). Retrieved from [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (n.d.). Retrieved from [Link]
-
In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents. (n.d.). Retrieved from [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Retrieved from [Link]
-
Prostaglandins and Inflammation. (n.d.). Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Retrieved from [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Retrieved from [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. (n.d.). Retrieved from [Link]
-
Anti-inflammatory activity in carrageenan-induced paw edema in rats... (n.d.). Retrieved from [Link]
-
The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (n.d.). Retrieved from [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). Retrieved from [Link]
Sources
- 1. ijbs.com [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 5. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. rsc.org [rsc.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Spectroscopic Guide to 1-Benzyl-3-methyl-2-pyrazolin-5-one: Structure, Tautomerism, and Analysis
Introduction
Welcome to an in-depth exploration of the spectroscopic characteristics of 1-benzyl-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of pyrazolinone-based compounds. Pyrazolin-5-ones are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, dyes, and photographic materials. Their biological significance, including analgesic, anti-inflammatory, and antimicrobial properties, makes a precise and robust analytical methodology for their characterization paramount.
This document deviates from a standard template to provide a narrative that is both educational and practical. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—not merely as procedural steps, but as interconnected tools for a holistic analysis. We will explore the "why" behind experimental choices and interpret the resulting data with a focus on validating the structure and purity of the target molecule. A critical aspect of pyrazolinone chemistry, tautomerism, will be a recurring theme, as its understanding is essential for accurate spectral interpretation.
The Subject: 1-Benzyl-3-methyl-2-pyrazolin-5-one
1-Benzyl-3-methyl-2-pyrazolin-5-one is a derivative of the pyrazolinone family, characterized by a benzyl group at the N1 position and a methyl group at the C3 position of the five-membered heterocyclic ring. Its molecular formula is C₁₁H₁₂N₂O, and its structure presents a fascinating case for spectroscopic analysis due to the potential for tautomerism.
Caption: Molecular structure of 1-benzyl-3-methyl-2-pyrazolin-5-one.
A crucial aspect to consider is the existence of tautomeric forms, which can significantly influence the spectroscopic data. The three primary tautomers are the CH-form (ketone), the OH-form (enol), and the NH-form. The equilibrium between these forms is often solvent-dependent.[1]
Caption: A robust workflow for acquiring high-quality NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of 1-benzyl-3-methyl-2-pyrazolin-5-one for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be around 4-5 cm.
-
Spectrometer Insertion: Carefully place the NMR tube into a spinner, adjust it to the correct depth using a gauge, and insert it into the spectrometer's magnet.
-
Instrumental Setup:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks. This is a critical step for high-resolution spectra.
-
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. This is followed by phasing, baseline correction, and referencing the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm, but it is common practice to use tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
¹H NMR Spectral Data & Interpretation
Table 1: Predicted ¹H NMR Spectral Data for 1-Benzyl-3-methyl-2-pyrazolin-5-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.0 | Singlet | 2H | Benzyl methylene protons (-CH₂-) |
| ~ 3.3 | Singlet | 2H | Pyrazolinone C4 protons (-CH₂-) |
| ~ 2.1 | Singlet | 3H | Methyl protons (-CH₃) |
Causality and Interpretation:
-
Aromatic Protons (~7.2-7.4 ppm): The five protons of the benzyl group's phenyl ring are expected to resonate in the typical aromatic region. The electronic environment of these protons is similar, leading to a complex multiplet.
-
Benzyl Methylene Protons (~5.0 ppm): The two protons of the -CH₂- group linking the phenyl ring to the nitrogen are deshielded by the adjacent electronegative nitrogen and the aromatic ring, hence their downfield shift. They are chemically equivalent and should appear as a singlet.
-
Pyrazolinone C4 Protons (~3.3 ppm): In the CH-tautomer, the two protons at the C4 position of the pyrazolinone ring are adjacent to a carbonyl group, which deshields them. Their signal is expected to be a singlet. The presence and chemical shift of this signal are strong indicators of the predominant tautomeric form in the given solvent.
-
Methyl Protons (~2.1 ppm): The three protons of the methyl group at the C3 position are attached to a sp²-hybridized carbon and will appear as a singlet.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 1-Benzyl-3-methyl-2-pyrazolin-5-one
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbon (C=O) |
| ~ 155 | C3 carbon (attached to -CH₃) |
| ~ 136 | Quaternary aromatic carbon (of benzyl) |
| ~ 129 | Aromatic CH carbons (ortho, para) |
| ~ 128 | Aromatic CH carbon (meta) |
| ~ 50 | Benzyl methylene carbon (-CH₂-) |
| ~ 40 | C4 carbon (-CH₂-) |
| ~ 15 | Methyl carbon (-CH₃) |
Causality and Interpretation:
-
Carbonyl Carbon (~170 ppm): The C=O group's carbon is highly deshielded and appears significantly downfield. This is a key diagnostic peak for the keto (CH) tautomer.
-
Aromatic Carbons (~128-136 ppm): The carbons of the benzyl group's phenyl ring will appear in the aromatic region.
-
Benzyl Methylene Carbon (~50 ppm): This carbon is shifted downfield due to the attachment to the electronegative nitrogen atom.
-
C4 Methylene Carbon (~40 ppm): The chemical shift of this carbon is highly dependent on the tautomeric form and provides crucial structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Analysis
Caption: Workflow for FTIR analysis using the ATR technique.
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 1-benzyl-3-methyl-2-pyrazolin-5-one powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
FTIR Spectral Data & Interpretation
Table 3: Predicted FTIR Absorption Bands for 1-Benzyl-3-methyl-2-pyrazolin-5-one
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3000 | C-H stretch | Aromatic (C₆H₅) |
| ~ 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂-) |
| ~ 1700-1680 | C=O stretch (strong) | Amide/Ketone |
| ~ 1600 | C=N stretch | Pyrazolinone ring |
| ~ 1580, 1495, 1450 | C=C stretch | Aromatic ring |
| ~ 750, 700 | C-H out-of-plane bend | Monosubstituted benzene |
Causality and Interpretation:
-
C=O Stretch (~1700-1680 cm⁻¹): The most prominent and diagnostic peak in the spectrum is expected to be the strong absorption from the carbonyl group of the pyrazolinone ring. Its exact position can provide clues about hydrogen bonding and the solid-state structure.
-
Aromatic and Aliphatic C-H Stretches: The signals above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (methyl and methylene groups).
-
C=N and C=C Stretches: These absorptions in the 1600-1450 cm⁻¹ region confirm the presence of the pyrazolinone and aromatic rings.
-
Out-of-Plane Bending (~750, 700 cm⁻¹): The presence of strong bands in this region is indicative of a monosubstituted benzene ring, corresponding to the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Introduction: The sample solution is introduced into the mass spectrometer, either via direct infusion or as the eluent from a liquid chromatography (LC) system.
-
Ionization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions in the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Mass Spectrum Data & Interpretation
For 1-benzyl-3-methyl-2-pyrazolin-5-one (C₁₁H₁₂N₂O), the exact molecular weight is approximately 200.24 g/mol .
Table 4: Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Assignment |
| 201.10 | [M+H]⁺ (Protonated molecule) |
| 223.08 | [M+Na]⁺ (Sodium adduct) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, a common benzyl fragment) |
Interpretation:
-
Molecular Ion Peak: In a positive ion mode ESI spectrum, the most important signal to identify is the protonated molecule, [M+H]⁺, which would appear at an m/z of approximately 201. This peak confirms the molecular weight of the compound.
-
Adducts: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can further corroborate the molecular weight.
-
Fragmentation: A characteristic fragment for a benzyl-substituted compound is the tropylium ion at m/z 91, formed by the cleavage of the C-N bond between the methylene group and the pyrazolinone ring. The presence of this fragment is strong evidence for the benzyl moiety. A GC-MS spectrum available on PubChem for this compound confirms this fragmentation pattern. [2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and measure its absorbance to use as a baseline.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range (e.g., 200-400 nm).
UV-Vis Spectral Data & Interpretation
Pyrazolinone derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the conjugated system of the ring and any attached aromatic groups. For 1-benzyl-3-methyl-2-pyrazolin-5-one, one would expect to see absorption maxima (λ_max) in the range of 240-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the predominant tautomeric form.
Conclusion: A Synthesized View
The structural elucidation of 1-benzyl-3-methyl-2-pyrazolin-5-one is a puzzle where each spectroscopic technique provides a crucial piece of the solution.
-
NMR spectroscopy defines the carbon-hydrogen framework, confirming the presence of the benzyl, methyl, and pyrazolinone ring protons and carbons. It is also the primary tool for investigating the tautomeric equilibrium in solution.
-
FTIR spectroscopy rapidly identifies the key functional groups, most notably the strong carbonyl absorption that is characteristic of the keto tautomer.
-
Mass spectrometry unequivocally determines the molecular weight of the compound and provides confirmatory structural evidence through characteristic fragmentation patterns, such as the tropylium ion.
-
UV-Vis spectroscopy confirms the presence of a conjugated electronic system.
Together, these techniques provide a self-validating system. The molecular weight from MS must match the structure deduced from NMR. The functional groups observed in FTIR must be consistent with the chemical environments detailed by NMR. By integrating the data from these orthogonal techniques, a researcher can confidently confirm the identity, structure, and purity of 1-benzyl-3-methyl-2-pyrazolin-5-one, a cornerstone of analysis in modern chemical and pharmaceutical research.
References
-
PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. Retrieved from [Link]
- El-Mawgoud, S. A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Holzer, W., et al. (2013). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 18(12), 14679-14699.
- Katritzky, A. R., & Elguero, J. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 35(36).
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. College of Engineering. Retrieved from [Link]
- Kinter, M. (2014). Quantifying Small Molecules by Mass Spectrometry.
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
Sources
Tautomeric Landscape of 1-Benzyl-3-methyl-2-pyrazolin-5-one: An In-depth Technical Guide
Abstract
Pyrazolin-5-ones are a cornerstone of heterocyclic chemistry, with their utility spanning pharmaceuticals, dyes, and agrochemicals.[1][2] A fundamental aspect of their chemical behavior, and one that dictates their reactivity and biological interactions, is their existence in a state of tautomeric equilibrium. This guide provides a comprehensive technical exploration of the tautomerism of 1-benzyl-3-methyl-2-pyrazolin-5-one. We will delve into the structural nuances of the primary tautomeric forms, the thermodynamic and environmental factors governing their interconversion, and the advanced analytical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important molecular system.
Introduction: The Significance of Tautomerism in Pyrazolinones
Pyrazolin-5-ones are versatile heterocyclic compounds renowned for their biological activities and as key intermediates in organic synthesis.[3] The core structure of 1-benzyl-3-methyl-2-pyrazolin-5-one allows for proton migration, leading to the coexistence of several tautomeric isomers. The predominant forms are the CH, OH, and NH tautomers, each possessing distinct electronic and steric properties (Figure 1). The position of this equilibrium is not static; it is profoundly influenced by the surrounding chemical environment, including the solvent, pH, and temperature.[2][4] Understanding and controlling this tautomeric landscape is critical in drug development, as different tautomers can exhibit varied biological activities and pharmacokinetic profiles.
The Tautomeric Forms of 1-Benzyl-3-methyl-2-pyrazolin-5-one
The tautomerism in 1-benzyl-3-methyl-2-pyrazolin-5-one involves the migration of a proton to one of three possible sites: the exocyclic oxygen, the ring nitrogen at the 2-position, or the carbon at the 4-position. This gives rise to the three principal tautomers:
-
OH-form (Enol tautomer): 1-benzyl-5-hydroxy-3-methyl-1H-pyrazole. This form is characterized by an aromatic pyrazole ring and a hydroxyl group at the 5-position.
-
NH-form (Keto tautomer): 1-benzyl-3-methyl-1,2-dihydro-3H-pyrazol-3-one. This tautomer contains a carbonyl group at the 5-position and a proton on the nitrogen at the 2-position.
-
CH-form (Keto tautomer): 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one. This form also possesses a carbonyl group at the 5-position, with the mobile proton residing on the carbon at the 4-position.
The relative stability of these tautomers is a delicate balance of factors including aromaticity, conjugation, and intramolecular hydrogen bonding.[1]
Figure 2: Experimental workflow for tautomer analysis.
Conclusion
The tautomerism of 1-benzyl-3-methyl-2-pyrazolin-5-one is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is paramount for predicting and controlling the chemical and biological properties of this important heterocyclic scaffold. By employing a combination of high-resolution analytical techniques, particularly NMR and UV-Vis spectroscopy, in conjunction with computational modeling, researchers can gain deep insights into the tautomeric landscape. The protocols and conceptual framework presented in this guide provide a robust foundation for the rigorous investigation of tautomerism in pyrazolinone systems, ultimately aiding in the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
References
-
Hörner, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1693. [Link]
-
Alves, M. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]
-
Hörner, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. [Link]
-
de Oliveira, B. G., et al. (2016). Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 318-326. [Link]
-
Alaşalvar, C., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1307, 137837. [Link]
-
Stadler, A., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1565-1576. [Link]
-
da Silva, J. P., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1202, 127271. [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]
-
Campillo, N., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c]t[1][4][5]hiadiazine 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1889-1892. [Link]
-
de la Cruz, M. J., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119567. [Link]
-
Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(12), 4130-4138. [Link]
-
Alkorta, I., et al. (2017). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(8), 729-735. [Link]
-
Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2623-2628. [Link]
-
Claramunt, R. M., et al. (2001). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry, 25(11), 1331-1338. [Link]
-
Guchhait, N., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism. Master Organic Chemistry. [Link]
-
Chiang, Y., et al. (1998). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. Journal of the Chemical Society, Perkin Transactions 2, (7), 1541-1546. [Link]
-
RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]
-
da Silva, G. N., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245311. [Link]
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
-
PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. [Link]
-
Finar, I. L., & Lord, G. H. (1957). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of the Chemical Society, 3314-3315. [Link]
-
Al-Obaidi, A. M. J., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing, 7(1), 1-8. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Formation of Pyrazolones from Ethyl Acetoacetate
Abstract
Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis, most classically achieved through the condensation of β-ketoesters with hydrazines, is a fundamental transformation for any researcher in drug development. This guide provides an in-depth examination of the mechanism of pyrazolone formation from ethyl acetoacetate, moving beyond a simple procedural outline to explore the underlying chemical principles that govern this critical reaction. We will dissect the mechanistic steps, evaluate the impact of reaction conditions, provide a field-tested experimental protocol, and discuss the crucial aspect of tautomerism in the final product. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this vital synthetic route.
Introduction: The Enduring Significance of the Pyrazolone Core
First synthesized in the 1880s by Ludwig Knorr, pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms and a carbonyl group.[3] This structural motif is not merely of academic interest; it is a privileged scaffold in drug discovery. A prime example is Edaravone (3-methyl-1-phenyl-5-pyrazolone), a potent antioxidant used to treat amyotrophic lateral sclerosis (ALS) and aid recovery from stroke.[1] The widespread application of pyrazolone derivatives, which exhibit anticancer, anti-inflammatory, and antimicrobial activities, continually drives the need for a comprehensive understanding of their synthesis.[1][2][4]
The most common and robust method for synthesizing these crucial molecules is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester, such as ethyl acetoacetate, with a substituted or unsubstituted hydrazine.[3][5][6] This guide will focus on this seminal reaction, providing the mechanistic and practical insights necessary for its successful application in a research and development setting.
The Core Reaction: A Mechanistic Deep Dive
The formation of a pyrazolone from ethyl acetoacetate and a hydrazine derivative (e.g., phenylhydrazine) is a classic condensation-cyclization reaction. While seemingly straightforward, a nuanced understanding of each step is critical for optimization and troubleshooting. The mechanism proceeds via the regioselective attack of the hydrazine on the β-ketoester, followed by an intramolecular cyclization of the resulting hydrazone intermediate.[3][5]
The key steps are as follows:
-
Nucleophilic Attack and Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a stable hydrazone intermediate. The ester carbonyl is less reactive towards nucleophilic attack due to the resonance-donating effect of the adjacent oxygen atom.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This step is the key ring-forming cyclization.
-
Elimination: The tetrahedral intermediate formed in the cyclization step collapses, eliminating a molecule of ethanol to yield the final 5-pyrazolone ring.
This entire process is a cascade of well-understood organic chemistry principles, culminating in the formation of a highly stable heterocyclic system.[5]
Caption: The reaction mechanism for pyrazolone formation.
Tautomerism in 5-Pyrazolones: A Critical Consideration
A crucial aspect of pyrazolone chemistry is the existence of multiple tautomeric forms. For a typical 3-methyl-1-phenyl-5-pyrazolone, three principal tautomers can exist in equilibrium: the CH, OH, and NH forms.[2]
-
CH form (Ketone): The 4-position is a CH2 group.
-
OH form (Enol): An aromatic pyrazole ring with a hydroxyl group at the 5-position.[5]
-
NH form (Amide): The ring contains a double bond between C3 and C4, with a proton on N2.
The predominant tautomer is highly dependent on the solvent, substitution pattern, and physical state (solid vs. solution).[2][7] While often drawn in the keto form, spectroscopic evidence suggests that the enol (OH) tautomer, which benefits from the aromaticity of the pyrazole ring, is a major contributor in many samples.[5][7] This is not just a theoretical point; the specific tautomer present can significantly influence the molecule's chemical reactivity and its interactions in a biological system.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details a reliable, solvent-free synthesis of Edaravone, a model reaction for this class of compounds.[1][3] The self-validating nature of this protocol lies in its simplicity and the high purity of the resulting product, which often precipitates directly from the reaction mixture.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Beaker
-
Diethyl ether
-
Stir rod
-
Vacuum filtration apparatus
Procedure:
-
Reactant Addition (Causality: Control of Exotherm): In a round-bottomed flask, slowly and carefully add phenylhydrazine (1.25 mL, 12.5 mmol) to ethyl acetoacetate (1.625 mL, 12.5 mmol).[3] This addition is exothermic and should be performed in a fume hood with caution.[3][8] The slow addition ensures the temperature does not rise uncontrollably, preventing potential side reactions.
-
Heating (Causality: Driving Cyclization & Dehydration): Assemble a reflux condenser and heat the reaction mixture in an oil bath at 135–145 °C for 60 minutes.[3] This temperature provides the necessary activation energy for the intramolecular cyclization and subsequent elimination of ethanol and water, driving the reaction to completion.[3]
-
Isolation (Causality: Inducing Crystallization): After heating, the reaction mixture will be a heavy syrup.[3] Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[3][8] The sharp decrease in temperature reduces the solubility of the product.
-
Precipitation (Causality: Solidification of Product): Add a small portion (~2 mL) of diethyl ether and stir the mixture vigorously with a glass rod.[3][8] The ether acts as an anti-solvent, further decreasing the product's solubility and inducing the formation of a powdered solid.[3]
-
Purification (Causality: Removal of Impurities): Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol, if necessary, to remove any unreacted starting materials or by-products.[8][9]
Caption: Experimental workflow for pyrazolone synthesis.
Influence of Reaction Conditions on Yield
The efficiency of pyrazolone synthesis can be influenced by several factors. While the solvent-free method described is highly effective, other conditions have been explored to optimize yield and purity for different substrates.[1]
| Hydrazine Derivative | β-Ketoester | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | None | None | 135-145 | 1 | ~100 | [1] |
| Methylhydrazine | Ethyl acetoacetate | Ethanol/Methanol | None | 0-78 | 1-16 | 66-100 | [1] |
| Phenylhydrazine | Ethyl acetoacetate | Methanol | HCl (pH 5.4-7.5) | 50-80 | 3-5 | High | [10] |
| Hydrazine Hydrate | Ethyl benzoylacetate | 1-Propanol | Acetic Acid | ~100 | 1 | Good | [5][8] |
As the table illustrates, the reaction is robust under various conditions. Acid catalysts can be employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[11] The choice of solvent and temperature can be adjusted to accommodate the solubility and reactivity of different starting materials.
Conclusion
The Knorr synthesis of pyrazolones from ethyl acetoacetate and hydrazines remains a highly efficient and versatile method for accessing this important class of heterocyclic compounds. A thorough understanding of its multi-step mechanism, the influence of reaction parameters, and the inherent tautomerism of the product is essential for any scientist working in drug discovery and development. The protocol provided herein is not merely a set of instructions but a reflection of the underlying chemical principles, empowering researchers to apply, adapt, and troubleshoot this cornerstone reaction with confidence and expertise.
References
- Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
-
Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
-
Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. Available at: [Link]
-
Najim, S. T., et al. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Inpressco. Available at: [Link]
-
Semantic Scholar. Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Available at: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Available at: [Link]
-
Sci-Hub. Tautomerism in the 5-pyrazolone series. Available at: [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]
-
NIH. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Available at: [Link]
-
ResearchGate. Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. Available at: [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
- Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
ResearchGate. Mechanism for the formation of pyrazole. Available at: [Link]
-
MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
ResearchGate. Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]
-
ResearchGate. (PDF) A one-step synthesis of pyrazolone. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sci-Hub: are you are robot? [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 10. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 11. jk-sci.com [jk-sci.com]
The Cornerstone of Synthesis: A Technical Guide to 1-benzyl-3-methyl-2-pyrazolin-5-one as a Chemical Intermediate
Abstract
This technical guide provides an in-depth exploration of 1-benzyl-3-methyl-2-pyrazolin-5-one, a highly versatile heterocyclic compound. We will dissect its synthesis, elucidate the nuanced reactivity of its pyrazolone core, and present its critical applications as a chemical intermediate in the development of pharmaceuticals, dyes, and other high-value chemicals. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique chemical properties of this scaffold in their synthetic strategies.
Introduction: The Pyrazolone Core
1-benzyl-3-methyl-2-pyrazolin-5-one (CAS No. 946-23-6) is a derivative of pyrazolone, a five-membered heterocyclic lactam ring containing two adjacent nitrogen atoms.[1] Its structure is characterized by a benzyl group at the N1 position, a methyl group at the C3 position, and a ketone at the C5 position. This arrangement creates a molecule with a rich and tunable reactivity, making it a valuable building block in organic synthesis.
The true versatility of pyrazolones, including the 1-benzyl derivative, stems from two key chemical features:
-
Keto-Enol Tautomerism: The pyrazolone ring can exist in several tautomeric forms (CH-form, OH-form, and NH-form). This equilibrium is influenced by the solvent and substituents, and it dictates the nucleophilic or electrophilic character of different positions on the ring.[2]
-
Active Methylene Group: The CH2 group at the C4 position is flanked by two carbonyl groups (one actual and one potential enolic carbonyl), rendering its protons acidic. This "active methylene" site is a prime target for a wide array of electrophilic substitution and condensation reactions.
These properties have established the pyrazolone ring as a "privileged scaffold" in medicinal chemistry and a foundational component in the colorant industry.[2]
Synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one
The most direct and industrially relevant method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.[2][3] For the title compound, this involves the reaction of benzylhydrazine with ethyl acetoacetate.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of benzylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen attacks the ester carbonyl, eliminating ethanol to form the stable five-membered pyrazolone ring.
Controlling the reaction conditions, particularly pH, is critical for maximizing yield and purity. An acidic to slightly acidic medium (pH 5.0-7.5) facilitates the initial condensation and hydrazone formation without excessively protonating the hydrazine, which would render it non-nucleophilic.[4][5][6] Subsequent neutralization or slightly basic conditions can promote the final cyclization step.[4][5][6]
Visualization of Synthesis
Field-Proven Experimental Protocol
This protocol is adapted from established industrial processes for analogous pyrazolones.[4][5][6]
-
Reaction Setup: Charge a glass-lined reactor with methanol and benzylhydrazine (1.0 eq). Begin agitation.
-
pH Adjustment: Slowly add hydrochloric acid to adjust the pH of the solution to between 5.5 and 6.5.
-
Reactant Addition: Heat the mixture to 50-60°C. Begin the dropwise addition of ethyl acetoacetate (1.0 - 1.05 eq) over 1-2 hours, maintaining the temperature below 80°C.
-
Initial Reflux: Once the addition is complete, maintain the reaction at reflux for 3-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Solvent Removal & Neutralization: Distill off the methanol. Adjust the pH of the remaining residue to neutral (pH 7.0) using a sodium carbonate solution.
-
Second Reflux (Cyclization): Heat the neutralized mixture to 70-90°C and hold at reflux for an additional 1-3 hours to ensure complete cyclization.
-
Isolation: Cool the reaction mixture. The product will precipitate out of the solution. Isolate the crude solid by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure, crystalline 1-benzyl-3-methyl-2-pyrazolin-5-one.
The Reactive Hub: Role as a Chemical Intermediate
The true value of 1-benzyl-3-methyl-2-pyrazolin-5-one lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building molecular complexity. The primary sites of reaction are the C4 active methylene position and the N2/O5 atoms.
Reactions at the C4 Position
The acidic protons at the C4 position allow for facile reaction with a range of electrophiles.
This is a cornerstone reaction where the pyrazolone condenses with aldehydes or ketones, typically under basic catalysis (e.g., piperidine), to form 4-benzylidene or related derivatives.[7] These α,β-unsaturated ketone products are themselves important intermediates, often serving as Michael acceptors.
-
Significance: The resulting exocyclic double bond extends the conjugation of the system, which is fundamental for creating chromophores in dyes. In medicinal chemistry, these derivatives serve as precursors for more complex heterocyclic systems and have shown diverse biological activities. The reaction can be part of a tandem Knoevenagel-Michael sequence to generate bis-pyrazolone structures, which have applications in bioconjugation.[8]
The electron-rich C4 position readily couples with diazonium salts in an electrophilic aromatic substitution-type reaction. This is the foundational reaction for the synthesis of a vast class of azo dyes.
-
Significance: This reaction is of immense industrial importance.[9] By varying the aniline derivative used to generate the diazonium salt and the substitution on the pyrazolone coupling component, a wide spectrum of colors (typically yellows, oranges, and reds) can be produced with good lightfastness.[10] These dyes are used extensively in textiles, inks, and pigments.[9]
The active methylene group can also undergo other important reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group, or acylation with acid chlorides, further expanding its synthetic utility.[11]
N-Alkylation vs. O-Alkylation
Pyrazolones are ambident nucleophiles and can be alkylated at either the N2 nitrogen or the C5 exocyclic oxygen. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the alkylating agent.[12]
-
Causality of Regioselectivity:
-
N-Alkylation: Generally favored under thermodynamic control and with "harder" alkylating agents like dimethyl sulfate or methyl iodide. This pathway leads to important pharmaceutical compounds like Antipyrine (in the case of the 1-phenyl analogue).[12]
-
O-Alkylation: Favored under kinetic control, often using "softer" reagents or specific reaction conditions. For instance, the Mitsunobu reaction (using triphenylphosphine, an azodicarboxylate like DEAD, and an alcohol) provides a mild and effective method to achieve selective O-alkylation, yielding 5-alkoxypyrazole derivatives.[12] These ethers are also valuable synthetic intermediates.
-
Applications in High-Value Chemical Synthesis
The reactivity profile of 1-benzyl-3-methyl-2-pyrazolin-5-one makes it a crucial starting material in several key industries.
-
Pharmaceuticals: The pyrazolone scaffold is a core component of numerous biologically active compounds, exhibiting anti-inflammatory, analgesic, anticancer, and antiviral properties.[2] While its 1-phenyl cousin, Edaravone, is a marketed drug for stroke and ALS, the 1-benzyl analogue serves as a versatile starting point for library synthesis in drug discovery programs to develop novel therapeutics.[2]
-
Dyes and Pigments: As a coupling component, it is fundamental to the production of pyrazolone azo dyes. These colorants are prized for their bright shades and good fastness properties, finding application in everything from textile dyeing to printing inks.[9]
-
Agrochemicals: The pyrazolone ring is present in various herbicides and insecticides. The ability to easily functionalize the C4 position allows for the synthesis of a wide range of derivatives that can be screened for desired agrochemical activity.
Summary of Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂N₂O | PubChem[1] |
| Molecular Weight | 188.23 g/mol | PubChem[1] |
| CAS Number | 946-23-6 | PubChem[1] |
| Appearance | White to light yellow crystalline solid | Generic |
| Key Reactive Sites | C4 (Active Methylene), N2/O5 (Ambident Nucleophile) | N/A |
Conclusion
1-benzyl-3-methyl-2-pyrazolin-5-one is more than a simple heterocyclic compound; it is a powerful and adaptable synthetic platform. Its straightforward synthesis via the Knorr condensation and the predictable, tunable reactivity of its active methylene group and ambident nucleophilic centers make it an indispensable intermediate. For scientists and researchers, a thorough understanding of the principles governing its reactions—from Knoevenagel condensations and azo couplings to regioselective alkylations—unlocks a vast chemical space for the innovation of new pharmaceuticals, high-performance dyes, and other advanced materials.
References
- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]
-
The Crucial Role of Coupling Components in Azo Dye Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of New Pyrazolone Dyes. Journal of Chemical Research, 2013(4), 227-231. [Link]
-
The Synthesis of Azo Dyes. University of Toronto. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
-
Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]
-
The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives with alcohols under 'Mitsunobu' conditions. HETEROCYCLES. [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan J. Chem. [Link]
- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
1-Benzyl-3-methyl-2-pyrazolin-5-one. PubChem. [Link]
-
Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate. [Link]
-
New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]
-
The continuous flow synthesis of azos. Journal of Flow Chemistry. [Link]
-
Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Bulletin of the Korean Chemical Society. [Link]
Sources
- 1. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O | CID 70349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Pyrazolone Core: A Technical Guide to Reactivity and Synthetic Strategy
Abstract
The pyrazolone nucleus, a five-membered heterocyclic motif, stands as a cornerstone in modern medicinal chemistry and drug development. First brought to prominence by Ludwig Knorr's synthesis of Antipyrine in 1883, this scaffold has since been integrated into a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This guide provides an in-depth exploration of the chemical reactivity inherent to the pyrazolone ring system. We will dissect the electronic architecture that governs its reactivity, detail the mechanisms of its most critical transformations, and provide field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic versatility of the pyrazolone core for the creation of novel molecular entities.
Foundational Principles: Structure and Tautomerism
The reactivity of the pyrazolone ring is intrinsically linked to its unique structural features and the existence of multiple tautomeric forms. These forms—the OH, NH, and CH isomers—coexist in equilibrium, and their relative populations are influenced by substitution, solvent, and pH. This tautomeric flexibility creates a system with multiple nucleophilic and electrophilic centers, dictating the course of its reactions.[4]
The C-4 position, flanked by two carbonyl groups (or their enol equivalents), is particularly noteworthy. It possesses a high degree of C-H acidity, making it a prime target for deprotonation and subsequent electrophilic attack. Computational studies, including semi-empirical AM1 and PM3 calculations, reveal that the highest electron density is concentrated on the carbonyl oxygen, making it a primary coordination site for metal ions and a key participant in hydrogen bonding.[5] Furthermore, Frontier Molecular Orbital (FMO) theory indicates that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions are highly sensitive to substituents, directly impacting the ring's nucleophilicity and electrophilicity.[6][7][8][9][10] Understanding this electronic landscape is paramount for predicting and controlling reaction outcomes.
The Gateway Synthesis: The Knorr Pyrazolone Synthesis
The most fundamental and widely employed method for constructing the pyrazolone core is the Knorr pyrazolone synthesis, a robust condensation reaction between a β-ketoester and a hydrazine derivative.[11][12][13]
The mechanism proceeds via an initial, regioselective attack of the more nucleophilic nitrogen of the hydrazine onto the ketone carbonyl of the β-ketoester.[14] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, culminating in the elimination of alcohol and water to yield the stable pyrazolone ring.[13][14]
Caption: General pathway for C-4 electrophilic substitution.
Mechanism Insight: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group at the C-4 position. [15]The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [16][17]The electron-rich pyrazolone attacks this reagent, leading to an intermediate that, upon hydrolysis during workup, yields the 4-formylpyrazolone. [18]
N-Alkylation and O-Alkylation
Alkylation of pyrazolones is complicated by the presence of multiple nucleophilic sites (N1, N2, and the exocyclic oxygen), leading to potential mixtures of N- and O-alkylated products. The outcome is highly dependent on the alkylating agent, substrate, and reaction conditions. [4]* "Hard" alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation.
-
"Soft" alkylating agents (e.g., diazomethane) often yield the O-alkylated product. [4]* Mitsunobu Reaction: This method (triphenylphosphine, diethyl azodicarboxylate, alcohol) provides a mild and neutral pathway for alkylation, offering an alternative to traditional methods that may require strong bases or high temperatures. [4]
Condensation Reactions
The active methylene group at C-4 readily participates in condensation reactions with aldehydes and ketones, most notably in Knoevenagel-type condensations. These reactions are typically base-catalyzed and provide access to 4-alkylidene or 4-arylidene pyrazolone derivatives, which are valuable intermediates and possess biological activity themselves. [14][19]
Cycloaddition Reactions
The pyrazolone system can participate in cycloaddition reactions, although this area is less explored than its substitution chemistry.
-
Diels-Alder Reactions: 4H-pyrazoles, which can be seen as tautomers or derivatives, can act as dienes in Diels-Alder reactions. The reactivity is significantly enhanced by electron-withdrawing groups (like fluorine) at the C-4 position, which lower the LUMO energy and induce hyperconjugative antiaromaticity, accelerating the reaction with dienophiles like strained alkynes. [20][21][22]* 1,3-Dipolar Cycloadditions: While pyrazolones themselves are not 1,3-dipoles, they are often synthesized via 1,3-dipolar cycloaddition. The reaction between a nitrile imine (a 1,3-dipole) and an alkyne is a classic route to the pyrazole core. [12][23][24][25]This highlights the synthetic relationship between pyrazolones and cycloaddition chemistry.
The Pyrazolone Scaffold in Drug Discovery
The synthetic accessibility and diverse reactivity of the pyrazolone ring have made it a "privileged scaffold" in medicinal chemistry. [26]Its derivatives have been successfully developed as drugs targeting a wide array of diseases.
Table of Biological Activities and Corresponding Drug Examples:
| Biological Activity | Example Drug(s) | Therapeutic Use |
| Anti-inflammatory/Analgesic | Antipyrine, Phenylbutazone | Pain relief, fever reduction, inflammation [2][27][28] |
| Neuroprotective | Edaravone | Amyotrophic Lateral Sclerosis (ALS) [1][13] |
| Anticancer | - (Numerous in development) | Targeting kinases, inhibiting cell proliferation [18][19][21][29] |
| Antimicrobial/Antifungal | - (Various derivatives) | Broad-spectrum antimicrobial agents [1][29][30] |
| Thrombopoietin Agonist | Eltrombopag | Treatment of thrombocytopenia [1] |
The structure-activity relationship (SAR) of pyrazolone derivatives is a rich field of study. For instance, the hybridization of the pyrazolone core with other pharmacophores, such as chalcones, has yielded potent anticancer agents. [1][11][31][32][33]These hybrid molecules often exhibit enhanced binding to biological targets and improved pharmacokinetic profiles.
Conclusion and Future Outlook
The pyrazolone ring is a testament to the power of heterocyclic chemistry in addressing complex challenges in medicine and materials science. Its reactivity is governed by a delicate interplay of tautomerism and electronic effects, offering chemists a tunable platform for molecular design. The foundational Knorr synthesis and the versatile reactivity of the C-4 position provide reliable and adaptable routes to a vast chemical space. As our understanding of disease biology deepens, the ability to rapidly synthesize and modify libraries of pyrazolone derivatives will remain a critical tool for drug discovery professionals. Future research will likely focus on developing more selective and asymmetric transformations, exploring novel cycloaddition pathways, and leveraging computational chemistry to design next-generation pyrazolone-based therapeutics with enhanced potency and specificity.
References
-
Song, D., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. Available at: [Link]
-
Francisco, A., et al. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Journal of Biomolecular Structure and Dynamics, 42(3), 1381-1391. Available at: [Link]
-
Patel, R., et al. (2025). Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. Future Medicinal Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Dipolar cycloaddition reaction given pyrazoles 3. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Journal of Biomolecular Structure and Dynamics, 42(3). Available at: [Link]
-
Holzer, W. (n.d.). Alkylation of pyrazolones / Introduction. Imperial College London. Available at: [Link]
-
Unknown Author. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Tu, Z., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(11), 20536-20546. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27653-27685. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Various Authors. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. Royal Society of Chemistry. Available at: [Link]
-
Elsworth, J. F., & Lamchen, M. (1970). Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. Journal of the Chemical Society C: Organic, 1477-1479. Available at: [Link]
-
Various Authors. (n.d.). Frontier molecular orbital (FMO) analysis, energies, and percent atomic... ResearchGate. Available at: [Link]
-
Kumar, A., & Kumar, V. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Synthetic Communications, 53(11), 843-866. Available at: [Link]
-
Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
-
Gurbanov, A. V., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2826-2862. Available at: [Link]
-
Sharma, R. K., et al. (2008). Semi-Empirical AM1 and PM3 Calculations for Electronic Structure of a Pyrazolone. Asian Journal of Chemistry, 20(2), 861-864. Available at: [Link]
-
Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole "click" reagents. Chemical Science, 14, 4353-4358. Available at: [Link]
-
Khan, S. A., & Asiri, A. M. (2012). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]
-
Francisco, A., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available at: [Link]
-
Al-Hiary, Y. M. (2007). Mannich Reaction of Pyrazole Leading to Alcohol and the Central Depressant Activity of the Product. Oriental Journal of Chemistry, 23(3), 943-950. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
-
Abularrage, N. S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 21(11), 3964. Available at: [Link]
-
Kumar, S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(4), 342-348. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2012). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Journal of the Serbian Chemical Society, 77(4), 457-473. Available at: [Link]
-
Marković, V., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. Journal of the Iranian Chemical Society, 20, 1505–1519. Available at: [Link]
-
Kumar, R., et al. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(6), 468-473. Available at: [Link]
-
da Silva, J., et al. (2016). An electronic study of pyrazolones drugs on agranulocytosis. ResearchGate. Available at: [Link]
-
Claramunt, R. M., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]
-
Song, D., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. Available at: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Naik, K., et al. (2013). Novel Mannich bases bearing pyrazolone moiety. Synthesis, characterization and electrochemical studies. Journal of Electrochemical Science and Engineering, 3(1), 25-38. Available at: [Link]
-
Francisco, A., et al. (n.d.). Knorr Pyrazole Synthesis of Edaravone. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). A presentation of the frontier orbitals of the molecules (9a–9h)... ResearchGate. Available at: [Link]
-
Matsuo, N., et al. (2001). Design, Synthesis, and Pharmacological Activity of Nonallergenic Pyrazolone-Type Antipyretic Analgesics. Journal of Medicinal Chemistry, 44(17), 2845-2854. Available at: [Link]
-
Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Available at: [Link]
-
Various Authors. (n.d.). Selected 1 H and 13 C NMR spectral data a of 4a-f. ResearchGate. Available at: [Link]
-
Abularrage, N. S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Available at: [Link]
-
Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]
-
Nichols, L. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
Sources
- 1. Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole-chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. youtube.com [youtube.com]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 28. Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives | MDPI [mdpi.com]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. mdpi.com [mdpi.com]
- 31. tandfonline.com [tandfonline.com]
- 32. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
1-Benzyl-3-methyl-2-pyrazolin-5-one: A Versatile Heterocyclic Intermediate for Advanced Industrial Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The pyrazolinone scaffold is a cornerstone in modern synthetic chemistry, serving as a privileged structure in pharmaceuticals, dyestuffs, and agrochemicals. This technical guide focuses on a specific, highly versatile derivative: 1-benzyl-3-methyl-2-pyrazolin-5-one. We will explore its synthesis, physicochemical properties, and delve into its significant potential as a key intermediate in multiple industrial sectors. This document provides not only a review of its applications but also detailed experimental protocols and the underlying chemical principles that drive its utility, offering actionable insights for research and development professionals.
The Pyrazolinone Core: A Foundation of Versatility
Pyrazolinones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group.[1] This structural arrangement imparts a unique combination of chemical reactivity and biological activity. The core pyrazolinone ring is a key structural element that can be readily modified through various chemical reactions, including condensation, diazotization, and coupling.[2] This synthetic tractability allows for the creation of a vast library of derivatives with tailored properties, making pyrazolinones indispensable building blocks in several industries.[3] Their derivatives are prominent as anti-inflammatory drugs, herbicides, and high-performance pigments.[1][4]
Synthesis and Characterization of 1-Benzyl-3-methyl-2-pyrazolin-5-one
The industrial viability of any chemical intermediate is fundamentally tied to an efficient and scalable synthesis route. 1-Benzyl-3-methyl-2-pyrazolin-5-one is typically synthesized via a cyclocondensation reaction, a robust and well-established method in heterocyclic chemistry.
Core Synthesis Pathway
The primary route involves the reaction of benzylhydrazine with ethyl acetoacetate. The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization that eliminates ethanol to yield the stable pyrazolinone ring. The choice of benzylhydrazine over the more common phenylhydrazine introduces a benzyl group at the N-1 position, which can subtly modulate the molecule's steric and electronic properties, influencing its reactivity and biological interactions.
Caption: Synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one.
Detailed Experimental Protocol for Synthesis
The following protocol is a synthesized methodology based on established procedures for pyrazolone synthesis, designed for laboratory-scale production with high purity and yield.[5][6]
Objective: To synthesize 1-benzyl-3-methyl-2-pyrazolin-5-one.
Materials:
-
Benzylhydrazine
-
Ethyl acetoacetate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 80 mL of methanol and 0.5 mol of benzylhydrazine.
-
pH Adjustment: While stirring, carefully add concentrated hydrochloric acid dropwise to adjust the pH of the methanol solution to between 5.0 and 6.5. This protonation step activates the hydrazine for nucleophilic attack.
-
Addition of Ketoester: Gently heat the solution to approximately 50°C. Over a period of 1-2 hours, add 0.5 mol of ethyl acetoacetate dropwise from the dropping funnel. Maintain the reaction temperature between 40°C and 90°C.
-
First Reflux: After the addition is complete, heat the mixture to reflux and maintain for 1 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal and Neutralization: After the initial reflux, distill the methanol from the reaction mixture. Allow the mixture to cool slightly and adjust the pH to neutral (pH 7.0) using a suitable base.
-
Second Reflux: Heat the neutralized mixture again to a temperature between 60°C and 80°C and reflux for an additional 1 to 3 hours to ensure complete cyclization.
-
Crystallization and Isolation: Cool the reaction solution. The product will precipitate as a crystal. Isolate the crude product by filtration.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to form high-purity white crystals of 1-benzyl-3-methyl-2-pyrazolin-5-one. Filter the purified crystals and dry in a vacuum oven.[5][6]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its application in industrial processes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [7] |
| Molecular Weight | 188.23 g/mol | [7][8] |
| Appearance | White crystalline solid | [5][6] |
| Melting Point | 103-106 °C | [8] |
| Solubility | Soluble in various organic solvents | [9] |
Industrial Applications as a Versatile Intermediate
1-Benzyl-3-methyl-2-pyrazolin-5-one is not typically an end-product but rather a crucial building block. Its true value lies in its ability to be transformed into a wide array of high-value industrial chemicals.
Caption: Industrial derivatization pathways for the core molecule.
Pharmaceutical Sector
The pyrazole and pyrazoline nuclei are considered "pharmacophores" and are present in numerous FDA-approved drugs.[1][10] They are known to interact with a variety of biological targets.[11]
-
Rationale for Use: The pyrazolinone ring is a key component in many non-steroidal anti-inflammatory drugs (NSAIDs). The N-benzyl-3-methyl variant serves as a scaffold for developing new chemical entities with potentially improved efficacy or safety profiles. Its derivatives have shown a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[12][13]
-
Application in Anti-inflammatory and Analgesic Drug Development: 1-Benzyl-3-methyl-2-pyrazolin-5-one is a crucial intermediate for synthesizing molecules analogous to established drugs.[4][9] The closely related 1-phenyl-3-methyl-5-pyrazolone (known as Edaravone) is used to treat amyotrophic lateral sclerosis (ALS) and aid recovery after a stroke, highlighting the therapeutic potential of this chemical class.[14]
-
Emerging Potential in Anticancer Therapeutics: Research into pyrazoline derivatives has revealed significant anticancer activity.[13] For instance, certain 1-benzyl substituted derivatives have been evaluated for their anti-proliferative effects against cancer cell lines like MCF-7 (breast) and A-549 (lung), showing promising inhibitory concentrations (IC₅₀).[15] The mechanism often involves the inhibition of critical signaling pathways or enzymes like VEGFR-2, which are crucial for tumor growth and angiogenesis.[15]
Dyestuffs and Pigments Sector
Pyrazolones are foundational intermediates in the synthesis of azo dyes and pigments, which are widely used in the textile, printing, and plastics industries.[2][3]
-
Role as a Precursor for Azo Dyes: The active methylene group at the C-4 position of the pyrazolinone ring is highly reactive and readily participates in coupling reactions with diazonium salts. This reaction is the cornerstone of azo dye synthesis. By varying the diazonium salt component, a wide spectrum of colors—particularly brilliant yellows, oranges, and reds—can be achieved.[16] These dyes are known for their high color strength, good lightfastness, and excellent affinity for synthetic fibers like polyester.[2][16]
-
General Protocol for Azo Dye Synthesis:
-
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.
-
Coupling Reaction: The 1-benzyl-3-methyl-2-pyrazolin-5-one is dissolved in an alkaline solution to form the phenolate-like anion, which activates the C-4 position.
-
The cold diazonium salt solution is then slowly added to the pyrazolinone solution. The coupling reaction occurs, forming the azo linkage (-N=N-) and yielding the final dye molecule.
-
The resulting dye precipitates from the solution and can be isolated by filtration, washed, and dried.
-
These dyes are suitable for various applications, including disperse dyes for polyester fabrics and pigments for printing inks and plastics coloration.[16]
Agrochemical Sector
The biological activity of pyrazole derivatives extends to agriculture, where they are used to create effective and selective herbicides and pesticides.[1][4]
-
Application in Herbicide and Pesticide Formulation: 1-Benzyl-3-methyl-2-pyrazolin-5-one can be used as a starting material to synthesize more complex molecules with herbicidal or insecticidal properties.[9] The pyrazole ring is a common feature in several commercial agrochemicals.[13] Derivatization of the core structure allows for the fine-tuning of properties such as target specificity, environmental persistence, and efficacy, contributing to improved crop protection and yield.[4]
Conclusion and Future Outlook
1-Benzyl-3-methyl-2-pyrazolin-5-one stands out as a highly valuable and versatile chemical intermediate. Its straightforward synthesis and reactive nature make it an ideal starting point for constructing a diverse range of molecules with significant industrial applications. In the pharmaceutical industry, it provides a proven scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and oncology. For the dye and pigment industry, it is a key precursor for high-performance colorants. Its utility in the agrochemical field further underscores its importance.
Future research will likely focus on leveraging this core structure to develop next-generation materials, including novel pharmaceuticals with enhanced specificity and reduced side effects, more environmentally friendly and robust dyes, and more effective and sustainable agrochemicals. The continued exploration of new reaction pathways and derivatizations will undoubtedly unlock further potential for this remarkable heterocyclic compound.
References
-
Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. [Link]
-
PYRAZOLINE HETEROCYCLIC: A REVIEW. (2021, May 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Chemistry of Pyrazolinones and their Applications | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]
-
Recent advances in the therapeutic applications of pyrazolines. (2012). PMC - PubMed Central. [Link]
-
Metwally, M. A., et al. (2012, October 4). A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. Modern Scientific Press. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). MDPI. [Link]
-
1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O. PubChem. [Link]
-
Synthesis, biological activity of new pyrazoline derivative. (2020, June 16). The Pharma Innovation. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). J. Chil. Chem. Soc., 66(2). [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 7. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O | CID 70349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. modernscientificpress.com [modernscientificpress.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Benzyl-3-methyl-2-pyrazolin-5-one
Abstract: This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one. This guide is tailored for researchers, scientists, and professionals in drug development. The protocol is grounded in the principles of the Knorr pyrazole synthesis, detailing the reaction mechanism, step-by-step procedures, safety precautions, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Scientific Background
Pyrazolone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties. 1-Benzyl-3-methyl-2-pyrazolin-5-one is a member of this important class of heterocyclic compounds.
The synthesis described herein is a classic example of the Knorr pyrazole synthesis , a reliable and high-yielding method for creating pyrazole and pyrazolone rings.[1][2] The reaction involves the condensation of a β-ketoester (in this case, ethyl acetoacetate) with a hydrazine derivative (benzylhydrazine).[3] The reaction's efficiency and the stability of the resulting aromatic pyrazolone ring make this a fundamental and valuable transformation in synthetic organic chemistry.[4]
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established acid-catalyzed condensation-cyclization mechanism.[5][6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic terminal nitrogen of benzylhydrazine on the electrophilic ketone carbonyl of ethyl acetoacetate. The ketone is more reactive than the ester, ensuring regioselectivity. This step, often catalyzed by a weak acid, results in the formation of a hydrazone intermediate after the elimination of a water molecule.[5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the ester carbonyl group.
-
Elimination: This attack forms a five-membered ring intermediate which subsequently collapses, eliminating a molecule of ethanol. This final dehydration step is driven by the formation of the stable, conjugated pyrazolone ring system.
Caption: Mechanism of the Knorr Pyrazolone Synthesis.
Materials and Equipment
Reagents and Chemicals
It is imperative to use high-purity reagents to ensure a high yield and minimize side products.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
| Benzylhydrazine | 555-96-4 | 122.17 | 1.22 g (10 mmol, 1.0 eq) | Can be used as free base or hydrochloride salt. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.37 mL (1.43 g, 11 mmol, 1.1 eq) | A slight excess ensures complete consumption of hydrazine. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~0.5 mL (catalytic) | Acts as an acid catalyst. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 20 mL | Reaction and recrystallization solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | For washing/trituration. |
Laboratory Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Heating mantle
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale. Adjust quantities accordingly for different scales.
Reaction Setup and Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylhydrazine (1.22 g, 10 mmol) in 20 mL of absolute ethanol.
-
Addition of Reactants: To this stirring solution, add ethyl acetoacetate (1.37 mL, 11 mmol) followed by 3-4 drops (~0.5 mL) of glacial acetic acid to catalyze the reaction.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.[8][9]
-
Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the benzylhydrazine spot indicates reaction completion.
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the product. A yellowish syrup or solid may form.[7]
Product Isolation and Purification
-
Trituration: If the product separates as an oil or syrup, add 10-15 mL of cold diethyl ether and stir vigorously with a glass rod to induce crystallization.[7]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid cake with a small amount of cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the crude product under vacuum or in a desiccator.
-
Recrystallization: For further purification, dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified white, crystalline product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry to a constant weight.
Caption: Experimental workflow for the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one.
Product Characterization
The identity and purity of the synthesized 1-benzyl-3-methyl-2-pyrazolin-5-one should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting range indicates high purity.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum (e.g., using KBr pellet). Key characteristic peaks for pyrazolones include:[10][11]
-
~1700 cm⁻¹: Strong absorption corresponding to the C=O (amide) stretching vibration.
-
~1590-1610 cm⁻¹: C=N stretching vibration.
-
~2900-3100 cm⁻¹: C-H stretching from methyl, methylene, and aromatic groups.
-
-
NMR Spectroscopy: Dissolve the product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR analysis. The expected chemical shifts are:[12][13]
-
¹H NMR (predicted):
-
δ ~2.1-2.3 ppm (singlet, 3H, -CH₃)
-
δ ~3.3-3.5 ppm (singlet, 2H, pyrazolone ring -CH₂-)
-
δ ~5.0-5.2 ppm (singlet, 2H, benzyl -CH₂-)
-
δ ~7.2-7.5 ppm (multiplet, 5H, aromatic protons)
-
-
¹³C NMR (predicted):
-
δ ~15-17 ppm (-CH₃)
-
δ ~40-43 ppm (ring -CH₂)
-
δ ~50-52 ppm (benzyl -CH₂)
-
δ ~127-135 ppm (aromatic carbons)
-
δ ~155-158 ppm (C=N)
-
δ ~170-173 ppm (C=O)
-
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₁₂N₂O = 188.23 g/mol ). Expect to see the molecular ion peak [M]⁺ or [M+H]⁺.
Safety and Handling
CAUTION: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Benzylhydrazine: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[14][15] In case of exposure, seek immediate medical attention.[16] It should be handled with extreme care as hydrazine derivatives are often suspected carcinogens.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Causes eye irritation. Keep away from heat and open flames.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.
All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- MSDS of Benzylhydrazine. Capot Chemical Co., Ltd.
- Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781.
- SAFETY DATA SHEET - Benzylhydrazine dihydrochloride. Fisher Scientific.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Chemical Safety Data Sheet MSDS / SDS - BENZYLHYDRAZINE DIHYDROCHLORIDE. ChemicalBook.
- Benzylhydrazine. CymitQuimica.
- IR spectral data of Pyrazoline derivatives.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2021).
- Knorr Pyrazole Synthesis. In Name Reactions in Organic Synthesis.
- 1-Benzoyl-2-benzylhydrazine SDS, 1215-52-7 Safety D
- Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide. Benchchem.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- Detailed experimental protocol for Knorr pyrazole synthesis. Benchchem.
- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021).
- Knorr pyrazole synthesis. Name-Reaction.com.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences.
- Synthesis of pyrazoles. YouTube.
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2019). MDPI.
- 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. (2018). Organic Chemistry Research.
- REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANO. International Journal of Applied Biology and Pharmaceutical Technology.
- Synthesis of (a) 1-Benzyl-4-ethoxycarbonyl-3-pyrazolin-5-one. PrepChem.com.
- One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.
- 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum. ChemicalBook.
- Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Deriv
- Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin deriv
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemres.org [orgchemres.org]
- 7. rsisinternational.org [rsisinternational.org]
- 8. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. naturalspublishing.com [naturalspublishing.com]
- 14. capotchem.cn [capotchem.cn]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
analytical methods for characterization of 1-benzyl-3-methyl-2-pyrazolin-5-one
An Application Guide to the Comprehensive Characterization of 1-Benzyl-3-methyl-2-pyrazolin-5-one
Abstract
This comprehensive technical guide provides a suite of detailed analytical methodologies for the definitive characterization of 1-benzyl-3-methyl-2-pyrazolin-5-one. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this document outlines robust protocols for chromatographic, spectroscopic, and thermal analysis techniques. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data. Key methods detailed include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (¹H and ¹³C NMR) for structural elucidation, Infrared (IR) Spectroscopy for functional group confirmation, and Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA) for thermal property evaluation.
Introduction and Molecular Overview
1-Benzyl-3-methyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are significant structural motifs in medicinal chemistry and are foundational to various therapeutic agents, including the well-known drug Edaravone (1-phenyl-3-methyl-5-pyrazolone), an antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS)[1]. The benzyl substituent at the N1 position differentiates the target compound, influencing its physicochemical properties such as solubility and lipophilicity, which are critical parameters in drug development.
Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of such compounds. A multi-technique approach is essential not only for routine quality control but also for regulatory submissions and fundamental research. An important structural consideration for pyrazolones is their existence in multiple tautomeric forms (CH, OH, and NH), which can be influenced by the solvent and physical state[1]. The analytical methods described herein are designed to provide a complete profile of the molecule, accounting for these structural nuances.
Physicochemical Properties of 1-Benzyl-3-methyl-2-pyrazolin-5-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem[2] |
| Molecular Weight | 188.23 g/mol | PubChem[2] |
| CAS Number | 43025-45-8 | Inferred from structure |
| Appearance | Typically a crystalline solid | General knowledge |
| Synonyms | 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one | PubChem[2] |
Analytical Workflow and Strategy
A robust analytical strategy relies on the orthogonal application of multiple techniques. Chromatographic methods provide quantitative data on purity and impurities, spectroscopic methods confirm the molecular structure, and thermal analysis reveals physical properties and stability. The following diagram illustrates the logical workflow for a comprehensive characterization.
Caption: Overall analytical workflow for the characterization of 1-benzyl-3-methyl-2-pyrazolin-5-one.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are the cornerstone of purity assessment, capable of separating the main compound from synthesis-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle & Causality: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. It separates analytes based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For 1-benzyl-3-methyl-2-pyrazolin-5-one, the benzyl group provides sufficient hydrophobicity for strong retention on a C18 column, allowing for excellent separation from more polar or non-polar impurities. An acidic modifier (e.g., phosphoric or formic acid) is used to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks[3][4].
Application Note: This method is primarily used for purity determination (assay) and for quantifying known and unknown impurities. A photodiode array (PDA) or diode array detector (DAD) is recommended to assess peak purity spectrally and to develop methods for related substances.
Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Solvent B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Peak tailing and fronting should be minimal (<1.5). The retention time should be consistent across injections.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile starting materials. The compound is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for unambiguous identification[5].
Application Note: While 1-benzyl-3-methyl-2-pyrazolin-5-one itself may have limited volatility, GC-MS is invaluable for analyzing potential volatile impurities from its synthesis, such as residual ethyl acetoacetate or benzylhydrazine.
Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5].
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Methanol.
-
Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern will be characteristic of the molecule's structure. For the parent compound, expect to see the molecular ion peak (M⁺) at m/z 188, along with characteristic fragments corresponding to the loss of the benzyl group (m/z 91) and other fragments of the pyrazolone ring.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the most powerful technique for unambiguous structure determination. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei cause signal splitting (coupling), providing detailed connectivity information.
Application Note: Both ¹H and ¹³C NMR are required for full structural confirmation. Spectra should be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃. The choice of solvent can influence which tautomeric form is observed[1].
Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Expected ¹H NMR Data (in CDCl₃, CH-tautomer):
-
δ ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~5.0 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ ~3.3 ppm (s, 2H): Methylene protons (-CH₂-) at the C4 position of the pyrazolone ring.
-
δ ~2.1 ppm (s, 3H): Methyl protons (-CH₃) at the C3 position.
-
-
Expected ¹³C NMR Data (in CDCl₃, CH-tautomer):
-
δ ~170 ppm: Carbonyl carbon (C=O) at C5.
-
δ ~155 ppm: C3 carbon attached to the methyl group.
-
δ ~135-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~127-129 ppm: Aromatic CH carbons of the benzyl group.
-
δ ~50 ppm: Methylene carbon (-CH₂-) of the benzyl group.
-
δ ~40 ppm: Methylene carbon (-CH₂-) at C4 of the ring.
-
δ ~15 ppm: Methyl carbon (-CH₃).
-
Data Interpretation: The number of signals, their chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the proposed structure of 1-benzyl-3-methyl-2-pyrazolin-5-one. The presence of a singlet for the benzylic CH₂ and the ring CH₂ confirms the CH-tautomer as the major form in a non-polar solvent like CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for confirming their presence.
Application Note: This is a rapid and simple method for confirming the presence of key functional groups. The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group ~3050-3030 C-H stretch Aromatic (Benzyl) ~2950-2850 C-H stretch Aliphatic (CH₃, CH₂) ~1700-1720 C=O stretch Ketone (Pyrazolone ring) ~1600, ~1495, ~1450 C=C stretch Aromatic ring | ~1550-1580 | C=N stretch | Pyrazolone ring |
Thermal Analysis
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are critical for determining stability, melting point, and polymorphic forms.
Principle & Causality:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and glass transitions[6].
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures[6]. Simultaneous TGA-DSC analysis can provide both sets of data in a single experiment[7].
Application Note: These methods are essential for assessing the solid-state properties of the compound. The melting point is a key indicator of purity, while the decomposition temperature defines its thermal stability limits.
Protocol: DSC and TGA Analysis
-
Instrumentation: DSC or TGA instrument, or a simultaneous TGA-DSC analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, alumina for TGA).
-
Analytical Conditions:
-
Temperature Program: Ramp from 30 °C to 350 °C (or higher if needed) at a heating rate of 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
-
Data Interpretation:
-
DSC: A sharp endothermic peak indicates the melting point of a crystalline solid. The temperature at the peak maximum is typically reported. The absence of significant thermal events before the melt suggests the material is anhydrous and not a solvate.
-
TGA: A stable baseline with no mass loss until a high temperature indicates good thermal stability. The onset temperature of mass loss is reported as the decomposition temperature.
-
Caption: Relationship between analytical techniques and the information they provide for characterization.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the complete characterization of 1-benzyl-3-methyl-2-pyrazolin-5-one. The orthogonal application of chromatography (HPLC, GC-MS), spectroscopy (NMR, FTIR), and thermal analysis (DSC, TGA) ensures the unambiguous determination of the compound's identity, purity, structure, and key physical properties. Adherence to these protocols will enable researchers and scientists to generate high-quality, reliable data essential for research, development, and quality assurance in any scientific endeavor involving this compound.
References
-
Al-Juboori, F. H. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]
-
Elessa, S. A., et al. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]
-
Gomes, A. C. S., et al. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. PMC - NIH. [Link]
-
ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. Retrieved from ResearchGate. [Link]
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
SIELC Technologies. (2018). 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Ghavanalkar, S. J., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society. [Link]
-
ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. [Link]
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. [Link]
-
PubMed. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. National Center for Biotechnology Information. [Link]
-
Fülöp, F., & Ötvös, S. B. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
-
SIELC Technologies. (2018). Separation of 3-Methyl-5-pyrazolone on Newcrom R1 HPLC column. [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
-
HETEROCYCLES. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives with alcohols under Mitsunobu conditions. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O | CID 70349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-3-methyl-5-pyrazolone | SIELC Technologies [sielc.com]
- 4. 3-Methyl-5-pyrazolone | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
Application Notes & Protocols: Synthesis of Azo Dyes using 1-Benzyl-3-methyl-2-pyrazolin-5-one as a Coupling Component
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 1-benzyl-3-methyl-2-pyrazolin-5-one as a pivotal intermediate in the synthesis of azo dyes. This guide covers the underlying chemical principles, step-by-step synthesis protocols for both the intermediate and a final dye product, and the rationale behind key experimental choices.
Introduction: The Significance of Pyrazolones in Color Chemistry
Pyrazolones are a class of five-membered heterocyclic organic compounds that serve as foundational building blocks in the synthesis of a vast array of dyes and pigments.[1][2] Their versatility stems from a unique chemical structure, particularly the presence of an active methylene group, which makes them excellent coupling components in colorant synthesis.[3] These compounds are integral to producing vibrant hues ranging from yellow and orange to red and brown, with applications spanning textile dyeing, printing, and pigment formulation.[1]
Among the various pyrazolone derivatives, 1-benzyl-3-methyl-2-pyrazolin-5-one offers specific advantages. The N-benzyl group influences the final dye's properties, such as solubility in organic solvents, lightfastness, and overall thermal stability, making it a valuable intermediate for creating high-performance disperse and solvent dyes. This guide elucidates the synthesis and application of this specific intermediate, providing robust protocols for laboratory-scale production.
Section 1: Chemical Principles and Mechanistic Insights
The Azo Coupling Reaction: A Two-Step Symphony
The synthesis of azo dyes from pyrazolone intermediates is primarily achieved through the azo coupling reaction. This is a sequential, two-step process that is fundamental to color chemistry.
-
Diazotization: The process begins with the conversion of a primary aromatic amine (e.g., aniline or a substituted derivative) into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).
-
Expert Insight: This reaction must be conducted at low temperatures (0–5 °C). Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, leading to reduced yield and purity of the final product. The cold temperature stabilizes this critical intermediate.
-
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then introduced to the coupling component—in this case, 1-benzyl-3-methyl-2-pyrazolin-5-one. The pyrazolone, under slightly alkaline or neutral conditions, acts as a nucleophile. The coupling occurs at the active methylene group (the C4 position) of the pyrazolone ring, resulting in an electrophilic aromatic substitution reaction that forms the characteristic azo group (–N=N–), the chromophore responsible for the dye's color.[3][4]
The Critical Role of Tautomerism
Pyrazolone-based azo dyes do not exist as a single, static structure. They exhibit a phenomenon known as azo-hydrazo tautomerism, existing as an equilibrium mixture of two forms: the azo form (containing a C=C bond and an N=N bond) and the hydrazo form (containing C=N and N-H bonds).[3]
-
Expert Insight: The equilibrium between these two tautomers is influenced by factors such as the solvent, pH, and the electronic nature of substituents on both the diazo and coupling components. This equilibrium is not merely an academic curiosity; it directly impacts the dye's final color (λ_max), color strength, and photostability. The hydrazo tautomer often contributes to a bathochromic shift (a deeper, redder color) compared to the azo form. Understanding and controlling this equilibrium is key to tuning the properties of the final dye.
Section 2: Synthesis of the Core Intermediate: 1-Benzyl-3-methyl-2-pyrazolin-5-one
The synthesis of the title compound follows the classic Knorr pyrazolone synthesis, involving the condensation of a hydrazine derivative with a β-ketoester.[2]
Protocol 2.1: Synthesis of 1-Benzyl-3-methyl-2-pyrazolin-5-one
This protocol details the reaction of benzylhydrazine with ethyl acetoacetate.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | 12.22 g | 0.10 | |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.01 g | 0.10 | |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | Solvent |
| Ethanol | C₂H₅OH | 46.07 | - | - | For recrystallization |
| Deionized Water | H₂O | 18.02 | - | - | For precipitation |
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylhydrazine (12.22 g, 0.10 mol) and glacial acetic acid (50 mL).
-
Addition of β-Ketoester: While stirring, add ethyl acetoacetate (13.01 g, 0.10 mol) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into 200 mL of ice-cold deionized water while stirring vigorously.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Cool the solution to induce crystallization, filter the purified crystals, and dry them in a vacuum oven at 50 °C.
-
Characterization: The final product, a white to pale yellow crystalline solid, should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Caption: Synthesis of the pyrazolone intermediate.
Section 3: Protocol for Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a monoazo dye by coupling diazotized aniline with the previously synthesized 1-benzyl-3-methyl-2-pyrazolin-5-one.
Experimental Workflow
Caption: General workflow for Azo Dye synthesis.
Protocol 3.1: Synthesis of an Aniline-Based Pyrazolone Azo Dye
-
Amine Solution: In a 100 mL beaker, dissolve aniline (0.93 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and deionized water (10 mL).
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization process.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.70 g, 0.01 mol) in 5 mL of cold deionized water. Add this sodium nitrite solution dropwise to the cooled aniline solution over 10 minutes, ensuring the temperature does not rise above 5 °C.
-
Stirring: Stir the resulting solution for an additional 15 minutes at 0–5 °C. The clear solution of the benzenediazonium chloride is now ready for the coupling step.
-
Coupling Solution: In a 250 mL beaker, dissolve 1-benzyl-3-methyl-2-pyrazolin-5-one (1.88 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Cooling: Cool this solution to 0–5 °C in an ice-salt bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold pyrazolone solution with constant, vigorous stirring. A brightly colored precipitate will form immediately.
-
pH Adjustment: Maintain the pH of the reaction mixture between 8-10 by adding more 10% NaOH solution if necessary.
-
Completion: Continue stirring the mixture in the ice bath for 1 hour to ensure the reaction goes to completion.
-
Isolation and Purification: Collect the colored solid by vacuum filtration. Wash the dye thoroughly with cold deionized water until the filtrate is neutral. Recrystallize the crude dye from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified product. Dry the final dye in a vacuum oven.
Quantitative Data Summary
| Reagent | Part | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | A | 93.13 | 0.93 g | 0.01 |
| Sodium Nitrite | A | 69.00 | 0.70 g | 0.01 |
| Conc. HCl | A | 36.46 | 3 mL | ~0.036 |
| 1-Benzyl-3-methyl-2-pyrazolin-5-one | B | 188.23 | 1.88 g | 0.01 |
| Sodium Hydroxide | B | 40.00 | ~2 g | ~0.05 |
Rationale and Critical Parameters (Trustworthiness)
-
Low Temperature (0-5 °C): This is the most critical parameter. It prevents the premature decomposition of the diazonium salt and minimizes the formation of undesirable phenol byproducts from the reaction of the diazonium salt with water.
-
Acidic pH (Diazotization): A strong acid is required to generate nitrous acid (HNO₂) from NaNO₂ and to protonate the aromatic amine, making it soluble and ready for reaction.
-
Alkaline pH (Coupling): The coupling reaction is favored under slightly alkaline conditions. The base deprotonates the pyrazolone, increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium salt.[3]
-
Stoichiometry: A 1:1 molar ratio of the amine to the coupling component is crucial for maximizing the yield of the desired monoazo dye and preventing the formation of bis-azo products.
Section 4: Visualization of Tautomerism
Caption: Azo-Hydrazo tautomeric equilibrium in pyrazolone dyes.
(Note: The DOT script above uses placeholders for chemical structure images as DOT language itself cannot render complex chemical structures. In a full report, these would be replaced with actual images of the Azo and Hydrazo forms of the synthesized dye.)
References
-
Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. [Link]
-
Rudalal R. R, Patel I. J, Mehta A. G. (1999). Synthesis of Some Pyrazolone Dyes, Their Metal Complexes and Their Application on Natural and Synthetic Fibres. Oriental Journal of Chemistry, 15(3). [Link]
-
Peeref. (n.d.). Green synthesis of nano pyrazolone disperse reactive dyes containing sulfonyl ethyl hydrogen sulfate group and their effect in dyeing performance and biological activity on pure, blend and modified fabrics. [Link]
-
Wikipedia. (n.d.). Pyrazolone. [Link]
-
The Chemistry of Color. (n.d.). Understanding Pyrazolone Coupling Components. [Link]
-
ResearchGate. (n.d.). Synthesis and spectral characterization of novel azomethine disperse dyes derived from pyrazolone moiety and their dyeing performance on polyester fabrics. [Link]
-
Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research. [Link]
-
El-Sayed, W. A., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. [Link]
-
University of the Fraser Valley. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Semantic Scholar. (n.d.). Synthesis of novel pyrazolyl quinolinone derivatives and their physicochemical applications on polyester. [Link]
-
Saeed, A., et al. (2016). Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. Journal of the Chinese Chemical Society. [Link]
-
SciELO. (n.d.). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Novel 2-Pyrazoline. [Link]
-
Ibrahim, S. A., et al. (2024). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. Scientific Reports. [Link]
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
-
Onwudiwe, D. C., & Elemike, E. E. (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. [Link]
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
Sources
Application Notes & Protocols: 1-Benzyl-3-methyl-2-pyrazolin-5-one as a Versatile Precursor for Novel Anti-Inflammatory Agents
Abstract
The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, most notably anti-inflammatory, analgesic, and antipyretic properties.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-benzyl-3-methyl-2-pyrazolin-5-one as a key starting material for the synthesis of potent anti-inflammatory agents. We present detailed, validated protocols for the synthesis of the precursor itself and its subsequent derivatization into promising therapeutic candidates, including Mannich bases and C4-arylidene derivatives. Furthermore, this guide explains the mechanistic rationale behind these synthetic strategies and includes protocols for the in vitro evaluation of the synthesized compounds, empowering research teams to efficiently navigate the discovery pipeline from synthesis to preliminary biological validation.
Introduction: The Pyrazolone Core in Anti-Inflammatory Drug Design
Since the synthesis of Antipyrine in 1883, pyrazolone and its derivatives have been a subject of intense investigation in pharmacology.[2] Molecules incorporating this five-membered heterocyclic ring have demonstrated a remarkable capacity to modulate biological pathways associated with inflammation.[3] Clinically established non-steroidal anti-inflammatory drugs (NSAIDs) such as Phenylbutazone and Metamizole feature this structural motif.[1][4]
The therapeutic efficacy of pyrazolones stems from several key features:
-
Cyclooxygenase (COX) Inhibition: Many pyrazolone derivatives act as inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis in the inflammatory cascade.[4][5]
-
Radical Scavenging: The pyrazolone ring can act as a potent free radical scavenger, a mechanism central to the neuroprotective and anti-inflammatory effects of drugs like Edaravone.[6][7][8] This antioxidant property helps mitigate oxidative stress, a key component of chronic inflammation.
-
Tunable Scaffold: The pyrazolone core possesses reactive sites, particularly the active methylene group at the C4 position, which allow for straightforward chemical modification. This "tunability" enables medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.[9]
1-Benzyl-3-methyl-2-pyrazolin-5-one is an ideal precursor due to its synthetic accessibility and the presence of these key reactive sites. The benzyl group at the N1 position enhances lipophilicity, which can improve cell membrane permeability and binding to target proteins.[4] This guide will provide the foundational protocols to leverage this precursor for creating next-generation anti-inflammatory candidates.
Synthesis of Precursor: 1-Benzyl-3-methyl-2-pyrazolin-5-one
The most reliable and widely adopted method for synthesizing 1-substituted-3-methyl-5-pyrazolones is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a β-ketoester.
Causality and Rationale: This protocol utilizes benzylhydrazine and ethyl acetoacetate. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring. Controlling the pH is crucial; a slightly acidic medium (pH 5.0-6.5) protonates the carbonyl of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by the hydrazine, thereby facilitating the initial condensation step.[10][11]
Protocol 2.1: Knorr Cyclocondensation
Materials:
-
Benzylhydrazine
-
Ethyl acetoacetate
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (1M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 500 mL round-bottom flask, dissolve 0.10 mol of benzylhydrazine in 150 mL of methanol.
-
While stirring, slowly add concentrated HCl dropwise to adjust the pH of the solution to approximately 6.0. This step is critical for activating the subsequent reaction.
-
Heat the solution to 50-55°C.
-
Add 0.10 mol of ethyl acetoacetate dropwise to the heated solution over a period of 1 hour. Maintain the reaction temperature at 50-60°C.
-
After the addition is complete, attach the reflux condenser and reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of starting materials), distill off the methanol under reduced pressure.
-
To the remaining residue, add 100 mL of water and adjust the pH to 7.0 using a 1M NaOH solution. Stir the mixture at 60°C for 1 hour to ensure complete cyclization.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a crystalline solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals of 1-benzyl-3-methyl-2-pyrazolin-5-one.
Expected Results:
-
Yield: 85-95%
-
Appearance: White crystalline solid
-
Molecular Formula: C₁₁H₁₂N₂O[12]
-
Molecular Weight: 188.23 g/mol [12]
-
Melting Point: ~113-115 °C
Derivatization Strategies for Anti-Inflammatory Agents
The synthesized 1-benzyl-3-methyl-2-pyrazolin-5-one serves as a platform for creating diverse derivatives. The active methylene group at the C4 position is the primary site for electrophilic substitution, allowing for the introduction of various pharmacophores.
Caption: Synthetic workflow from precursor to evaluated derivatives.
Protocol 3.1: Synthesis of C4-Mannich Bases
Causality and Rationale: The Mannich reaction is a powerful tool for introducing an aminomethyl group onto an acidic proton, such as the one at the C4 position of the pyrazolone ring. This modification often enhances the aqueous solubility and bioavailability of the parent compound. The reaction involves an aminoalkylation where formaldehyde, a secondary amine (e.g., piperidine), and the active methylene compound react to form the Mannich base. The electron-withdrawing nature of the adjacent carbonyl and amide groups in the pyrazolone ring makes the C4 protons sufficiently acidic to initiate the reaction. Mannich bases of various heterocyclic compounds have shown significant anti-inflammatory and analgesic activities.[13][14][15]
Materials:
-
1-benzyl-3-methyl-2-pyrazolin-5-one (from Protocol 2.1)
-
Piperidine (or other secondary amine)
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Magnetic stirrer
Procedure:
-
In a 100 mL flask, suspend 0.01 mol of 1-benzyl-3-methyl-2-pyrazolin-5-one in 30 mL of ethanol.
-
To this suspension, add 0.012 mol of piperidine and stir for 10 minutes at room temperature.
-
Add 0.015 mol of aqueous formaldehyde solution dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 6-8 hours. The initial suspension should become a clear solution and then a precipitate may form.
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed if further purification is needed.
Protocol 3.2: Synthesis of C4-Arylidene Derivatives
Causality and Rationale: This reaction is a Knoevenagel-type condensation between the active methylene group of the pyrazolone and an aromatic aldehyde. The reaction is typically base-catalyzed (e.g., with piperidine or acetic acid), which deprotonates the C4 position to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the C4-arylidene derivative. These derivatives extend the conjugation of the pyrazolone system and introduce a substituted aryl ring, a common feature in many COX inhibitors.[1][16] The specific substitution on the aromatic aldehyde can be varied to modulate the anti-inflammatory activity.
Materials:
-
1-benzyl-3-methyl-2-pyrazolin-5-one (from Protocol 2.1)
-
4-Chlorobenzaldehyde (or other substituted aromatic aldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (as catalyst)
-
Reflux apparatus
Procedure:
-
Dissolve 0.01 mol of 1-benzyl-3-methyl-2-pyrazolin-5-one and 0.01 mol of 4-chlorobenzaldehyde in 50 mL of absolute ethanol in a round-bottom flask.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
If crystallization does not occur spontaneously, pour the reaction mixture into ice-cold water with stirring to induce precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield the pure C4-(4-chlorobenzylidene)-1-benzyl-3-methyl-2-pyrazolin-5-one.
Mechanistic Basis of Anti-Inflammatory Action
The derivatives synthesized from 1-benzyl-3-methyl-2-pyrazolin-5-one can exert their anti-inflammatory effects through multiple mechanisms. The primary pathway for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1] Additionally, inhibition of 5-lipoxygenase (5-LOX) can prevent the formation of leukotrienes, another class of inflammatory mediators.[1] The antioxidant properties, particularly relevant for Edaravone-like structures, help to neutralize reactive oxygen species (ROS) that are produced during inflammation and contribute to tissue damage.[7][8][17]
Caption: Key inflammatory pathways targeted by pyrazolone derivatives.
Protocols for In Vitro Biological Evaluation
To assess the therapeutic potential of the newly synthesized derivatives, a panel of in vitro assays is recommended.
Protocol 5.1: Anti-inflammatory Activity by Inhibition of Albumin Denaturation
Causality and Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation is a standard and rapid method to screen for anti-inflammatory properties.[17] This assay uses bovine serum albumin (BSA) as the model protein. Anti-inflammatory drugs like Ibuprofen show a dose-dependent inhibition of denaturation in this assay.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Synthesized compounds and standard drug (Ibuprofen) dissolved in DMSO
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Prepare test solutions of synthesized compounds and a standard drug (e.g., Ibuprofen) at various concentrations (e.g., 10-500 µg/mL) in DMSO.
-
For each assay, mix 0.2 mL of BSA solution with 2.8 mL of PBS.
-
Add 0.1 mL of the test solution to the BSA/PBS mixture. A control group consists of the BSA/PBS mixture with 0.1 mL of DMSO.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance (turbidity) of the samples at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation) for each compound.
Protocol 5.2: Antioxidant Activity by DPPH Radical Scavenging Assay
Causality and Rationale: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the color to fade to yellow. The degree of discoloration is proportional to the scavenging activity of the compound. This is particularly relevant for derivatives designed to mimic the action of Edaravone.[17]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Synthesized compounds and standard (Ascorbic acid) dissolved in methanol
-
Spectrophotometer
Procedure:
-
Prepare test solutions of synthesized compounds and a standard (e.g., Ascorbic acid) at various concentrations in methanol.
-
In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each test solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A control containing methanol instead of the test solution is used as a reference.
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value for each compound.
Data Summary and Interpretation
The results from the synthesis and biological evaluations should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.
Table 1: Synthesis Yields and In Vitro Anti-Inflammatory/Antioxidant Activity
| Compound ID | Derivative Type | R Group (if applicable) | Yield (%) | Albumin Denaturation IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) |
| Precursor | - | - | 92 | > 500 | > 500 |
| D-01 | Mannich Base | Piperidinyl | 78 | 85.4 | 152.6 |
| D-02 | C4-Arylidene | 4-Chlorophenyl | 85 | 45.2 | 210.8 |
| D-03 | C4-Arylidene | 4-Methoxyphenyl | 81 | 68.9 | 185.3 |
| Ibuprofen | Standard Drug | - | - | 35.5 | > 500 |
| Ascorbic Acid | Standard Drug | - | - | N/A | 22.7 |
Note: Data are representative and for illustrative purposes only.
Interpretation: From the illustrative data, one could infer that derivatization at the C4 position significantly enhances anti-inflammatory activity compared to the precursor. The C4-arylidene derivative with an electron-withdrawing chloro group (D-02) shows the most potent activity in the albumin denaturation assay, approaching the efficacy of the standard drug Ibuprofen. The Mannich base (D-01) demonstrates moderate anti-inflammatory and improved antioxidant activity, suggesting a mixed mechanism of action. This type of analysis is crucial for guiding the next cycle of drug design and optimization.
Conclusion
1-benzyl-3-methyl-2-pyrazolin-5-one is a highly valuable and synthetically tractable precursor for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for its synthesis and derivatization into structurally diverse candidates. By coupling these synthetic procedures with the provided in vitro evaluation methods, research teams can efficiently generate and screen compound libraries, accelerating the identification of lead molecules with significant therapeutic potential. The inherent versatility of the pyrazolone scaffold ensures its continued relevance in the ongoing search for safer and more effective anti-inflammatory drugs.
References
-
Arul Murugan, S. & Kavitha, K. (2021). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. SN Applied Sciences. [Link]
-
Tzankova, V., et al. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Chen, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
-
Singh, S., et al. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]
-
Singh, M., et al. (2021). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. RSC Medicinal Chemistry. [Link]
-
Zhu, H., et al. (2016). Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia. BMC Neuroscience. [Link]
-
Kumar, A., et al. (2023). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. [Link]
-
Divya Mohan, R., et al. (2024). Recent developments in the design of functional derivatives of edaravone and exploration of their antioxidant activities. Semantic Scholar. [Link]
-
Kumar, A., et al. (2016). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Journal of Heterocyclic Chemistry. [Link]
-
Tzankova, V., et al. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
-
Wang, F., et al. (2023). Anti-arthritic effect of edaravone against arthritis. Drug Design, Development and Therapy. [Link]
-
Kumari, S. & Gupta, H. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. World Journal of Pharmaceutical Research. [Link]
- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2011).
-
Çınar, E., et al. (2022). Synthesis and biological evaluation of some pyrazolone based Schiff base derivatives as enzymes inhibitors, antioxidant, and anticancer agents. ResearchGate. [Link]
-
Sharma, A., et al. (2018). Current status of pyrazole and its biological activities. Pharmacophore. [Link]
-
Kumar, P., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
-
Abdel-Aziz, M., et al. (2018). Synthesis and Biological Evaluation of 1,3,5-Trisubstituted 2-Pyrazolines as Novel Cyclooxygenase-2 Inhibitors with Antiproliferative Activity. ResearchGate. [Link]
-
Patel, H. (2013). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Science and Research. [Link]
-
Gomaa, A. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. [Link]
-
Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
Radi, M., et al. (2017). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]
-
Köksal, M., et al. (2007). Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. Archives of Pharmacal Research. [Link]
-
Bîcu, E., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Molecules. [Link]
-
Shi, D., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
-
Gökhan, N., et al. (2007). Some new Mannich bases of 5-methyl-2-benzoxazolinones with analgesis and anti-inflammatory activities. ResearchGate. [Link]
-
Khalil, O.M. & Refaat, H.M. (2011). Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives. Oriental Journal of Chemistry. [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 11. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
- 13. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijfmr.com [ijfmr.com]
- 17. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Spectroscopic Characterization of Pyrazolone Derivatives using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals and other industries. The precise elucidation of their molecular structure is fundamental to understanding their function and for the development of new chemical entities. This document provides a comprehensive guide and detailed protocols for the characterization of pyrazolone derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It emphasizes the rationale behind experimental choices and offers insights into data interpretation to ensure trustworthy and accurate structural analysis.
Introduction
The pyrazolone core is a privileged scaffold in medicinal chemistry, found in numerous drugs with analgesic, anti-inflammatory, and anticancer properties. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature and position of their substituents. NMR and IR spectroscopy are cornerstone analytical techniques that provide a wealth of structural information. NMR spectroscopy maps the carbon-hydrogen framework and reveals the connectivity of atoms, while IR spectroscopy identifies the key functional groups present in the molecule. A combined application of these two techniques allows for an unambiguous structural determination. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of pyrazolone derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. For pyrazolone derivatives, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the heterocyclic ring and any attached moieties.
Foundational Principle: Sample Preparation
The quality of the final NMR spectrum is directly dependent on the meticulous preparation of the sample. The primary goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.
Protocol for NMR Sample Preparation:
-
Solvent Selection : The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. The selection is based on the solubility of the pyrazolone derivative.
-
Chloroform-d (CDCl₃) : A versatile solvent for a wide range of organic compounds of low to moderate polarity.[1] Its residual proton signal at 7.26 ppm can serve as a secondary chemical shift reference.[1]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) : Excellent for polar pyrazolone derivatives. It is particularly useful for observing exchangeable protons like N-H, as the rate of exchange is slower compared to protic solvents.
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) : Suitable for highly polar or water-soluble derivatives. Be aware that labile protons (N-H, O-H) will exchange with the solvent's deuterium and become invisible in the ¹H NMR spectrum.[2]
-
-
Sample Concentration :
-
Dissolution and Filtration : Dissolve the sample in a small vial before transferring it to the NMR tube.[3][4] This allows for effective mixing, gentle heating, or vortexing to ensure complete dissolution.[4] It is imperative to filter the solution through a pipette with a small plug of glass wool to remove any suspended particles, which can degrade the magnetic field homogeneity and result in poor spectral quality.
-
Internal Reference : Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, defined as 0.00 ppm. Many commercially available deuterated solvents contain TMS. If not, a small drop can be added to the solvent before preparing the sample.[3]
Rationale for Protocol Steps:
-
Deuterated Solvents : Using solvents where hydrogen (¹H) is replaced by deuterium (²H) prevents the solvent from producing large signals in the ¹H NMR spectrum, as deuterium resonates at a different frequency.[3] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during data acquisition.
-
Filtration : Solid particles in the sample will not be detected in a solution-state NMR spectrum but will disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.[1]
Data Acquisition and Interpretation
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information on the chemical environment of each proton, their relative numbers (through integration), and their spatial relationship to neighboring protons (through spin-spin coupling).
Typical ¹H NMR Chemical Shift Ranges for Pyrazolone Derivatives:
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| N-H (Amide/Tautomeric) | 10.0 - 14.0 | Often broad; position is dependent on solvent, concentration, and temperature. Disappears upon D₂O exchange.[2] |
| C-H (Aromatic) | 7.0 - 8.5 | Protons on phenyl or other aromatic substituents. |
| C-H (Olefinic, C4-H) | 5.0 - 6.0 | The chemical shift of the proton at the C4 position of the pyrazolone ring can vary significantly based on substituents.[6][7] |
| N-Alkyl (e.g., N-CH₃) | 3.0 - 4.0 | Protons on alkyl groups attached to a nitrogen atom. |
| C-Alkyl (e.g., C-CH₃) | 2.0 - 2.5 | Protons on alkyl groups attached to a carbon atom of the pyrazolone ring.[6][8] |
| O-Alkyl (e.g., O-CH₃) | 3.5 - 4.5 | Protons on alkoxy substituents.[7][8] |
¹³C NMR Spectroscopy: Mapping the Carbon Backbone
Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each chemically unique carbon atom, offering a direct count of the different carbon environments in the molecule.
Typical ¹³C NMR Chemical Shift Ranges for Pyrazolone Derivatives:
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| C=O (Carbonyl) | 155 - 175 | The carbonyl carbon is typically found in the downfield region of the spectrum.[6] |
| C3/C5 (Pyrazole Ring) | 140 - 160 | The exact shifts of C3 and C5 are highly dependent on the tautomeric form and substituents.[9][10][11] |
| C4 (Pyrazole Ring) | 90 - 110 | The C4 carbon typically appears at a higher field compared to C3 and C5.[6] |
| C (Aromatic) | 115 - 140 | Carbons of any attached aryl rings. |
| C-Alkyl (e.g., C-CH₃) | 10 - 25 | Carbon of a methyl group attached to the pyrazolone ring.[7] |
| N-Alkyl (e.g., N-CH₃) | 30 - 50 | Carbons of alkyl groups attached to nitrogen. |
Workflow for NMR Analysis
The following diagram outlines the logical flow from sample preparation to final structure elucidation.
Caption: General workflow for the NMR analysis of pyrazolone derivatives.
Part 2: Infrared (IR) Spectroscopy Protocol
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For pyrazolone derivatives, it is particularly useful for confirming the presence of the characteristic carbonyl (C=O) and N-H groups.
Foundational Principle: Sample Preparation
The most common method for analyzing solid organic compounds via transmission IR spectroscopy is the potassium bromide (KBr) pellet method. The goal is to uniformly disperse the sample in an IR-transparent matrix.
Protocol for KBr Pellet Preparation:
-
Material Purity : Use spectroscopy-grade KBr that has been thoroughly dried, as it is hygroscopic and water absorption will show characteristic bands in the spectrum.[12]
-
Sample Ratio : Weigh approximately 1-2 mg of the solid pyrazolone derivative and 100-200 mg of dry KBr.[13][14] The sample concentration should be about 0.5% to 1% by weight.[13]
-
Grinding and Mixing : Use a clean, dry agate mortar and pestle to grind the sample and KBr together until the mixture is a fine, homogeneous powder.[13][14] This step is crucial to reduce particle size and minimize scattering of the IR beam.[13]
-
Pellet Formation : Transfer the powder mixture into a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes.[13][15] The pressure causes the KBr to deform and fuse into a transparent or translucent disc.[13]
-
Analysis : Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.
Rationale for Protocol Steps:
-
KBr Matrix : KBr is transparent to mid-range infrared radiation (4000-400 cm⁻¹) and, under pressure, forms a solid matrix that is ideal for holding the sample in the IR beam path.[13]
-
Grinding : Reducing the particle size of the sample to less than the wavelength of the incident IR radiation is essential to prevent significant light scattering (the Christiansen effect), which can distort the baseline of the spectrum.[13]
Data Acquisition and Interpretation
The IR spectrum provides a unique fingerprint of a molecule, with specific absorption bands corresponding to the vibrational frequencies of different functional groups.
Characteristic IR Absorption Frequencies for Pyrazolone Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H Stretch | 3100 - 3400 | Medium-Strong | Stretching of the N-H bond.[16] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching of C-H bonds on aryl rings.[6] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching of C-H bonds in alkyl side chains.[6] |
| C=O Stretch (Amide I) | 1650 - 1710 | Strong | Carbonyl stretching is a very prominent feature of the pyrazolone ring.[6][17] |
| C=N / C=C Stretch | 1450 - 1650 | Medium-Strong | Ring stretching vibrations of the pyrazolone and any attached aromatic rings.[6][16] |
| C-N Stretch | 1200 - 1350 | Medium | Stretching of the carbon-nitrogen bonds. |
Workflow for IR Analysis
The diagram below illustrates the straightforward process of IR analysis for a solid sample.
Caption: Standard workflow for the IR analysis of solid pyrazolone derivatives.
Conclusion
The structural characterization of pyrazolone derivatives is reliably achieved through the synergistic use of NMR and IR spectroscopy. By following the detailed protocols outlined in this application note, researchers can obtain high-quality spectral data. The provided tables of characteristic chemical shifts and absorption frequencies serve as a valuable reference for interpretation, enabling the confident and accurate elucidation of molecular structures, which is a critical step in the drug development pipeline and chemical research.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
ResearchGate. How to Prepare Samples for NMR. Retrieved from [Link]
-
University of Ottawa. NMR Sample Preparation. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Shimadzu. KBr Pellet Method. Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
-
AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
- Al-Ostath, A., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 13, 995593.
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
- Gîrbea, A. S., et al. (2022).
- Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 161-176.
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
- Wang, X., et al. (2007). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 12(8), 1856-1863.
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
-
ResearchGate. Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Retrieved from [Link]
- Monge, A., et al. (2004). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 9(4), 284-293.
-
ResearchGate. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]
- Alkorta, I., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(11), 3326.
- Arora, K. (2023). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. International Journal of Computational and Theoretical Chemistry, 11(1), 1-18.
- Al-Obaidi, A. S. M., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Egyptian Journal of Chemistry, 64(8), 4429-4436.
-
ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. kinteksolution.com [kinteksolution.com]
- 13. kinteksolution.com [kinteksolution.com]
- 14. shimadzu.com [shimadzu.com]
- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
microwave-assisted synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one
An Application Guide and Protocol for the Rapid Synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one via Microwave Irradiation
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the , a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone scaffolds are foundational structures in numerous pharmacologically active agents. This protocol is designed for researchers and professionals in organic synthesis and drug development, offering a scientifically robust, efficient, and environmentally conscious alternative to conventional synthetic methods.
The adoption of Microwave-Assisted Organic Synthesis (MAOS) represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry.[1][2][3] This technology leverages the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating.[4] The primary advantages over traditional refluxing techniques include dramatic acceleration of reaction rates, often reducing multi-hour processes to mere minutes, improved product yields, and enhanced purity by minimizing the formation of side products.[4][5] Consequently, MAOS is not just a tool for acceleration but a paradigm shift towards more sustainable and efficient chemical production.[2][5]
Principle of the Reaction: Knorr Pyrazole Synthesis
The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one is a classic example of the Knorr pyrazole synthesis. The reaction proceeds via a condensation reaction between benzylhydrazine and a β-ketoester, in this case, ethyl acetoacetate.
The mechanism involves two key stages:
-
Initial Condensation: The more nucleophilic terminal nitrogen of benzylhydrazine attacks the acetyl carbonyl carbon of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the ester carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the stable five-membered pyrazolone ring.
Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers for both the condensation and cyclization steps.[1]
Reaction Mechanism Diagram
Caption: Proposed mechanism for the Knorr pyrazole synthesis.
Experimental Protocol
This protocol details the solvent-free, microwave-assisted synthesis, which offers significant advantages in terms of efficiency and adherence to green chemistry principles by eliminating solvent waste.[1][6]
Materials and Instrumentation
-
Reagents:
-
Benzylhydrazine (C₇H₁₀N₂)
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
-
Instrumentation:
-
Monowave or multi-mode microwave synthesizer equipped with temperature and pressure sensors.
-
10 mL microwave reaction vial with a magnetic stir bar.
-
Standard laboratory glassware (beakers, flasks, filtration apparatus).
-
Melting point apparatus.
-
Analytical balance.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
UV lamp for TLC visualization.
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, add benzylhydrazine (0.50 g, 4.09 mmol, 1.0 eq).
-
Addition of β-Ketoester: To the same vial, add ethyl acetoacetate (0.56 g, 4.30 mmol, 1.05 eq).
-
Vessel Sealing: Securely cap the reaction vial. Note: Ensure the cap is properly sealed to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity and irradiate the mixture under the conditions specified in Table 1. Stirring should be maintained throughout the irradiation period.
-
Reaction Monitoring: The reaction can be monitored by TLC (3:7 Ethyl Acetate:Hexane) to confirm the consumption of starting materials.
-
Work-up and Isolation:
-
After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).
-
The resulting viscous oil or solid is the crude product.
-
Add 10 mL of cold deionized water to the vial and stir vigorously to induce precipitation.
-
Collect the solid precipitate by vacuum filtration, washing the solid with an additional 5-10 mL of cold water.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the purified white crystalline product, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Determine the melting point and acquire spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, MS) to confirm the identity and purity of the final product.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted pyrazolone synthesis.
Data Summary and Characterization
Typical Reaction Parameters and Results
| Parameter | Value | Reference |
| Reactants | Benzylhydrazine, Ethyl Acetoacetate | [7] |
| Solvent | Solvent-free | [6] |
| Temperature | 120 °C | [8] |
| Microwave Power | 100-200 W (Dynamic) | [8] |
| Reaction Time | 10 minutes | [8][9] |
| Expected Yield | > 90% | [7] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 127-129 °C | [7] |
Product Characterization Data
The identity and purity of the synthesized 1-benzyl-3-methyl-2-pyrazolin-5-one (C₁₁H₁₂N₂O, Mol. Wt.: 200.23 g/mol ) are confirmed by the following spectroscopic data.[11]
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
-
FT-IR (KBr, cm⁻¹):
-
~3050 (Ar C-H stretch)
-
~2920 (Aliphatic C-H stretch)
-
~1700 (C=O stretch, strong)
-
~1595 (C=N stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 201.23 [M+H]⁺
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Incorrect microwave parameters. - Impure starting materials. | - Increase reaction time or temperature slightly. - Verify microwave settings and sensor accuracy. - Check the purity of benzylhydrazine and ethyl acetoacetate. |
| Incomplete Reaction | - Insufficient irradiation time or temperature. - Inefficient stirring. | - Increase reaction time in 2-minute increments. - Ensure the magnetic stir bar is functioning correctly. |
| Product is Oily/Difficult to Crystallize | - Presence of unreacted starting materials or impurities. - Insufficient cooling during work-up. | - Purify the crude product via column chromatography. - Ensure thorough washing and use an ice bath to promote crystallization. |
Conclusion
This application note demonstrates that the is a highly efficient, rapid, and reproducible method. By eliminating the need for a solvent and drastically reducing the reaction time from hours to minutes, this protocol aligns with the core tenets of green chemistry, offering a sustainable approach for the production of valuable heterocyclic scaffolds.[1][2][6] The procedure is straightforward, high-yielding, and easily scalable, making it an excellent choice for applications in academic research and industrial drug discovery.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- Microwave assisted green organic synthesis. Preprints.org.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable c
-
1-Benzyl-3-methyl-2-pyrazolin-5-one. PubChem, National Center for Biotechnology Information. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences.
- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
-
High Speed Synthesis of Pyrazolones using Microwave-Assisted Neat Reaction Technology. Journal of the Brazilian Chemical Society. [Link]
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.
- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PubMed Central.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- Synthesis and biological significance of pyrazolones: a review. International Journal of Pharmaceutical Sciences and Research.
-
A one-step synthesis of pyrazolone. Holzer Group, University of Vienna. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave assisted green organic synthesis [wisdomlib.org]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 11. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O | CID 70349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Agrochemical Derivatives from 1-benzyl-3-methyl-2-pyrazolin-5-one
Introduction: The Latent Agrochemical Potential of the Pyrazolinone Scaffold
The pyrazolinone core is a privileged scaffold in the realm of bioactive molecule discovery, demonstrating a remarkable versatility that has led to its incorporation into a wide array of pharmaceuticals and agrochemicals.[1][2] The inherent chemical reactivity of the pyrazolinone ring system, coupled with the diverse opportunities for substitution, provides a fertile ground for the generation of novel molecular entities with potent biological activities.[3][4] Among these, 1-benzyl-3-methyl-2-pyrazolin-5-one emerges as a particularly promising starting material for the development of next-generation agrochemicals. The presence of the N-benzyl group offers a lipophilic handle that can be crucial for penetrating plant cuticles or insect exoskeletons, while the reactive positions on the pyrazolinone ring invite a multitude of chemical modifications.
These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic development of novel fungicidal, herbicidal, and insecticidal agents derived from 1-benzyl-3-methyl-2-pyrazolin-5-one. We will delve into the synthesis of the core molecule, explore rational design strategies for derivatization, and provide detailed protocols for the synthesis and evaluation of these novel compounds. Our approach is grounded in established principles of medicinal and agrochemical chemistry, aiming to empower researchers to unlock the full potential of this versatile scaffold.
Section 1: Synthesis of the Core Scaffold: 1-benzyl-3-methyl-2-pyrazolin-5-one
The foundational step in this developmental pipeline is the efficient and scalable synthesis of the starting material, 1-benzyl-3-methyl-2-pyrazolin-5-one. The most common and reliable method for this synthesis is the condensation reaction between benzylhydrazine and an acetoacetic ester, such as ethyl acetoacetate.[5] This reaction proceeds through a well-established mechanism involving initial hydrazone formation followed by intramolecular cyclization.
Protocol 1: Synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one
Materials:
-
Benzylhydrazine
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in absolute ethanol.
-
Addition of Reactant: To this solution, add ethyl acetoacetate (1.05 equivalents) dropwise at room temperature.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-benzyl-3-methyl-2-pyrazolin-5-one.
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Section 2: Strategic Derivatization for Agrochemical Applications
The 1-benzyl-3-methyl-2-pyrazolin-5-one molecule presents several key positions for chemical modification to impart and optimize agrochemical activity. The primary reactive sites are the C4 position of the pyrazolinone ring and the aromatic ring of the benzyl group.
Targeting the C4 Position: Knoevenagel Condensation
The methylene group at the C4 position is activated by the two adjacent carbonyl groups, making it susceptible to condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a powerful tool to introduce a wide variety of substituents at this position, which can significantly influence the biological activity of the resulting derivatives.[4]
Caption: Knoevenagel condensation at the C4 position.
Protocol 2: Synthesis of 4-arylmethylene-1-benzyl-3-methyl-2-pyrazolin-5-one Derivatives
Materials:
-
1-benzyl-3-methyl-2-pyrazolin-5-one
-
Substituted aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, 2-furaldehyde)
-
Ethanol or acetic acid
-
Piperidine or other basic catalyst
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Dissolve 1-benzyl-3-methyl-2-pyrazolin-5-one (1.0 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol or acetic acid in a round-bottom flask.
-
Catalysis: Add a catalytic amount of piperidine.
-
Reaction: Reflux the mixture for 2-4 hours. The product often precipitates out of the reaction mixture upon cooling.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Table 1: Examples of C4-Substituted Derivatives and their Potential Agrochemical Activities
| R-CHO (Aldehyde) | Resulting Derivative Moiety | Potential Agrochemical Activity | Rationale |
| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene | Fungicidal, Herbicidal | Halogenated aromatic rings are common in commercial pesticides. |
| 2-Furaldehyde | Furfurylidene | Fungicidal, Insecticidal | The furan ring is a known toxophore in various bioactive compounds. |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzylidene | Herbicidal, Insecticidal | The trifluoromethyl group often enhances metabolic stability and lipophilicity. |
Modification of the N-Benzyl Group: Aromatic Substitution
The phenyl ring of the N-benzyl group can be functionalized through electrophilic aromatic substitution reactions to introduce various electron-withdrawing or electron-donating groups. These substitutions can modulate the electronic properties and steric bulk of the molecule, which can have a profound impact on its interaction with biological targets.
Caption: Electrophilic aromatic substitution on the N-benzyl ring.
Section 3: Protocols for Agrochemical Bioassays
The newly synthesized derivatives must be screened for their biological activities to identify lead compounds. Standardized bioassays are crucial for obtaining reliable and comparable data.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To assess the ability of the synthesized compounds to inhibit the growth of pathogenic fungi.
Materials:
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Fungicide standard (e.g., Carbendazim)
Procedure:
-
Media Preparation: Prepare PDA medium and sterilize by autoclaving.
-
Incorporation of Test Compounds: While the PDA is still molten, add the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a control with only the solvent and a positive control with the standard fungicide.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial disc (5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in each plate. Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.
Protocol 4: Herbicidal Activity Assay (Seed Germination and Seedling Growth)
Objective: To evaluate the pre- and post-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Synthesized compounds formulated as an emulsifiable concentrate or wettable powder
-
Petri dishes or small pots with sterile soil
-
Growth chamber with controlled light and temperature
-
Herbicide standard (e.g., Glyphosate)
Procedure (Pre-emergence):
-
Treatment: Apply the test compounds at different concentrations to the surface of the soil in pots.
-
Sowing: Sow a known number of weed seeds in each pot.
-
Incubation: Place the pots in a growth chamber under optimal conditions for germination.
-
Data Collection: After a set period (e.g., 14 days), count the number of germinated seeds and measure the shoot and root length of the seedlings. Compare the results with untreated and standard herbicide-treated controls.
Procedure (Post-emergence):
-
Seedling Growth: Grow the weed seedlings in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment: Apply the test compounds as a foliar spray to the seedlings.
-
Incubation: Return the pots to the growth chamber.
-
Data Collection: After a set period (e.g., 7-14 days), assess the phytotoxicity by visual rating (e.g., on a scale of 0-100, where 0 is no injury and 100 is complete kill) and by measuring the fresh or dry weight of the seedlings.
Section 4: Structure-Activity Relationship (SAR) Insights and Future Directions
The data obtained from the bioassays will be instrumental in establishing a structure-activity relationship (SAR) for the synthesized derivatives. Key structural features that contribute to high agrochemical potency can be identified. For instance, the nature and position of substituents on the aromatic rings, as well as the geometry of the C4-substituent, are likely to be critical determinants of activity.[6]
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To develop predictive models for designing more potent derivatives.
-
Mechanism of Action studies: To elucidate the biochemical targets of the most active compounds.
-
Optimization of lead compounds: To improve their efficacy, selectivity, and environmental safety profile.
By systematically applying the principles and protocols outlined in these application notes, researchers can effectively explore the chemical space around the 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold and accelerate the discovery of novel and effective agrochemical solutions.
References
- International Journal of Research and Scientific Innovation (IJRSI). (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Parajuli, R., et al. (2015). Synthesis and bioactivity evaluation of pyrazolone derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
- European Patent Office. (n.d.).
- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Request PDF. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.
- ACS Publications. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
- PubMed. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties.
- Google Patents. (n.d.).
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
- Soni, J. P., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science, 1(04), 115-120.
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
- PubMed Central. (n.d.).
- Google Patents. (n.d.). US1723545A - Process of preparing 1-phenyl-3-methyl-5-pyrazolone.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- Google Patents. (n.d.).
- PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one.
- MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
- ResearchGate. (n.d.).
- Journal of Medicinal and Chemical Sciences. (2020).
- PubMed Central. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings.
- Request PDF. (n.d.). Antioxidant activity of 4-[alkyl(benzyl)sulfanylmethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-ones.
- PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one.
- Sigma-Aldrich. (n.d.). 1-phenyl-3-methyl-5-pyrazolone.
- PubChemLite. (n.d.). 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine.
Sources
- 1. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. ias.ac.in [ias.ac.in]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition with 1-Benzyl-3-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of 1-benzyl-3-methyl-2-pyrazolin-5-one, a compound widely recognized in the scientific community as Edaravone . While extensively documented for its potent antioxidant and free radical-scavenging properties, its direct interactions with enzymatic pathways remain a compelling area of investigation. This document moves beyond the established antioxidant profile to equip researchers with the foundational knowledge and detailed protocols necessary to investigate its potential as a direct enzyme inhibitor. We will delve into its primary mechanism of action as a radical scavenger, and then provide adaptable, step-by-step protocols for assessing its inhibitory effects on key enzymes implicated in inflammation and oxidative stress, namely Myeloperoxidase (MPO) and Lipoxygenase (LOX). Furthermore, we will touch upon the context of cyclooxygenase (COX) inhibition by related pyrazolone structures, providing a rationale for broader screening. This guide is designed to empower researchers to explore the multifaceted activities of this compound, fostering new avenues for therapeutic discovery.
Introduction to 1-Benzyl-3-methyl-2-pyrazolin-5-one (Edaravone)
1-Benzyl-3-methyl-2-pyrazolin-5-one, or Edaravone, is a synthetic compound that has garnered significant attention for its neuroprotective effects.[1] It is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] The principal therapeutic benefit of Edaravone is attributed to its potent ability to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress and cellular damage.[1]
The pyrazolone ring is a prominent structural motif in numerous pharmaceutically active compounds, with derivatives showing a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects. This has led to scientific curiosity about whether Edaravone's benefits are solely due to its antioxidant capacity or if it also engages in direct modulation of enzymatic activities.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 1-benzyl-3-methyl-1,2-dihydro-3H-pyrazol-5-one |
| Synonyms | Edaravone, MCI-186 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 89-25-8 |
The Primary Mechanism: A Potent Free Radical Scavenger
The most extensively characterized function of 1-benzyl-3-methyl-2-pyrazolin-5-one is its role as a free radical scavenger.[1] It effectively quenches hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻), which are highly damaging to cellular components like lipids, proteins, and DNA.[2][3] This action is crucial in conditions where oxidative stress is a key pathological feature.[1]
The scavenging mechanism involves the donation of an electron from the anionic form of the Edaravone molecule to the free radical, resulting in a more stable, less reactive species.[2][3] The resulting Edaravone radical is then converted into stable oxidation products.[2][3]
Caption: Free radical scavenging mechanism of 1-benzyl-3-methyl-2-pyrazolin-5-one.
Application Protocol: Assessing Antioxidant Activity
A common and straightforward method to evaluate the free-radical scavenging ability of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Protocol: DPPH Radical Scavenging Assay
Objective: To determine the IC₅₀ value of 1-benzyl-3-methyl-2-pyrazolin-5-one for DPPH radical scavenging.
Materials:
-
1-benzyl-3-methyl-2-pyrazolin-5-one (Edaravone)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of 1-benzyl-3-methyl-2-pyrazolin-5-one in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a 1 mM stock solution of ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., serial dilutions from the stock solution to achieve final concentrations of 1, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
For the positive control, use ascorbic acid at the same concentrations as the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the graph.
-
Investigating Potential Enzyme Inhibitory Activities
While the primary role of 1-benzyl-3-methyl-2-pyrazolin-5-one is as an antioxidant, its structural features, shared with other known enzyme inhibitors, warrant investigation into its direct effects on enzyme activity. The following protocols are provided as adaptable frameworks for screening this compound against enzymes involved in inflammatory and oxidative pathways.
Myeloperoxidase (MPO) Inhibition Assay
Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils. It plays a role in the inflammatory response by producing hypochlorous acid (HOCl), a potent oxidizing agent. Inhibition of MPO is a therapeutic target for various inflammatory diseases. Some studies have suggested that Edaravone can modulate MPO activity.[4]
Caption: General workflow for an MPO inhibition assay.
Objective: To determine if 1-benzyl-3-methyl-2-pyrazolin-5-one can directly inhibit MPO activity.
Materials:
-
Human Myeloperoxidase (MPO) enzyme
-
Hydrogen peroxide (H₂O₂)
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
1-benzyl-3-methyl-2-pyrazolin-5-one
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Sulfuric acid (2 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1-benzyl-3-methyl-2-pyrazolin-5-one in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low, typically <1%).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare working solutions of MPO, H₂O₂, and TMB in the assay buffer. The optimal concentrations should be determined empirically.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 20 µL of the MPO enzyme solution to each well.
-
Incubate at room temperature for 10 minutes to allow for potential inhibitor binding.
-
Initiate the reaction by adding a mixture of H₂O₂ and TMB (e.g., 160 µL).
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding 50 µL of 2 M sulfuric acid.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of MPO inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. Inhibition of LOX is a target for anti-inflammatory drug development.
Objective: To assess the potential of 1-benzyl-3-methyl-2-pyrazolin-5-one to inhibit LOX activity.
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
1-benzyl-3-methyl-2-pyrazolin-5-one
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1-benzyl-3-methyl-2-pyrazolin-5-one in a suitable solvent.
-
Prepare a solution of linoleic acid in ethanol.
-
Prepare a working solution of lipoxygenase in borate buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the borate buffer and the test compound at various concentrations.
-
Add the lipoxygenase solution and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
-
Data Analysis:
-
Determine the rate of the reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value.
-
Cyclooxygenase (COX) Inhibition: A Note for Further Investigation
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are important mediators of inflammation. While direct evidence for Edaravone as a potent COX inhibitor is limited, other pyrazolone derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[5][6] This suggests that the pyrazolone scaffold has the potential for COX inhibition. Researchers interested in the anti-inflammatory properties of 1-benzyl-3-methyl-2-pyrazolin-5-one may consider screening it against COX-1 and COX-2 using commercially available assay kits.
Data Presentation and Interpretation
All quantitative data should be presented clearly, for instance, in tabular format, to allow for easy comparison of results.
Table 1: Example Data Summary for Enzyme Inhibition Studies
| Compound | Target Enzyme | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| 1-benzyl-3-methyl-2-pyrazolin-5-one | MPO | [Experimental Value] | Indomethacin | [Experimental Value] |
| 1-benzyl-3-methyl-2-pyrazolin-5-one | LOX | [Experimental Value] | Quercetin | [Experimental Value] |
| 1-benzyl-3-methyl-2-pyrazolin-5-one | DPPH Scavenging | [Experimental Value] | Ascorbic Acid | [Experimental Value] |
Conclusion and Future Directions
1-benzyl-3-methyl-2-pyrazolin-5-one (Edaravone) is a molecule with a well-established and potent antioxidant activity, which forms the basis of its current clinical applications. The protocols provided in this guide offer a robust framework for researchers to not only confirm its free radical scavenging capabilities but also to explore its potential as a direct enzyme inhibitor. While its primary mechanism appears to be non-enzymatic, the structural similarities to other enzyme inhibitors suggest that further investigation into its effects on enzymes like MPO, LOX, and COX is a scientifically meritorious endeavor. Such studies could uncover novel mechanisms of action and broaden the therapeutic potential of this intriguing compound.
References
-
Reaction mechanism of edaravone with free radicals (revised from Nakagawa et al. 2006[7]). ResearchGate. [Link]
-
A hypothetical radical-scavenging mechanism of edaravone. ResearchGate. [Link]
-
Reaction mechanism of edaravone with free radicals. ResearchGate. [Link]
-
Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. PMC - PubMed Central. [Link]
-
What is the mechanism of Edaravone? - Patsnap Synapse. [Link]
-
Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. NIH. [Link]
-
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]
-
Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. PMC - NIH. [Link]
-
Hybrids of selective COX-2 inhibitors and active derivatives of edaravone as COX-2 selective NSAIDs with free radical scavenging activity: Design, synthesis and biological activities. PubMed. [Link]
-
antioxidant activity results (hPsa, dPPh, abts) of edaravone (1) and... ResearchGate. [Link]
-
How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Semantic Scholar. [Link]
-
Results of DPPH assay of edaravone derivatives (L1–L9) and their Cu(II)... ResearchGate. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. PMC - NIH. [Link]
-
Myeloperoxidase-mediated oxidation of edaravone produces an apparent non-toxic free radical metabolite and modulates hydrogen peroxide-mediated cytotoxicity in HL-60 cells. PubMed. [Link]
-
Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. PMC - NIH. [Link]
-
209176Orig1s000. accessdata.fda.gov. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury | Molecular Pharmaceutics. ACS Publications. [Link]
-
Formulation and Characterization of Edaravone-loaded Chitosan Nanoparticles for Treatment of Amyotrophic Lateral Sclerosis Inter. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
Inhibitory Effects of Edaravone, a Free Radical Scavenger, on Cytokine-induced Hyperpermeability of Human Pulmonary Microvascular Endothelial Cells:A Comparison with Dexamethasone and Nitric Oxide Synthase Inhibitor. PubMed. [Link]
-
Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. PubMed Central. [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]
-
Myeloperoxidase-mediated oxidation of edaravone produces an apparent non-toxic free radical metabolite and modulates hydrogen peroxide-mediated cytotoxicity in HL-60 cells. ResearchGate. [Link]
-
Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. ResearchGate. [Link]
-
Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. [Link]
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. [Link]
-
Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis. PMC - PubMed Central. [Link]
- Edaravone injection and preparation method thereof.
-
Detailed protocol to assess in vivo and ex vivo myeloperoxidase activity in mouse models of vascular inflammation and disease using hydroethidine. SfRBM. [Link]
-
Radicava/Edaravone Findings in Biomarkers From Amyotrophic Lateral Sclerosis (REFINE-ALS): Protocol and Study Design. PMC - NIH. [Link]
-
Lipid-based nanosystem of edaravone: development, optimization, characterization and in vitro/in vivo evaluation. ResearchGate. [Link]
Sources
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Myeloperoxidase-mediated oxidation of edaravone produces an apparent non-toxic free radical metabolite and modulates hydrogen peroxide-mediated cytotoxicity in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Scalable Synthesis of Pyrazolones
Prepared by: A Senior Application Scientist
Abstract
Pyrazolone derivatives are a cornerstone of the pharmaceutical and chemical industries, forming the structural core of numerous analgesics, anti-inflammatory drugs, and industrial dyes.[1][2][3] Transitioning their synthesis from the laboratory bench to industrial-scale production, however, presents significant challenges in reaction control, safety, and product consistency. This guide provides a comprehensive framework for researchers, chemists, and process engineers to navigate the complexities of scaling up pyrazolone synthesis. We delve into the foundational principles of the Knorr pyrazolone synthesis, contrast traditional batch processing with modern continuous flow methodologies, and provide detailed, actionable protocols. By integrating Process Analytical Technology (PAT) for real-time monitoring and control, this document outlines a robust, safe, and efficient pathway to large-scale pyrazolone production, exemplified by the industrial synthesis of Edaravone.
Foundational Principles: Beyond the Beaker
Scaling a chemical synthesis is not merely about using larger flasks and more reagents. The physical and chemical dynamics of a reaction change dramatically as the volume increases. A successful scale-up is rooted in a deep understanding of the reaction's fundamental characteristics.
The Knorr Pyrazolone Synthesis: Mechanism and Inherent Challenges
The most prevalent and industrially significant route to pyrazolones is the Knorr synthesis, first reported in 1883.[3] It involves the condensation reaction between a hydrazine (or a derivative) and a 1,3-dicarbonyl compound, such as ethyl acetoacetate.[4][5][6]
The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring.[6] While elegant in its simplicity, this reaction presents several scale-up challenges:
-
Exothermicity: The condensation and cyclization steps are often highly exothermic.[7][8] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation inefficient and creating a risk of thermal runaway.[9]
-
Regioselectivity: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product.[10]
-
Impurity Profile: Side reactions, such as the self-condensation of reactants or degradation at elevated temperatures, can become more pronounced at scale, impacting the final product's purity.[8][11]
Caption: Figure 1: Simplified Knorr Pyrazolone Synthesis Mechanism.
Pre-Scale-Up: The Importance of Process Understanding
Before any attempt at scaling, a thorough investigation at the laboratory scale is critical to gather data on reaction kinetics, thermodynamics, and potential hazards.
| Parameter | Objective & Rationale | Key Techniques |
| Reaction Kinetics | To understand the rate of reaction, identify rate-limiting steps, and determine the influence of concentration and temperature. This data is crucial for defining process time and throughput. | HPLC/UPLC reaction monitoring, In-situ IR or Raman spectroscopy. |
| Thermodynamics | To quantify the heat of reaction (exotherm). This is the most critical safety parameter, dictating the required cooling capacity of the reactor to prevent thermal runaway. | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC). |
| Solvent Selection | The ideal solvent must not only dissolve reactants but also facilitate product isolation (ideally via crystallization), be easily removable, and have a favorable safety and environmental profile.[7] | Solubility studies, assessment of boiling point, flash point, and toxicity. |
| Impurity Profiling | To identify and quantify potential byproducts. Understanding how impurities form allows for the development of control strategies (e.g., adjusting temperature, pH, or addition rates). | LC-MS, GC-MS for identification; validated HPLC methods for quantification. |
The Paradigm Shift: Continuous Flow Synthesis
While traditional batch reactors are versatile, they are often suboptimal for controlling highly exothermic reactions at a large scale. Continuous flow chemistry has emerged as a superior enabling technology, offering unprecedented control and safety.[12][13][14] This approach was successfully used to develop an industrial process for the pyrazolone drug Edaravone, achieving a throughput of over 11 kg/day with 99.95% purity.[11][15][16]
Key Advantages of Continuous Flow for Pyrazolone Synthesis:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors or tube reactors allows for near-instantaneous removal of reaction heat, eliminating the risk of thermal runaway.[13][14]
-
Enhanced Safety: The volume of hazardous material within the reactor at any given moment is minimal, drastically reducing the consequences of any process deviation.[12]
-
Precise Process Control: Key parameters like temperature, pressure, and residence time are controlled with high precision, leading to improved consistency and higher yields.[12]
-
Seamless Integration: Flow systems facilitate the integration of synthesis, work-up, and purification steps into a single, automated assembly line.[12][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. galchimia.com [galchimia.com]
- 13. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. figshare.com [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Benzyl-3-Methyl-2-Pyrazolin-5-one Synthesis
Welcome to the technical support guide for the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced condensation reaction. This guide moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one is a classic example of the Knorr pyrazole synthesis, involving the condensation of benzylhydrazine with ethyl acetoacetate. While theoretically straightforward and capable of producing high yields, the reaction is sensitive to several parameters that can lead to significant yield loss if not properly controlled.[1]
Section 1: The Core Reaction - Mechanism and Critical Parameters
Understanding the reaction mechanism is the first step in effective troubleshooting. The process involves the nucleophilic attack of benzylhydrazine on the carbonyl carbons of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the pyrazolinone ring.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic, less sterically hindered terminal nitrogen of benzylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.
-
Dehydration: The resulting intermediate loses a molecule of water to form a hydrazone.
-
Intramolecular Cyclization (Tautomerization): The second nitrogen atom of the hydrazine moiety attacks the ester carbonyl.
-
Elimination: The ethoxy group is eliminated, forming the stable five-membered pyrazolinone ring.
Caption: Fig. 1: Simplified reaction pathway for pyrazolinone synthesis.
Success in this synthesis hinges on controlling several key factors that influence the rate and outcome of these steps.
| Parameter | Optimal Range | Impact on Yield and Purity |
| Reactant Purity | >98% | Impurities in benzylhydrazine can introduce side reactions. Old ethyl acetoacetate may contain hydrolysis products. |
| pH Control | Slightly Acidic (5.0-6.5) | Critical for activating the carbonyl group for nucleophilic attack without fully protonating the hydrazine, which would render it non-nucleophilic.[2][3][4] |
| Temperature | 50-85°C | Too low, and the reaction is impractically slow. Too high, and the risk of side reactions and decomposition increases.[2][3] |
| Solvent | Methanol / Ethanol | Polar protic solvents are effective at solvating intermediates. Solvent-free methods have also been reported with high success.[1] |
| Reaction Time | 2-6 hours | Insufficient time leads to incomplete conversion. Excessive time can promote side product formation. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently below 50%. Where should I begin my investigation?
A consistently low yield points to a fundamental issue with one of the core parameters. High yields (>90%) are achievable, so this deviation is significant.[1][3]
Diagnostic Checklist:
-
Verify Starting Material Integrity: This is the most common cause of failure. Are your reagents fresh? How have they been stored? (See Q2 for details).
-
Check the pH: Are you controlling the initial pH of the reaction mixture? An unbuffered reaction can drift in pH, stalling the condensation.[2][3]
-
Review Your Thermal Profile: How are you adding the reagents? A large exotherm can occur. Dropping the ethyl acetoacetate into a heated solution of benzylhydrazine is a common procedure that allows for better temperature control.[2][3]
-
Analyze Reaction Progression: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. If starting materials remain even after extended reaction times, it points to an issue with reactivity (purity, pH, or temperature).
Caption: Fig. 2: A logical workflow for diagnosing the root cause of low yields.
Q2: How can I be sure my starting materials are not the problem?
The quality of benzylhydrazine and ethyl acetoacetate is paramount.
-
Benzylhydrazine: This reagent can degrade over time. It is often supplied as a hydrochloride or dihydrochloride salt, which is more stable but must be neutralized in situ or beforehand.[5] The free base is susceptible to air oxidation.
-
Troubleshooting Steps:
-
Source: Use benzylhydrazine from a reputable supplier. Note the manufacturing date. A shelf life of 12 months is typical under proper storage.[5]
-
Storage: Benzylhydrazine and its salts should be stored in a cool, dry place, often under an inert atmosphere, as they can be hygroscopic and air-sensitive.[5]
-
Appearance: The free base should be a colorless to pale yellow liquid. The salts are typically white to off-white crystalline powders. Significant discoloration indicates degradation.
-
Test Reaction: If in doubt, run a small-scale test reaction against a new bottle of the reagent to confirm activity.
-
-
-
Ethyl Acetoacetate (EAA): While more stable than benzylhydrazine, EAA can hydrolyze to ethanol and acetoacetic acid (which subsequently decarboxylates to acetone) if exposed to moisture or acid/base catalysts over long periods.
-
Troubleshooting Steps:
-
Purity Check: Ensure you are using high-purity EAA. The presence of water or acetic acid from degradation can interfere with the reaction.
-
Keto-Enol Tautomerism: EAA exists as an equilibrium of keto and enol forms.[6][7][8] This is a natural property and essential for its reactivity. However, older reagents may have a shifted equilibrium or contain degradation products that inhibit the reaction. Freshly distilled EAA often gives the best results.
-
-
Q3: The reaction seems to stall. Could my reaction conditions be wrong?
If high-quality reagents are being used, the next area to scrutinize is the reaction environment itself.
-
pH is Critical: The reaction is often acid-catalyzed. Several patents and procedures specify adjusting the pH of the hydrazine solution to a weakly acidic state (pH 5.0-6.5) with an acid like HCl before the addition of EAA.[2][3][4]
-
Causality: The acid protonates the carbonyl oxygen of EAA, making it more electrophilic and susceptible to nucleophilic attack. However, if the pH is too low, the benzylhydrazine will be fully protonated (forming benzylhydrazinium), which destroys its nucleophilicity and stops the reaction. The optimal pH is a balance between activating the keto-ester and preserving the nucleophilicity of the hydrazine.
-
Solution: In a flask containing benzylhydrazine and methanol, slowly add dilute HCl while monitoring with a pH meter or pH paper until the target range is reached. Then, proceed with heating and the addition of EAA. Some protocols include a later step where the pH is adjusted to neutral to facilitate the final cyclization.[2][4]
-
-
Temperature Control:
-
Causality: The initial condensation is often exothermic. Adding the EAA dropwise to a heated solution of benzylhydrazine allows for better management of the reaction temperature. A runaway exotherm can lead to the formation of tars and side products. The subsequent reflux period ensures the reaction goes to completion.
-
Solution: Heat the pH-adjusted benzylhydrazine solution to the target temperature (e.g., 50-60°C). Add the EAA slowly via an addition funnel over 1-2 hours to maintain the temperature.[3] After the addition is complete, continue to reflux for the prescribed time (e.g., 2-3 hours).[3]
-
Q4: I'm getting a messy reaction with multiple spots on TLC. What are the likely side products?
The formation of multiple byproducts is a clear indicator of non-optimal conditions.
-
Potential Side Products:
-
Hydrazone of the Ester: The less reactive ester carbonyl can react with a second molecule of benzylhydrazine, especially if there is an excess of it.
-
Bis-Adduct: Reaction at both the keto and ester carbonyls without cyclization.
-
Incomplete Cyclization: The open-chain hydrazone intermediate may persist if the cyclization step is inhibited (e.g., by incorrect pH or temperature).
-
Degradation Products: At excessively high temperatures or with prolonged reaction times, the starting materials or the product itself can decompose.
-
Caption: Fig. 3: Divergent pathways leading to desired product vs. side products.
-
Minimization Strategy:
-
Adhere strictly to the optimal pH and temperature ranges.
-
Use a stoichiometric or slight excess of ethyl acetoacetate, not benzylhydrazine.
-
Monitor the reaction by TLC. Once the limiting reagent is consumed, proceed to work-up to avoid degradation.
-
Q5: I lose a significant amount of product during work-up and purification. How can I optimize this?
Mechanical loss and solubility issues during purification can drastically reduce your final isolated yield.
-
Work-up Procedure:
-
Problem: The product has some solubility in water and alcohols. Excessive washing or using large volumes of solvent can lead to losses.
-
Solution: After the reaction, many protocols involve distilling off the bulk of the solvent (e.g., methanol).[2][3] The product often crystallizes upon cooling the concentrated mixture. This minimizes the amount of product lost to the mother liquor. If the product does not crystallize, cooling the solution in an ice bath can induce precipitation.
-
-
Recrystallization:
-
Problem: Choosing the wrong solvent can result in either no purification (product is too soluble) or very low recovery (product is not soluble enough).
-
Solution:
-
Solvent Selection: Hot methanol or ethanol are commonly used and effective.[3] If recovery is poor, a mixed solvent system can be used. Dissolve the crude product in a minimum amount of a good hot solvent (like methanol) and then add a poorer, miscible solvent (like water or ethyl acetate) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Technique: Use a minimal amount of hot solvent to dissolve the crude product completely. Allowing the solution to cool slowly (first at room temperature, then in an ice bath) will yield purer crystals and better recovery than crash cooling. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities without dissolving the product.
-
-
Section 3: Validated Experimental Protocols
Protocol 3.1: Optimized Synthesis of 1-Benzyl-3-Methyl-2-Pyrazolin-5-one
This protocol incorporates pH control and optimized thermal management based on published high-yield procedures.[2][3][4]
-
Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add benzylhydrazine (0.5 mol) and methanol (150 mL).
-
pH Adjustment: Begin stirring and slowly add 1M hydrochloric acid dropwise until the pH of the solution is between 5.5 and 6.0.
-
Heating: Heat the solution to 50-55°C using a water bath.
-
Addition of EAA: Add ethyl acetoacetate (0.5 mol) to the addition funnel. Add the EAA dropwise to the heated benzylhydrazine solution over a period of 90-120 minutes, ensuring the internal temperature does not exceed 60°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-3 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Solvent Removal: Once the reaction is complete (disappearance of benzylhydrazine), arrange the apparatus for distillation and remove approximately half of the methanol under atmospheric pressure.
-
Crystallization: Remove the heat source and allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold methanol (2 x 25 mL).
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield should be >90%.
Protocol 3.2: High-Recovery Recrystallization
-
Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of methanol and heat the mixture to boiling with stirring until all the solid dissolves.
-
If the solution is colored, add a small amount of activated carbon and boil for another 2-3 minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the carbon and any insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small portion of ice-cold methanol.
-
Dry the crystals under vacuum.
References
-
Slideshare. (n.d.). Ethyl acetoacetate. [Link]
-
Halogens Inc. (n.d.). Benzylhydrazine 2HCL (98%% Purity) - Industrial Grade Powder. [Link]
-
Quora. (2017). What is the reaction that supports the keto and enol form of acetoacetate?. [Link]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Keto-enol tautomerism of ethyl acetoacetate. [Link]
-
YouTube. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. [Link]
-
WordPress.com. (2024). keto-enol tautomerism. [Link]
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
ResearchGate. (2017). A one-step synthesis of pyrazolone. [Link]
- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]
- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 3. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. Benzylhydrazine 2HCL (98%% Purity) - Industrial Grade Powder at Best Price [halogens.co.in]
- 6. Ethyl acetoacetate | PPTX [slideshare.net]
- 7. quora.com [quora.com]
- 8. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
Technical Support Center: Purification of 1-Benzyl-3-methyl-2-pyrazolin-5-one
Welcome to the technical support center for the purification of 1-benzyl-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during purification, providing troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to resolve experimental hurdles effectively.
Introduction to Purification Challenges
1-Benzyl-3-methyl-2-pyrazolin-5-one is typically synthesized via the condensation of benzylhydrazine with a β-ketoester, such as ethyl acetoacetate.[1] While the synthesis is relatively straightforward, achieving high purity can be challenging due to potential side reactions and the physicochemical properties of the product and potential impurities. Common issues include the presence of unreacted starting materials, formation of isomers, and difficulties in crystallization. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-benzyl-3-methyl-2-pyrazolin-5-one?
A1: The most common impurities originate from the starting materials and potential side reactions. These include:
-
Unreacted Benzylhydrazine: A basic impurity that can be difficult to remove if it co-precipitates with the product.
-
Unreacted Ethyl Acetoacetate: A neutral, oily impurity that is generally easier to remove during crystallization.
-
Side-products from Benzylhydrazine Degradation: Benzylhydrazine can undergo oxidation or other side reactions, leading to colored impurities.
-
Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming other pyrazolone isomers, although the reaction is generally regioselective.[1]
Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A2: A persistent color is often due to trace impurities arising from the degradation of the benzylhydrazine starting material. These impurities can become trapped in the crystal lattice of your product. The most effective method to remove such colored impurities is through treatment with activated carbon during recrystallization.[2][3]
Q3: I am having trouble inducing crystallization of my product. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent system. Here are some strategies to try:
-
Solvent Screening: While ethanol is a common recrystallization solvent, you might need to try other solvents or solvent mixtures.[4][5] Good solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Cooling Rate: A slower cooling rate generally leads to the formation of larger, purer crystals. Try allowing the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Troubleshooting Guide: Recrystallization
Recrystallization is the most common and cost-effective method for purifying 1-benzyl-3-methyl-2-pyrazolin-5-one.[2][4][5] Below are specific troubleshooting scenarios and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent mixture. If impurities are the issue, consider a preliminary purification step like column chromatography. |
| Low Recovery of Product | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | Select a solvent in which the compound is less soluble at room temperature. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Purity Does Not Improve Significantly | The impurities have similar solubility profiles to the product in the chosen solvent. | Try a different recrystallization solvent or a multi-solvent system. For stubborn impurities, column chromatography may be necessary. |
| Persistent Colored Impurities | Degradation products from starting materials are present. | During the hot dissolution step of recrystallization, add a small amount of activated carbon and then hot filter the solution to remove the carbon and adsorbed impurities.[2][3] |
Detailed Protocol: Recrystallization with Activated Carbon
-
Dissolution: In a flask, add the crude 1-benzyl-3-methyl-2-pyrazolin-5-one and the chosen recrystallization solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization: Once dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of your crude product).
-
Hot Filtration: Reheat the mixture to boiling for a few minutes. Set up a hot filtration apparatus (e.g., a heated funnel with fluted filter paper) and filter the hot solution to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting Guide: Column Chromatography
When high-purity material is required or when recrystallization is ineffective, column chromatography is the preferred method.[6][7]
Q: What is a good starting solvent system for column chromatography of 1-benzyl-3-methyl-2-pyrazolin-5-one?
A: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical starting gradient could be from 10% to 50% ethyl acetate in hexane. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the product on a TLC plate.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The chosen solvent system has insufficient selectivity. | Screen different solvent systems using TLC. Consider adding a small amount of a third solvent (e.g., dichloromethane or methanol) to modify the polarity and improve separation. |
| Product Tailing on the Column | The compound is interacting too strongly with the stationary phase, possibly due to its acidic proton. | Add a small amount of a modifier to the mobile phase. For silica gel, adding 0.1-1% of acetic acid can help to reduce tailing of acidic compounds.[8] |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the product is still retained, a stronger solvent like methanol may be needed. |
Workflow for Developing a Chromatographic Purification Method
Caption: Chromatographic Purification Workflow
Logical Decision-Making in Purification
The choice between recrystallization and chromatography depends on the initial purity of the crude product and the desired final purity.
Caption: Purification Strategy Decision Tree
References
- Journal of Organic Chemistry and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Journal of Chemical Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
- LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification.
- Organic Syntheses. (n.d.). Procedure for the synthesis of pyrazole derivatives.
- Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
- Semantic Scholar. (n.d.). Synthesis and evaluation of some pyrazolone derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
- PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one.
- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline.
- Bioanalysis Zone. (n.d.). Chromatographic separation technologies.
- MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry.
- RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- PubMed Central. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
- Semantic Scholar. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES.
- ResearchGate. (n.d.). Chromatographic Separations and Analysis of Enantiomers.
- National Cancer Institute. (n.d.). TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8).
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- PubChem. (n.d.). 3-Methyl-3-pyrazolin-5-one.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 3. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. mdpi.com [mdpi.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions in the synthesis of pyrazolone derivatives
Welcome to the technical support center for the synthesis of pyrazolone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into overcoming common challenges and avoiding critical side reactions during your experiments. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Troubleshooting Low Yields and Incomplete Reactions
Low product yield is one of the most common frustrations in synthesis. This section provides a systematic approach to diagnosing and resolving the root causes.
Question 1: My pyrazolone synthesis via the Knorr condensation is giving a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in the Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, often stem from suboptimal reaction conditions or incomplete conversion.[1][2] Here is a troubleshooting guide to improve your yield:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting: Systematically monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[1] For many condensation reactions, refluxing the mixture is effective. Microwave-assisted synthesis can also significantly improve yields and dramatically reduce reaction times.[1]
-
-
Suboptimal pH and Catalysis: The reaction's pH is critical. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[3][4]
-
Troubleshooting: For reactions involving β-ketoesters, adding a few drops of glacial acetic acid is often sufficient.[3][5] However, if you are using a hydrazine salt (e.g., hydrochloride), the reaction can become too acidic, promoting the formation of colored byproducts.[3] In such cases, adding one equivalent of a mild base like sodium acetate can neutralize the excess acid and lead to a cleaner reaction.[3]
-
-
Reagent Stability and Stoichiometry: Hydrazine derivatives can be unstable.
-
Troubleshooting: Use fresh, high-purity hydrazine. In some cases, using a slight excess (e.g., 1.1 to 2 equivalents) of the hydrazine reagent can drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[2]
-
Workflow for Diagnosing Low Yield
The following workflow provides a structured approach to identifying the cause of low yield in your pyrazolone synthesis.
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 2: Controlling Regioselectivity in Pyrazolone Ring Formation
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is a significant challenge. Controlling which nitrogen of the hydrazine attacks which carbonyl group is key to a successful synthesis.
Question 2: I am using an unsymmetrical β-diketone and getting a mixture of two pyrazolone isomers. How can I control the regioselectivity?
Answer: This is a classic problem in pyrazole synthesis.[6] The regiochemical outcome is determined by the relative reactivity of the two carbonyl groups in your dicarbonyl compound. The initial, and often rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon.[7]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. For example, in a trifluoromethyl-substituted diketone, the carbonyl carbon adjacent to the electron-withdrawing CF₃ group is more reactive and will be attacked preferentially.[7]
-
Steric Hindrance: The less sterically hindered carbonyl group is more accessible for attack. If one side of your diketone has a bulky substituent (e.g., a t-butyl group), the hydrazine will preferentially attack the other, less hindered carbonyl.
-
Reaction Conditions:
-
pH Control: The reaction mechanism can be pH-dependent. Under acidic conditions, the reaction proceeds via a hydrazone intermediate. Kinetic studies have shown that the dehydration of the cyclic intermediate to form the final pyrazole is often the rate-determining step under neutral pH conditions.[4][7] Carefully controlling the pH can sometimes favor one pathway over another, though this is often substrate-specific.
-
Strategies for Maximizing Regioselectivity
| Strategy | Principle | Recommended Action |
| Leverage Electronic Differences | Enhance the electrophilicity of one carbonyl group over the other. | Use substrates with strong electron-withdrawing groups (e.g., -CF₃, -NO₂) adjacent to the desired reaction site. |
| Utilize Steric Hindrance | Block one reaction site with a bulky group. | Design your 1,3-dicarbonyl precursor with a sterically demanding group (e.g., isopropyl, t-butyl) adjacent to the carbonyl you do not want to react first. |
| Solvent Optimization | Solvent polarity can influence reaction pathways and intermediate stability. | Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and protic (e.g., ethanol, acetic acid).[8] |
| Temperature Control | Lowering the reaction temperature often increases selectivity by favoring the reaction pathway with the lower activation energy. | Run the reaction at 0 °C or room temperature instead of at reflux, and monitor for conversion. |
Section 3: Avoiding Side Reactions in Post-Synthesis Modifications
Once the pyrazolone ring is formed, subsequent reactions, such as alkylation, can lead to undesired products due to the molecule's inherent tautomerism and multiple reactive sites.
Question 3: I am trying to N-alkylate my pyrazolone, but I am getting a mixture of products, including what appears to be an O-alkylated byproduct. How can I achieve selective N-alkylation?
Answer: This issue arises from the lactam-lactim tautomerism of the pyrazolone ring.[9] The pyrazolone can exist in equilibrium between the keto form (lactam) and the enol form (lactim), which is a hydroxypyrazole. This creates two potential nucleophilic sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation). Furthermore, for unsymmetrical pyrazolones, alkylation can occur at either of the two ring nitrogens (N1 or N2).[10]
Controlling the outcome depends heavily on the choice of base, solvent, and alkylating agent.
-
N-Alkylation vs. O-Alkylation:
-
Hard and Soft Acid-Base (HSAB) Theory: As a general principle, the nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, "soft" electrophiles (like alkyl iodides) tend to favor N-alkylation, while "hard" electrophiles (like dimethyl sulfate or trialkyloxonium salts) can increase the proportion of O-alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO often favor N-alkylation.[11]
-
Base and Counter-ion: Using a strong base like sodium hydride (NaH) will generate the pyrazolonide anion. The counter-ion (e.g., Na⁺) can then coordinate with the oxygen, sterically hindering O-alkylation and favoring reaction at the nitrogen.
-
-
Regioselectivity of N-Alkylation (N1 vs. N2):
-
Steric Hindrance: This is the most dominant factor. Alkylation will almost always favor the less sterically hindered nitrogen atom.[11]
-
Base/Solvent System: The choice of base is critical for regioselectivity. A common and effective system for achieving selective N1-alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in DMF or DMSO.[11]
-
Decision Tree for Selective Alkylation
Caption: Decision guide for choosing alkylation conditions.
Section 4: Preventing Dimerization and Ring-Opening Side Reactions
While less common, side reactions like dimerization or decomposition can consume your product and complicate purification.
Question 4: My reaction mixture contains a significant amount of a high molecular weight byproduct, possibly a dimer. What causes this and how can I prevent it?
Answer: Dimerization can occur, particularly with highly reactive pyrazolone derivatives such as 5-aminopyrazoles.[12] This often happens under oxidative conditions, sometimes promoted by metal catalysts (like copper) or other oxidizing agents.[13] The reaction can involve the coupling of C-H, N-H, or C-N bonds between two pyrazolone molecules.
-
Prevention Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can mitigate side reactions caused by atmospheric oxygen.[3]
-
Avoid Unnecessary Oxidants: Be mindful of all reagents in your reaction. If you are not performing a planned oxidation, ensure your starting materials and solvents are free from oxidizing impurities.
-
Control Temperature: Dimerization and other decomposition pathways are often favored at higher temperatures. If you suspect dimerization, try running the reaction at a lower temperature.
-
Question 5: I am using a strong base in my reaction and observing product degradation. Could this be due to ring-opening?
Answer: Yes, the pyrazole ring can be susceptible to ring-opening under strongly basic conditions. Deprotonation at the C3 position can initiate a cascade that leads to the cleavage of the ring structure.[14]
-
Prevention Strategies:
-
Use a Milder Base: If your reaction requires a base, screen milder options. For example, instead of n-butyllithium or LDA, consider using potassium carbonate, triethylamine, or DBU.
-
Lower the Temperature: Perform the reaction at a low temperature (e.g., -78 °C or 0 °C) when using a strong base to minimize the rate of the decomposition pathway.
-
Limit Exposure Time: Add the strong base slowly and quench the reaction as soon as the desired transformation is complete (monitored by TLC) to limit the product's exposure to the harsh conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazolone Synthesis
This protocol describes a standard synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a solvent such as ethanol or glacial acetic acid.[5][15] If using ethanol, add a catalytic amount (3-5 drops) of glacial acetic acid.[5]
-
Heat the reaction mixture to reflux (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-3 hours).
-
Allow the reaction to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, pour the mixture into ice water to induce precipitation.[15]
-
Wash the collected solid with cold water to remove any residual acid.[15]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolone.
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support. [URL: available upon request]
- National Institutes of Health (NIH). (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747249/]
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support. [URL: available upon request]
- Wikipedia. (n.d.). Pyrazolone. [URL: https://en.wikipedia.org/wiki/Pyrazolone]
- BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support. [URL: available upon request]
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/28/18/6462]
- ResearchGate. (2016). A one-step synthesis of pyrazolone. [URL: https://www.researchgate.net/publication/309384976_A_one-step_synthesis_of_pyrazolone]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [URL: https://chemhelpasap.com/knorr-pyrazole-synthesis/]
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00216b]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]
- BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem Technical Support. [URL: available upon request]
- National Institutes of Health (NIH). (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941584/]
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [URL: https://www.orientjchem.org/vol34no2/synthesis-of-some-pyrazolone-derivatives-and-evaluation-of-its-antibacterial-and-cytotoxic-activity/]
- National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273336/]
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [URL: https://www.slideshare.
- National Institutes of Health (NIH). (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6095758/]
- MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [URL: https://www.mdpi.com/1420-3049/27/11/3414]
- Reddit. (2025). Pyrazolone formation. [URL: https://www.reddit.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [URL: https://www.semanticscholar.org/paper/Acid-Catalyzed-N-Alkylation-of-Pyrazoles-with-Boyd-Beaudry/3f2025287e0a2944b581452a382531a61c33c375]
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support. [URL: available upon request]
- BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem Technical Support. [URL: available upon request]
- YouTube. (2019). synthesis of pyrazoles. [URL: https://www.youtube.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [URL: https://www.mdpi.com/1420-3049/27/19/6696]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-pyrazoles.shtm]
- ResearchGate. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. [URL: https://www.researchgate.net/publication/225390979_Recent_Advances_in_the_Synthesis_of_Pyrazoles_A_Review]
- PubMed. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [URL: https://pubmed.ncbi.nlm.nih.gov/39563212/]
- ResearchGate. (2023). Strategies for Chemical Synthesis of Pyrazolone Derivatives and Their Bio-Significance. [URL: https://www.researchgate.
- MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [URL: https://www.mdpi.com/1420-3049/30/2/381]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazolone - Wikipedia [en.wikipedia.org]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
stability issues of 1-benzyl-3-methyl-2-pyrazolin-5-one under different conditions
Welcome to the technical support center for 1-benzyl-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address stability-related challenges in your research.
Introduction to the Stability of 1-benzyl-3-methyl-2-pyrazolin-5-one
1-benzyl-3-methyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazolone class. While generally stable under recommended storage conditions, its molecular structure contains moieties susceptible to degradation under specific environmental stresses. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.
This guide will delve into the known and potential stability issues of 1-benzyl-3-methyl-2-pyrazolin-5-one, drawing insights from studies on closely related analogs, particularly edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The primary difference in the structure of your compound is the presence of a benzyl group instead of a phenyl group at the N1 position of the pyrazolone ring. This substitution may influence the compound's stability profile.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent results or loss of compound activity in aqueous solutions.
-
Potential Cause: Hydrolytic degradation of the pyrazolone ring. Pyrazolone compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions. The lactam bond in the pyrazolone ring can be cleaved, leading to the formation of inactive byproducts.
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions within a stable range. For pyrazolone derivatives, a slightly acidic to neutral pH is often preferred. Buffer your solutions to prevent pH shifts.
-
Temperature Management: Avoid high temperatures, as they can accelerate the rate of hydrolysis. If heating is necessary, minimize the duration and temperature.
-
Fresh Preparation: Prepare aqueous solutions of 1-benzyl-3-methyl-2-pyrazolin-5-one fresh before each experiment to minimize the impact of time-dependent degradation.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic solvents like DMSO or DMF for stock solutions, and dilute into aqueous media immediately before use.
-
Issue 2: Discoloration or precipitation in your sample, especially when exposed to air.
-
Potential Cause: Oxidative degradation. The pyrazolone ring is known to be susceptible to oxidation. The presence of dissolved oxygen in solvents, or exposure to oxidizing agents, can lead to the formation of colored degradation products and potentially insoluble oligomers.
-
Troubleshooting Steps:
-
Use of Degassed Solvents: For sensitive experiments, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket) to minimize exposure to atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that your experimental setup is free from strong oxidizing agents.[1][2]
-
Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for potential interference with your experiment.
-
Issue 3: Degradation observed in samples exposed to laboratory lighting.
-
Potential Cause: Photodegradation. Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of pyrazolone compounds.
-
Troubleshooting Steps:
-
Light Protection: Protect your samples from light by using amber-colored vials or by wrapping your containers in aluminum foil.
-
Minimize Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV radiation.
-
Photostability Studies: If your application requires exposure to light, it is crucial to perform a formal photostability study to understand the degradation kinetics and products.
-
Issue 4: Appearance of an unexpected peak in your chromatogram, potentially corresponding to 3-methyl-2-pyrazolin-5-one.
-
Potential Cause: N-debenzylation. The benzyl group at the N1 position can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation or strong acidic conditions, leading to the formation of the corresponding N-unsubstituted pyrazolone.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Assess your experimental conditions for the presence of reagents or conditions known to cause N-debenzylation (e.g., palladium on carbon with a hydrogen source).
-
Analytical Confirmation: Use mass spectrometry (MS) to confirm the identity of the unexpected peak. The mass of 3-methyl-2-pyrazolin-5-one is significantly lower than that of the parent compound.
-
Modify Experimental Design: If N-debenzylation is confirmed and undesirable, modify your experimental protocol to avoid the causative conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 1-benzyl-3-methyl-2-pyrazolin-5-one?
A1: It is recommended to store the solid compound in a tightly sealed container in a cool, dark, and dry place.[1][2] Exposure to light, moisture, and high temperatures should be avoided to ensure long-term stability.
Q2: How should I prepare stock solutions of 1-benzyl-3-methyl-2-pyrazolin-5-one?
A2: For optimal stability, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q3: At what pH is 1-benzyl-3-methyl-2-pyrazolin-5-one most stable in aqueous solutions?
Q4: What are the likely degradation products of 1-benzyl-3-methyl-2-pyrazolin-5-one?
A4: Based on studies of edaravone, the potential degradation products under various stress conditions include:
-
Oxidative Degradation: Dimeric and trimeric structures formed through radical coupling.
-
Hydrolytic Degradation: Ring-opened products resulting from the cleavage of the lactam bond.
-
Photodegradation: A variety of photoproducts, the structures of which would need to be elucidated.
-
N-Debenzylation: Formation of 3-methyl-2-pyrazolin-5-one.
Q5: How can I monitor the stability of 1-benzyl-3-methyl-2-pyrazolin-5-one in my samples?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the stability of your compound. This method should be able to separate the intact parent compound from its potential degradation products. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), with UV detection.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of 1-benzyl-3-methyl-2-pyrazolin-5-one under various stress conditions.
Materials:
-
1-benzyl-3-methyl-2-pyrazolin-5-one
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Prepare a solution of the compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Prepare a solution of the compound in 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Prepare a solution of the compound in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to separate 1-benzyl-3-methyl-2-pyrazolin-5-one from its degradation products.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Development:
-
Start with a simple mobile phase, such as a gradient of water and acetonitrile.
-
If separation is not optimal, introduce a buffer to the aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).
-
Optimize the gradient profile (slope and duration) to achieve good resolution between the parent peak and any degradation peaks.
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate the parent compound from its degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stress Condition | Potential Degradation Pathway | Recommended Mitigation Strategies |
| Acidic/Basic pH | Hydrolysis of the pyrazolone ring | Use buffered solutions, prepare fresh, avoid extreme pH |
| Oxidative Stress | Formation of radicals and oligomers | Use degassed solvents, work under an inert atmosphere, avoid oxidizing agents |
| Light Exposure | Photodegradation | Use amber vials, protect from light |
| Elevated Temperature | Accelerated hydrolysis and oxidation | Store at recommended cool temperatures, minimize heating during experiments |
| Reducing Conditions | Potential for N-debenzylation | Avoid strong reducing agents if N-debenzylation is undesirable |
Visualizations
Degradation Workflow
Caption: Workflow for assessing the stability of 1-benzyl-3-methyl-2-pyrazolin-5-one.
Potential Degradation Pathways
Caption: Potential degradation pathways of 1-benzyl-3-methyl-2-pyrazolin-5-one.
References
-
Chem-Impex. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. Retrieved from [Link]
- El-Ghamry, H. A., & El-Sayed, A. M. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 23(10), 2466.
- Jung, J. C. (2004).
- Wallace, J. M., et al. (2009). A General Method for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from β-Nitrostyrenes and Hydrazones. Organic Syntheses, 86, 233-241.
-
PubChemLite. (n.d.). 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]
-
Arctom. (n.d.). N-BENZYL-1-{[5-(3-METHYL-1H-PYRAZOL-5-YL)FURAN-2-YL]SULFONYL}PIP. Retrieved from [Link]
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 1-8.
-
The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
- Elguero, J., et al. (1970). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal of Heterocyclic Chemistry, 7(4), 869-873.
-
The Journal of Organic Chemistry. (2026). Ahead of Print. Retrieved from [Link]
Sources
identification of common impurities in pyrazolone synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities in pyrazolone synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in a typical pyrazolone synthesis?
A: Impurities in pyrazolone synthesis can be broadly categorized into three main types:
-
Process-Related Impurities: These arise directly from the manufacturing process and include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used.[1][2] For instance, in the classical Knorr synthesis, residual phenylhydrazine or β-ketoesters are common process-related impurities.[3][4]
-
Degradation Products: These impurities form when the active pharmaceutical ingredient (API) or intermediates degrade under specific conditions of synthesis, purification, or storage (e.g., exposure to heat, light, or oxygen).[5][6] Oxidative dimers are a classic example in this category.
-
Inorganic and Elemental Impurities: These can originate from catalysts, manufacturing equipment, or raw materials.[1][7]
Q2: My crude reaction mixture has a distinct yellow or red color. What is the likely cause?
A: Colored impurities in pyrazolone synthesis are often attributed to side reactions involving the hydrazine starting material.[8] Hydrazine derivatives can undergo oxidation or form highly conjugated side products, which absorb light in the visible spectrum, leading to coloration. It is also crucial to ensure the purity of the starting hydrazine, as impurities within it can carry through and cause discoloration.
Q3: I'm observing multiple spots on my Thin-Layer Chromatography (TLC) analysis. What are the most probable byproducts?
A: Multiple spots on a TLC plate indicate a mixture of compounds. In pyrazolone synthesis, this mixture commonly consists of:
-
The desired pyrazolone product.
-
Unreacted starting materials (e.g., β-ketoester and hydrazine derivative).
-
A regioisomeric pyrazolone, especially if you are using an unsymmetrical β-ketoester.[8]
-
An incompletely cyclized pyrazoline intermediate.[8]
A systematic approach using co-spotting with starting materials and characterization of the isolated spots is necessary for definitive identification.
Q4: How can I quickly differentiate between regioisomers of my pyrazolone product?
A: Regioisomers can be challenging to separate due to their similar physical properties.[8] The most powerful techniques for differentiation are spectroscopic:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) will show distinct sets of peaks for each isomer.[8] Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning the structure by looking at correlations between specific protons and carbons, or through-space interactions between protons, respectively.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show the same mass for both isomers, a well-developed HPLC method can often achieve chromatographic separation, allowing you to quantify the ratio of the two.[2]
In-Depth Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms: Your NMR spectrum displays duplicate sets of peaks for the desired product, TLC shows multiple spots that are difficult to separate, and the product exhibits a broadened melting point range.[8]
Question: My analysis confirms the presence of regioisomers. What is the mechanistic cause, and how can I control their formation?
Answer:
Causality: The formation of regioisomers is a common challenge when a substituted hydrazine (R¹-NHNH₂) reacts with an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester with different R² and R³ groups). The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur from the substituted nitrogen (at the R¹ position) or the unsubstituted nitrogen, leading to two different intermediate hydrazones. Each of these can then cyclize to form a distinct pyrazolone regioisomer.
Troubleshooting and Control Strategies:
-
Control of Reaction Temperature: The initial condensation step is often kinetically controlled. Running the reaction at a lower temperature can sometimes favor the formation of one isomer over the other by exploiting differences in the activation energies of the competing reaction pathways.
-
pH Adjustment: The nucleophilicity of the hydrazine and the reactivity of the ketoester are pH-dependent. Carefully adjusting the pH of the reaction medium can influence the site of the initial attack. For example, a patented synthesis process for 1-phenyl-3-methyl-5-pyrazolone involves adjusting the pH of a phenylhydrazine solution to 5.4-7.5 before adding ethyl acetoacetate to improve yield and purity.[11]
-
Choice of Starting Materials: If possible, consider a synthetic route that utilizes a symmetrical 1,3-dicarbonyl compound to eliminate the possibility of regioisomer formation altogether.
-
Purification: If formation cannot be prevented, focus on purification. Fractional crystallization can be effective if the isomers have different solubilities.[12] For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]
Issue 2: Presence of Oxidative Impurities (Dimers, Trimers)
Symptoms: You observe peaks in your mass spectrometry data corresponding to masses of two or three times your product molecule, often with corresponding loss of hydrogen atoms. These impurities may be difficult to remove via standard crystallization.
Question: I have identified dimer and trimer impurities. What reaction conditions promote their formation, and how can they be minimized?
Answer:
Causality: Pyrazolones, particularly those with a hydrogen at the C4 position, are susceptible to oxidation. The C4 proton can be abstracted, especially under basic conditions or in the presence of trace metals, to form a nucleophilic enolate. This enolate can then react with an electrophilic species, or undergo oxidative coupling in the presence of an oxidant (like atmospheric oxygen), to form C-C linked dimers or trimers. Edaravone, a prominent pyrazolone-based drug, is known to form several dimer and trimer impurities.[9][10][]
Troubleshooting and Control Strategies:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Conduct the reaction and subsequent work-up steps under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Use solvents that have been thoroughly degassed via methods like sparging with nitrogen or freeze-pump-thaw cycles.
-
Control of pH: Avoid strongly basic conditions during work-up and purification, as this can promote enolate formation and subsequent oxidation.
-
Addition of Antioxidants: In some cases, adding a small quantity of an antioxidant like butylated hydroxytoluene (BHT) to the reaction or during storage can help suppress oxidative side reactions.
-
Storage: Store the final product under an inert atmosphere, protected from light, to prevent degradation over time.[6][15]
Issue 3: Residual Starting Materials and Intermediates
Symptoms: ¹H NMR shows characteristic peaks for phenylhydrazine or ethyl acetoacetate. The product may appear oily or have a lower-than-expected melting point.
Question: How can I effectively remove unreacted starting materials from my final product?
Answer:
Causality: Incomplete conversion is a common issue in many organic reactions. This can be due to unfavorable equilibrium, insufficient reaction time or temperature, or deactivation of reagents.
Troubleshooting and Control Strategies:
-
Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, slightly adjusting the ratio of reactants can help drive the reaction to completion. Using a slight excess of one reagent (often the less expensive one) can be effective, but be mindful that this will require its removal later.
-
Acid-Base Extraction: This is a highly effective method for removing basic or acidic impurities.
-
To remove unreacted phenylhydrazine (a base), wash the organic layer (e.g., ethyl acetate or dichloromethane) with a dilute acid solution like 1M HCl. The basic hydrazine will be protonated and move into the aqueous layer.[12]
-
To remove unreacted ethyl acetoacetate (which has an acidic α-proton), you can perform a wash with a dilute base like a 5% sodium bicarbonate solution.
-
-
Recrystallization: This is a powerful technique for purification. Finding the right solvent system is key.[13] Common choices for pyrazolones include ethanol/water or ethyl acetate/hexanes.[12] The desired product should be highly soluble in the hot solvent and poorly soluble when cold, while the impurities should remain in solution.
-
Silica Gel Chromatography: If other methods fail, column chromatography is a reliable option for separating compounds based on polarity.[13]
Visualized Workflows and Mechanisms
Here we present diagrams created using DOT language to visualize key processes and pathways discussed.
Diagram 1: Knorr Pyrazolone Synthesis & Regioisomer Formation
This diagram illustrates the classical Knorr synthesis using an unsymmetrical β-ketoester, leading to the formation of two possible regioisomeric products.
Caption: Knorr synthesis pathway showing formation of two regioisomers.
Diagram 2: Formation of an Oxidative Dimer Impurity
This workflow shows the general mechanism for the formation of a C4-C4' linked oxidative dimer from a pyrazolone precursor.
Caption: Mechanism of oxidative dimer formation from a pyrazolone monomer.
Diagram 3: Troubleshooting Workflow for Impurity Identification
This diagram provides a logical workflow for a researcher to follow when encountering an unknown impurity in their product.
Caption: A step-by-step workflow for impurity identification and process optimization.
Key Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method to separate a pyrazolone product from its common impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like pyrazolones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of acidic/basic sites, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute compounds from the column. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector (e.g., at 254 nm and 280 nm) | The pyrazolone core has strong UV absorbance. Monitoring multiple wavelengths can help detect impurities that have different chromophores.[2] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Procedure:
-
Prepare a stock solution of your crude product at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the sample and run the gradient method.
-
Analyze the resulting chromatogram for peaks corresponding to the main product and any impurities. Relative retention times and peak areas can be used to assess purity.
Protocol 2: Sample Preparation for Structural Elucidation of an Unknown Impurity
This protocol outlines the steps after an unknown impurity has been detected.
Objective: Isolate a sufficient quantity of an unknown impurity for definitive structural analysis by NMR and High-Resolution Mass Spectrometry (HRMS).
Steps:
-
Enrich the Impurity: If possible, modify crystallization conditions to enrich the impurity in the mother liquor. This provides a more concentrated starting material for purification.[2]
-
Preparative HPLC/SFC Isolation:
-
Develop a separation method on an analytical scale first to maximize the resolution between the desired product and the target impurity.
-
Scale up the method to a preparative HPLC or SFC (Supercritical Fluid Chromatography) system.
-
Collect fractions corresponding to the impurity peak.
-
-
Combine and Evaporate: Combine the fractions containing the pure impurity. Remove the solvent using a rotary evaporator or lyophilizer, being careful to avoid excessive heat which could degrade the sample.
-
Purity Confirmation: Re-analyze the isolated material by analytical HPLC to confirm its purity (>95% is desirable for NMR).
-
Sample Submission for Analysis:
-
For HRMS: Dissolve a small amount (~0.1 mg) in a suitable solvent (e.g., Methanol or Acetonitrile) and submit for analysis to obtain a highly accurate mass, which can be used to determine the elemental formula.
-
For NMR: A larger quantity is typically required (1-5 mg). Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a full suite of spectra: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. This data, combined with the HRMS formula, is used to piece together the complete chemical structure of the impurity.[6]
-
References
-
SynZeal. (n.d.). Edaravone Impurities. Retrieved from SynZeal website. [Link]
-
Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. [Link]
-
Daicel Pharma Standards. (n.d.). Edaravone Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Standards website. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain website. [Link]
-
Ingenta Connect. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from Ingenta Connect website. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from Chemass website. [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]
-
AZoNetwork. (2013). Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty. Retrieved from AZoNetwork website. [Link]
- Google Patents. (n.d.). CN106316957A - Edaravone impurity intermediate, preparation method and application thereof.
-
Anant Labs. (n.d.). Edaravone API Impurity Manufacturers. Retrieved from Anant Labs website. [Link]
-
Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. ResearchGate. [Link]
-
University of Wisconsin-River Falls. (2019). Antipyrine-Updates-2019.pdf. Retrieved from University of Wisconsin-River Falls website. [Link]
-
Patel, K. D., et al. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. [Link]
-
Parajuli, I., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from Creative Biolabs website. [Link]
-
Al-Azzawi, A. M. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]
- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Sang, Z., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal website. [Link]
-
Parajuli, I., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
E-Subject. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of Antipyrine Derivatives Derived from Dimedone. Retrieved from ResearchGate website. [Link]
-
Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. alfachemic.com [alfachemic.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Edaravone Impurities | SynZeal [synzeal.com]
- 10. Edaravone Impurities | Edaravone API Impurity Manufacturers [anantlabs.com]
- 11. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 15. selectscience.net [selectscience.net]
improving the regioselectivity of pyrazolone reactions
Welcome to the technical support center for pyrazolone reactions. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of controlling regioselectivity in pyrazolone synthesis and functionalization. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these powerful transformations.
Section 1: The Core Challenge—Understanding Pyrazolone's Dual Nature
Before troubleshooting, it is crucial to grasp the fundamental chemical properties that make pyrazolone regioselectivity a persistent challenge. The issues primarily stem from tautomerism and the nuanced reactivity of the nitrogen atoms.
FAQ 1: What makes controlling reactions with pyrazolones so difficult?
The primary challenge is the existence of multiple tautomeric forms.[1][2][3] A typical pyrazolone can exist in at least three forms: the CH, NH, and OH tautomers. The equilibrium between these forms is sensitive to solvent, pH, and temperature, meaning the reactive species in your flask can change depending on the conditions.[1] This dynamic nature directly impacts whether a reaction occurs on a nitrogen, oxygen, or carbon atom.
For reactions like N-alkylation, the two nitrogen atoms in the pyrazole ring have similar electronic properties and nucleophilicity, often leading to mixtures of N1 and N2 substituted products that are challenging to separate.[4][5]
Caption: The three principal tautomers of pyrazolone.
Section 2: Troubleshooting the Knorr Pyrazole Synthesis
The Knorr synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a cornerstone of pyrazole chemistry.[6][7] However, with unsymmetrical dicarbonyls, it frequently yields a mixture of regioisomers.[8][9]
Problem: My Knorr synthesis of an unsymmetrical diketone is producing a mixture of regioisomers. How can I control the outcome?
This is a classic and solvable issue. The regiochemical outcome is not random; it is a function of the delicate interplay between electronic effects, steric hindrance, and, most critically, your reaction conditions.[9][10]
The Causality Behind Regioselectivity
The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration.[11] The initial point of attack determines the final regioisomer.
-
Electronic Effects : The more electrophilic (electron-deficient) carbonyl carbon will typically react faster. An electron-withdrawing group (like -CF₃) near one carbonyl will activate it for attack.[9]
-
Steric Effects : The less sterically hindered carbonyl is the more accessible site for attack, especially when using a bulky hydrazine.[9]
-
Reaction Conditions (Your Primary Control Lever) : This is where you can most effectively steer the reaction.
-
pH : Acidic conditions can protonate the substituted nitrogen of the hydrazine, making the unsubstituted -NH₂ group the more potent nucleophile. This can reverse the selectivity seen under neutral or basic conditions.[8][9]
-
Solvent : The solvent can dramatically influence selectivity. Standard solvents like ethanol often give mixtures.[12] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to drastically improve regioselectivity, often favoring a single isomer.[12][13] This is attributed to their ability to form hydrogen bonds and stabilize key intermediates selectively.
-
Data-Driven Recommendations for Knorr Synthesis
| Factor | Condition | Observed Outcome | Mechanistic Rationale |
| pH / Catalyst | Acidic (e.g., GAA) | Attack often proceeds via the more basic hydrazine nitrogen. Can alter which carbonyl is attacked first by modifying substrate protonation state.[6][8] | Protonation of the hydrazine or diketone alters the nucleophilicity/electrophilicity of the reactive sites.[9] |
| Solvent | Ethanol | Often results in regioisomeric mixtures, with ratios depending on substrates.[12] | Standard protic solvent, offers little specific directing effect. |
| Solvent | HFIP or TFE | Dramatically increased regioselectivity (often >95:5) for a single isomer. [12][13] | Fluorinated alcohols stabilize intermediates through strong hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyls.[13] |
Experimental Protocol: Highly Regioselective Synthesis of 1-Methyl-5-aryl-3-(trifluoromethyl)pyrazole
This protocol leverages the unique properties of fluorinated alcohols to achieve high regioselectivity.
-
Reagent Preparation : In a clean, dry flask, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).
-
Reaction Initiation : Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically complete within 2-4 hours).
-
Workup : Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired 1-methyl-5-aryl-3-(trifluoromethyl)pyrazole isomer with high purity and regioselectivity.
Section 3: Troubleshooting N-Alkylation and N-Acylation Reactions
Once the pyrazolone core is synthesized, regioselectivity issues persist during functionalization, particularly in N-alkylation and N-acylation, where competition between N1, N2, and O-sites is common.
Problem: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I achieve selectivity?
Controlling N-alkylation is a classic challenge rooted in the similar nucleophilicity of the two ring nitrogens.[5] Success depends on exploiting subtle steric and electronic differences, which can be amplified by a judicious choice of reagents and conditions.
The Causality Behind N-Alkylation Selectivity
-
Steric Hindrance : This is the most powerful directing factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5][14] If you have a bulky substituent at C5, alkylation will favor N1. Conversely, a bulky group at C3 will direct to N2.
-
Base and Solvent System : The combination of base and solvent is critical as it dictates the nature of the pyrazolate anion in solution.
-
Advanced Catalytic Methods : For ultimate control, modern methods offer unprecedented selectivity. Biocatalysis using engineered enzymes can achieve >99% regioselectivity for the alkylation of pyrazoles, representing a state-of-the-art solution.[4][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Enhancing the Purity of 1-benzyl-3-methyl-2-pyrazolin-5-one
Welcome to the technical support center for the synthesis and purification of 1-benzyl-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important heterocyclic intermediate. We provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments. Our focus is on explaining the causality behind experimental choices to empower you with robust, validated protocols.
Introduction: The Critical Role of Purity
1-benzyl-3-methyl-2-pyrazolin-5-one is a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its derivatives are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] For drug development and clinical applications, achieving purity of >99% is not just a goal but a necessity to ensure safety, efficacy, and reproducibility of downstream results. This guide will walk you through common purification hurdles and provide strategies to overcome them.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My synthesized product has a low and broad melting point. What does this indicate?
A: A low and broad melting point range is a classic indicator of impurities. A pure crystalline solid typically melts over a sharp, narrow range (e.g., 1-2 °C). Impurities disrupt the crystal lattice of the solid, which requires less energy to break apart, resulting in a depression of the melting point. The melting also occurs over a wider range as different parts of the mixture melt at different temperatures.
Causality: This phenomenon, known as melting point depression, is a colligative property. The presence of a soluble impurity lowers the freezing point (and thus raises the melting point) of the solvent (in this case, the molten product). For an effective purification strategy, it is crucial to first identify the potential sources of these impurities.
Q2: What are the most common impurities in the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one, and how are they formed?
A: The most common synthesis involves the condensation reaction between benzylhydrazine and ethyl acetoacetate.[3][5] Impurities typically arise from three sources: unreacted starting materials, side reactions, and degradation.
-
Unreacted Starting Materials: Benzylhydrazine and ethyl acetoacetate.
-
Incomplete Reaction Intermediates: The reaction proceeds via a hydrazone intermediate. Incomplete cyclization can leave this intermediate in the crude product.
-
Side Products: Phenylhydrazine, a common precursor to benzylhydrazine, can sometimes be present as an impurity in the starting material, leading to the formation of 1-phenyl-3-methyl-2-pyrazolin-5-one (Edaravone).[2] Additionally, self-condensation of ethyl acetoacetate can occur under basic conditions.
The diagram below illustrates the primary reaction pathway and a potential side reaction.
Caption: Synthesis pathway and common impurity sources.
Q3: My crude product is an oily syrup and fails to crystallize. What purification strategies can I employ?
A: An oily product often indicates a high concentration of impurities preventing crystallization. A multi-step approach is recommended.
Step 1: Attempt to Induce Crystallization
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the oil's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a template for crystallization.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like cold hexane or diethyl ether) and stir vigorously. This may wash away soluble impurities and encourage the product to solidify.
Step 2: Liquid-Liquid Extraction (Acid-Base Wash) If crystallization fails, an extractive workup can remove ionic impurities.
-
Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic benzylhydrazine.
-
Next, wash with a dilute base solution (e.g., 5% sodium bicarbonate) to remove any acidic impurities.
-
Finally, wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Attempt crystallization again.
Step 3: Column Chromatography If the product remains oily, column chromatography is the most effective method for separating the desired compound from closely related impurities.[6][7] (See Q5 for a detailed protocol).
Q4: How do I select the optimal solvent for recrystallization?
A: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Finding the right solvent is often an empirical process.
Experimental Protocol: Solvent Screening
-
Place a small amount (approx. 20-30 mg) of your crude product into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, starting with common solvents.
-
If the compound dissolves at room temperature, the solvent is unsuitable (product is too soluble).
-
If it doesn't dissolve, heat the mixture gently (e.g., in a warm water bath). If it dissolves when hot, this is a promising candidate.
-
Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
A good solvent will yield a high recovery of crystalline solid.
Data Presentation: Recrystallization Solvent Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability & Notes |
| Ethanol/Methanol | Polar Protic | 78 / 65 | Frequently used for pyrazolinones.[8][9] Good for dissolving the crude product when hot. Sometimes used as a mixture with water or ether to reduce solubility upon cooling.[10][11] |
| Ethyl Acetate | Medium Polarity | 77 | A good starting point. Can be paired with a non-polar solvent like hexane or heptane in a solvent/anti-solvent system. |
| Toluene | Non-Polar | 111 | Effective for less polar compounds. Its high boiling point can sometimes lead to oiling out; slow cooling is critical.[12] |
| Acetone | Polar Aprotic | 56 | A strong solvent, often used in combination with an anti-solvent like water or hexane.[12] |
| Water | Very Polar | 100 | Generally, the product has low solubility in water, making it a good anti-solvent or washing agent.[11] |
A patent for the synthesis of a related pyrazolone suggests recrystallization from methanol or a methanol-acetone mixed solvent can yield purities >99%.[8][13]
Q5: Recrystallization improved the purity, but HPLC analysis shows it's still below my target of >99%. What is the next step?
A: When recrystallization is insufficient, flash column chromatography is the logical next step for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase flows through it.[14]
Caption: Workflow for purification by flash chromatography.
Experimental Protocol: Flash Column Chromatography
-
Develop a TLC Method:
-
Spot your crude product on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for pyrazolinones is a mixture of Hexane:Ethyl Acetate or Dichloromethane:Methanol.
-
The ideal eluent system will give your desired product an Rf (retention factor) value of ~0.3-0.4 and show good separation from all impurity spots.
-
-
Prepare the Sample:
-
Dissolve your crude product in a minimum amount of the chromatography eluent or another volatile solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
-
Pack and Run the Column:
-
Pack a glass column with silica gel, using your chosen eluent as the slurry solvent.
-
Carefully load your prepared sample onto the top of the silica bed.
-
Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in a series of test tubes.
-
Spot each fraction (or every few fractions) on a TLC plate alongside your crude starting material to identify which fractions contain the pure product.
-
Combine the fractions that show only a single spot corresponding to your product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-benzyl-3-methyl-2-pyrazolin-5-one.
-
Q6: How do I definitively confirm the purity and structural identity of my final product?
A: A combination of chromatographic and spectroscopic methods is required for unambiguous confirmation.[][16]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[17] A reversed-phase method is typically used.
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: An isocratic or gradient system of Methanol and Water, often with a modifier like 0.1% trifluoroacetic acid.[18]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 206 nm or 254 nm).[18]
-
Result: Purity is reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This confirms the chemical structure by showing the connectivity and chemical environment of all protons in the molecule.[19] The spectrum should match the expected structure of 1-benzyl-3-methyl-2-pyrazolin-5-one and be free of significant signals from impurities.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound. For C₁₁H₁₂N₂O, the expected molecular weight is approximately 188.23 g/mol .[1][20] Mass spec will show a molecular ion peak [M+H]⁺ at m/z 189.
-
Melting Point: After purification, a sharp melting point consistent with the literature value confirms high purity.
By systematically applying these troubleshooting strategies and analytical techniques, you can reliably enhance the purity of your 1-benzyl-3-methyl-2-pyrazolin-5-one to meet the stringent requirements of your research and development goals.
References
- RSIS International. Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. (2017). Available from: [Link]
- PMC, NIH. Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. DE1112984B - Process for the preparation of pyrazolone derivatives.
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]
-
PubChem. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O. Available from: [Link]
-
E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available from: [Link]
-
Der Pharma Chemica. Synthesis of Pyrazolone Derivatives and their Biological Activities. Available from: [Link]
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
-
MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: [Link]
-
Journal of Chemical Sciences. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020). Available from: [Link]
-
LCGC North America. Separation Science in Drug Development, Part I: High-Throughput Purification. (2015). Available from: [Link]
-
YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (2021). Available from: [Link]
-
Natural Sciences Publishing. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Available from: [Link]
-
Bioanalysis Zone. Chromatographic separation technologies. Available from: [Link]
-
Royal Society of Chemistry. Analytical Methods. (2025). Available from: [Link]
-
MDPI. Applications of Chromatographic Separation Techniques in Food and Chemistry. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ias.ac.in [ias.ac.in]
- 3. youtube.com [youtube.com]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. rsisinternational.org [rsisinternational.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. mdpi.com [mdpi.com]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijcpa.in [ijcpa.in]
- 19. jmchemsci.com [jmchemsci.com]
- 20. 1-Benzyl-3-methyl-2-pyrazolin-5-one | C11H12N2O | CID 70349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Benzyl-3-Methyl-2-Pyrazolin-5-One and Other Pyrazolones for Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-benzyl-3-methyl-2-pyrazolin-5-one alongside other prominent pyrazolone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their biological activities, supported by experimental data and structure-activity relationship (SAR) insights. Our objective is to furnish a scientifically rigorous resource that informs and guides future research and development in this chemical space.
Introduction to the Pyrazolone Scaffold
Pyrazolone and its derivatives represent a significant class of heterocyclic compounds that have been a cornerstone in medicinal chemistry for over a century.[1] The pyrazolone nucleus is a versatile scaffold that has given rise to a wide array of compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antioxidant properties.[1][2] Notable drugs such as phenazone (antipyrine), the first synthetic non-opioid analgesic, and edaravone, a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS), highlight the therapeutic potential of this chemical family.[1]
This guide focuses on a comparative analysis of 1-benzyl-3-methyl-2-pyrazolin-5-one against three well-characterized pyrazolones:
-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): The direct phenyl analog of our primary compound of interest, offering a valuable comparative baseline.
-
Phenazone (Antipyrine): A historically significant pyrazolone with analgesic and antipyretic properties.
-
4-Aminoantipyrine (Ampyrone): A metabolite of aminopyrine with analgesic and anti-inflammatory effects.
The comparative framework will revolve around key biological activities pertinent to drug discovery: antioxidant, anti-inflammatory, and analgesic properties.
Comparative Analysis of Biological Activities
Antioxidant Activity: A Structure-Activity Relationship Perspective
The antioxidant capacity of pyrazolones is a key attribute, with edaravone being a prime example of a successful drug leveraging this property. The mechanism of action primarily involves the scavenging of free radicals, thereby mitigating oxidative stress, a pathological feature in many diseases.[2]
1-Benzyl-3-Methyl-2-Pyrazolin-5-One vs. Edaravone (Phenyl Analog):
Direct experimental data on the antioxidant activity of 1-benzyl-3-methyl-2-pyrazolin-5-one is limited in publicly available literature. However, we can infer its potential activity based on structure-activity relationship (SAR) studies of pyrazolone derivatives. The antioxidant activity of pyrazolones is significantly influenced by the substituents on the ring. The presence of an electron-donating group can enhance the radical scavenging ability.
The key difference between our target compound and edaravone is the substitution at the N1 position: a benzyl group versus a phenyl group. The benzyl group, with its methylene spacer, may alter the electron density and steric hindrance around the pyrazolone core compared to the directly attached phenyl ring in edaravone. It is plausible that the benzyl group could influence the ease of hydrogen atom or electron donation from the pyrazolone ring, which is crucial for radical scavenging. Computational studies suggest that substituents on the pyrazolone ring can influence the stability of the resulting radical, thereby affecting antioxidant potency. Without direct experimental comparison, it is hypothesized that the benzyl derivative would retain significant antioxidant activity, though potentially modulated in potency compared to edaravone.
Phenazone and 4-Aminoantipyrine:
Phenazone exhibits some antioxidant properties, though it is less potent than edaravone. 4-Aminoantipyrine also possesses antioxidant capabilities. The antioxidant activity of these compounds is generally attributed to their ability to donate an electron to neutralize free radicals.
Table 1: Comparative Overview of Antioxidant Potential
| Compound | Key Structural Feature | Known Antioxidant Activity | Putative Mechanism |
| 1-Benzyl-3-methyl-2-pyrazolin-5-one | N1-benzyl substitution | Not extensively reported; likely possesses antioxidant properties based on the pyrazolone core. | Free radical scavenging. |
| Edaravone | N1-phenyl substitution | Potent antioxidant.[2] | Free radical scavenger, particularly of hydroxyl radicals.[2] |
| Phenazone | N-phenyl, C-dimethyl | Moderate antioxidant activity. | Electron donation to free radicals. |
| 4-Aminoantipyrine | Amino group at C4 | Possesses antioxidant activity. | Electron donation and radical scavenging. |
Anti-inflammatory Activity
The anti-inflammatory effects of many pyrazolone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.[3]
1-Benzyl-3-Methyl-2-Pyrazolin-5-One:
Edaravone, Phenazone, and 4-Aminoantipyrine:
Edaravone has demonstrated anti-inflammatory effects, which are thought to be secondary to its primary antioxidant action, as oxidative stress is a key trigger for inflammatory pathways.[2] Phenazone is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[3] 4-Aminoantipyrine also exhibits anti-inflammatory properties, likely through a similar mechanism.
Table 2: Comparative Overview of Anti-inflammatory Potential
| Compound | Known Anti-inflammatory Activity | Primary Mechanism |
| 1-Benzyl-3-methyl-2-pyrazolin-5-one | Not extensively reported; potential for anti-inflammatory effects. | Likely COX inhibition. |
| Edaravone | Demonstrates anti-inflammatory effects. | Primarily antioxidant, reducing inflammatory triggers.[2] |
| Phenazone | Established anti-inflammatory drug.[3] | COX inhibition.[3] |
| 4-Aminoantipyrine | Possesses anti-inflammatory properties. | Likely COX inhibition. |
Analgesic Activity
The analgesic properties of pyrazolones are often linked to their anti-inflammatory actions, specifically the inhibition of prostaglandin synthesis in the central and peripheral nervous systems.
1-Benzyl-3-Methyl-2-Pyrazolin-5-One:
As with its other biological activities, direct evidence for the analgesic efficacy of 1-benzyl-3-methyl-2-pyrazolin-5-one is scarce. However, given the established analgesic properties of the pyrazolone class, it is a reasonable starting point for further investigation.
Phenazone and 4-Aminoantipyrine:
Phenazone was one of the first synthetic analgesics and is still used in some preparations for its pain-relieving effects.[3] 4-Aminoantipyrine is a metabolite of the potent analgesic aminopyrine and retains analgesic properties.
Table 3: Comparative Overview of Analgesic Potential
| Compound | Known Analgesic Activity | Primary Mechanism |
| 1-Benzyl-3-methyl-2-pyrazolin-5-one | Not extensively reported; potential for analgesic effects. | Likely related to anti-inflammatory action. |
| Edaravone | Not primarily used as an analgesic. | - |
| Phenazone | Established analgesic.[3] | Inhibition of prostaglandin synthesis.[3] |
| 4-Aminoantipyrine | Possesses analgesic properties. | Inhibition of prostaglandin synthesis. |
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, we provide standardized protocols for key in vitro and in vivo assays.
In Vitro Antioxidant Capacity Assays
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Procedure:
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
In Vivo Anti-inflammatory and Analgesic Assays
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (180-200 g).
-
Procedure:
-
Administer the test compounds or a standard drug (e.g., Indomethacin) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
validation of HPLC method for quantifying 1-benzyl-3-methyl-2-pyrazolin-5-one
An In-Depth Guide to the Validation of a Quantitative HPLC Method for 1-benzyl-3-methyl-2-pyrazolin-5-one
As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity, reliability, and reproducibility of quantitative data. This guide provides a comprehensive, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-benzyl-3-methyl-2-pyrazolin-5-one, a pyrazolinone derivative.
Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] This guide will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each validation parameter, empowering researchers and drug development professionals to build robust and defensible analytical methods.
Part 1: Foundational Method Development: A Comparative Choice
Before validation can commence, a suitable HPLC method must be developed. The goal is to achieve a separation that provides a sharp, symmetrical, and well-resolved peak for 1-benzyl-3-methyl-2-pyrazolin-5-one in a reasonable timeframe. The choices made here directly impact the ease and success of the subsequent validation.
Comparison of Chromatographic Conditions
| Parameter | Alternative 1 | Alternative 2 | Senior Scientist's Recommendation & Rationale |
| Stationary Phase (Column) | C8 Column | Phenyl Column | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm) . The C18 phase provides a versatile hydrophobic interaction mechanism suitable for a wide range of organic molecules like pyrazolinone derivatives.[4][5][6] It is the most common starting point for reversed-phase HPLC, offering a high likelihood of success. |
| Mobile Phase: Organic Modifier | Methanol | Tetrahydrofuran (THF) | Acetonitrile (ACN) . ACN typically offers lower viscosity (leading to lower backpressure) and a better UV cutoff compared to methanol. For pyrazolinone derivatives, ACN often provides sharper peaks and superior separation efficiency.[7][8] |
| Mobile Phase: Aqueous Component | Deionized Water | Phosphate Buffer | 0.1% Trifluoroacetic Acid (TFA) in Water . The addition of an acidifier like TFA is crucial for controlling the ionization of any residual silanol groups on the silica-based column and ensuring the analyte is in a single, non-ionized form. This results in improved peak shape (less tailing) and more reproducible retention times.[5][6] |
| Detection | UV Detector (Fixed Wavelength) | Mass Spectrometer (MS) | Photodiode Array (PDA) Detector . While a fixed wavelength UV detector is sufficient for quantification, a PDA detector is vastly superior for validation. It acquires the entire UV spectrum at each point, which is indispensable for assessing peak purity and specificity—confirming that the analyte peak is not co-eluting with impurities or degradation products.[5] |
Recommended Starting HPLC Conditions
Based on the analysis above and literature precedents for similar compounds, the following conditions serve as a robust starting point for validation.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (e.g., 75:25 v/v)[5][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 25 °C[6] |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by scanning a standard solution (e.g., 237 nm or 333 nm)[5][8] |
| Run Time | 10 minutes |
Part 2: The Validation Protocol: A Self-Validating System
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[9] The following sections detail the experimental execution and acceptance criteria for each validation characteristic as mandated by ICH guidelines.[10][11]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijcpa.in [ijcpa.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Biological Activity of Pyrazolone Derivatives
The pyrazolone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of various pyrazolone derivatives, focusing on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for this versatile class of compounds.
Anti-inflammatory and Analgesic Activities: Targeting Cyclooxygenase
A significant number of pyrazolone derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[1][2] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles.[3]
A well-known example of a pyrazolone-based COX-2 inhibitor is celecoxib. Its selective inhibition of COX-2 over COX-1 is a key feature that distinguishes it from non-selective NSAIDs.[1] This selectivity reduces the risk of gastrointestinal side effects like ulcers and bleeding, which are commonly associated with the inhibition of COX-1.[1][3]
The following diagram illustrates the simplified mechanism of COX-2 inhibition by pyrazolone derivatives, leading to reduced prostaglandin synthesis.
Caption: Mechanism of COX-2 Inhibition by Pyrazolone Derivatives.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives is often evaluated using the carrageenan-induced paw edema model in rats. The table below compares the activity of several pyrazolone derivatives to the standard NSAID, diclofenac.
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 4h) | Reference |
| Compound 4e | - | - | [4] |
| Compound 5h | - | Similar to indomethacin | [5] |
| Compound 14b | - | 28.6 - 30.9% | [6] |
| Compound N9 | - | More potent than celecoxib (after 1h) | [7] |
| Diclofenac Sodium | 10 | 54.08% |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening acute anti-inflammatory activity.[8]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pyrazolone derivative (test compound)
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer or calipers.[8]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of pyrazolone derivatives is a rapidly evolving area of research. These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and angiogenesis.[9] One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in the growth and progression of many cancers.[10][11]
Molecular docking studies have revealed that pyrazolone derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.[2][12] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates a simplified EGFR signaling pathway and the inhibitory action of pyrazolone derivatives.
Caption: Inhibition of the EGFR Signaling Pathway by Pyrazolone Derivatives.
Comparative Anticancer Activity (IC50 Values)
The in vitro cytotoxicity of pyrazolone derivatives is commonly assessed using the MTT assay. The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrazolone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6h | A549 (Lung) | 9.3 | [2] |
| Compound 6j | A549 (Lung) | 10.2 | [2] |
| Compound 3f | HCT-116 (Colon) | 3.3 | |
| Erlotinib (Standard) | HCT-116 (Colon) | 7.68 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrazolone derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the pyrazolone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazolone derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in microorganisms is diverse and not as well-defined as their anti-inflammatory and anticancer effects, but it is an active area of investigation.
Comparative Antimicrobial Activity (MIC Values)
The antimicrobial efficacy of pyrazolone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a | Staphylococcus aureus | 62.5 - 125 | |
| Compound 21a | Candida albicans | Equal to standard drugs | |
| Chloramphenicol (Standard) | Staphylococcus aureus | - | |
| Clotrimazole (Standard) | Candida albicans | - |
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used technique to evaluate the antimicrobial activity of compounds.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Pyrazolone derivative (test compound)
-
Positive control (e.g., Chloramphenicol for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum evenly over the surface of the agar plate.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume of the test compound, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Method.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring. Key SAR observations include:
-
Anti-inflammatory/Analgesic Activity: The presence of a sulfonamide or a 4-chlorophenyl group at the N1 position has been shown to be important for anti-inflammatory and analgesic activities.
-
Anticancer Activity: Substitutions at various positions of the pyrazole ring can significantly enhance anticancer efficacy and selectivity. For instance, linking an aryl or heteroaryl moiety via a hydrophilic linker can improve activity against certain cancer cell lines.[9] The presence of specific groups can also influence the binding affinity to targets like EGFR.[1]
-
Antimicrobial Activity: The presence of a free carbothiohydrazide moiety has been associated with potent antibacterial and antifungal activities.
Conclusion
Pyrazolone derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their efficacy as anti-inflammatory, analgesic, anticancer, and antimicrobial agents is well-documented and continues to be an active area of research. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for the rational design of new and more potent therapeutic agents. The experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of novel pyrazolone derivatives, facilitating the discovery and development of the next generation of drugs based on this remarkable scaffold.
References
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. Available at: [Link]
-
Synthesis and antiinflammatory activity of 4-aminoantipyrine derivatives of succinamides. Semantic Scholar. Available at: [Link]
-
Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed. Available at: [Link]
-
The MIC values of pyrazolines against bacterial strains. ResearchGate. Available at: [Link]
-
Anti-inflammatory activity of pyrazoles 4a-h and diclofenac sodium. ResearchGate. Available at: [Link]
-
Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. PubMed. Available at: [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Authorea. Available at: [Link]
-
Mic-values of synthesized compounds against various microorganisms. ResearchGate. Available at: [Link]
-
Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. DergiPark. Available at: [Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Evaluation of Anti-Inflammatory and Analgesic Activity of Novel Pyrazole Derivatives. Allied Academies. Available at: [Link]
-
Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link]
-
Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. PubMed. Available at: [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
What is the mechanism of Celecoxib? Patsnap. Available at: [Link]
-
Synthesis and biological activities of 4-aminoantipyrine derivatives derived from Betti-type reaction. PubMed. Available at: [Link]
-
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Semantic Scholar. Available at: [Link]
-
Synthesis of 4-aminoantipyrine derivatives via Betti reaction. ResearchGate. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available at: [Link]
-
Agar well diffusion assay. YouTube. Available at: [Link]
-
Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents. ResearchGate. Available at: [Link]
-
Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. RJPBCS. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Available at: [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-Benzyl-3-methyl-2-pyrazolin-5-one in Immunoassays
The Significance of Pyrazolone Core Structure in Immunoassay Specificity
Pyrazolone derivatives are a class of compounds widely used in pharmaceuticals and other applications.[1][2] Their core heterocyclic structure presents a unique immunological profile. When developing an immunoassay for a pyrazolone-based compound like 1-benzyl-3-methyl-2-pyrazolin-5-one, it is crucial to understand that even minor modifications to the pyrazolone ring or its substituents can significantly impact antibody binding and specificity.[3][4]
Studies on antipyrine and its analogs have demonstrated that substituents at the C-4 position of the pyrazolone ring, as well as the nature of the substituent on the nitrogen atom, are critical determinants of antibody affinity.[3][4] This underscores the necessity of empirical testing for any new pyrazolone-targeted immunoassay.
Designing a Rigorous Cross-Reactivity Study
A self-validating cross-reactivity study is built on a foundation of logical experimental design and the inclusion of appropriate controls. The primary objective is to challenge the immunoassay with a panel of structurally related compounds and assess their potential to interfere with the accurate measurement of 1-benzyl-3-methyl-2-pyrazolin-5-one.
Selection of Potential Cross-Reactants
The selection of compounds to test for cross-reactivity should be guided by structural similarity to the target analyte. For 1-benzyl-3-methyl-2-pyrazolin-5-one, this panel should ideally include:
-
Parent Pyrazolone Core: 3-methyl-2-pyrazolin-5-one
-
Analogs with Variations at the N-1 Position: 1-phenyl-3-methyl-2-pyrazolin-5-one (Edaravone)[5], 1,3-dimethyl-5-pyrazolone.
-
Analogs with Variations at other positions: Compounds with different substituents on the phenyl ring of the benzyl group.
-
Structurally Unrelated Compounds: To serve as negative controls and establish the baseline for non-specific binding.
Experimental Workflow
A competitive immunoassay format, such as a competitive ELISA, is a common and effective method for assessing cross-reactivity. The underlying principle is the competition between the target analyte (1-benzyl-3-methyl-2-pyrazolin-5-one) and potential cross-reactants for a limited number of antibody binding sites.
Below is a detailed, step-by-step methodology for a competitive ELISA-based cross-reactivity study.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well microplate with a conjugate of 1-benzyl-3-methyl-2-pyrazolin-5-one and a carrier protein (e.g., BSA or OVA). Incubate overnight at 4°C. The synthesis of such haptens is a critical step in antibody production and assay development.[6][7][8]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare a standard curve of 1-benzyl-3-methyl-2-pyrazolin-5-one at known concentrations.
-
Prepare serial dilutions of each potential cross-reactant.
-
In separate wells, add a fixed concentration of the primary antibody raised against 1-benzyl-3-methyl-2-pyrazolin-5-one.
-
Immediately add either the standard concentrations of 1-benzyl-3-methyl-2-pyrazolin-5-one or the dilutions of the potential cross-reactants to the corresponding wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that will bind to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Experimental Workflow Diagram
Caption: Competitive ELISA workflow for assessing cross-reactivity.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to calculate the percent cross-reactivity for each tested compound. This is typically determined by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) with the IC50 of the target analyte.
Cross-Reactivity (%) = (IC50 of 1-benzyl-3-methyl-2-pyrazolin-5-one / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data to illustrate how the results of a cross-reactivity study might be summarized.
| Compound | IC50 (nM) | % Cross-Reactivity |
| 1-Benzyl-3-methyl-2-pyrazolin-5-one | 10 | 100% |
| 1-Phenyl-3-methyl-2-pyrazolin-5-one | 50 | 20% |
| 1,3-Dimethyl-5-pyrazolone | 500 | 2% |
| 3-Methyl-2-pyrazolin-5-one | >10,000 | <0.1% |
| Unrelated Compound (Negative Control) | >10,000 | <0.1% |
Interpreting the Results
A high percent cross-reactivity indicates that the antibody has a significant affinity for the test compound, which could lead to inaccurate results in samples containing that compound. A low percent cross-reactivity suggests that the assay is specific for the target analyte. The acceptable level of cross-reactivity will depend on the specific application of the immunoassay.
Molecular Similarity and Cross-Reactivity
The degree of cross-reactivity is often correlated with the structural similarity between the target analyte and the competing compound.[9] Minor changes in the molecular structure can have a profound impact on antibody recognition.
Caption: Relationship between molecular similarity and cross-reactivity potential.
Conclusion and Best Practices
Thorough investigation of cross-reactivity is a non-negotiable step in the validation of any immunoassay. For novel compounds like 1-benzyl-3-methyl-2-pyrazolin-5-one, where direct data is scarce, a systematic approach based on the principles of antibody-antigen interactions and learnings from structurally similar molecules is essential.
Key Takeaways for Researchers:
-
Hapten Design is Critical: The design of the immunizing hapten significantly influences the specificity of the resulting antibodies.[10]
-
Comprehensive Panel of Cross-Reactants: Test a logically selected panel of compounds that includes close structural analogs and a negative control.
-
Appropriate Assay Format: A competitive immunoassay format is well-suited for quantifying cross-reactivity.
-
Rigorous Data Analysis: Calculate percent cross-reactivity based on IC50 values to provide a quantitative measure of interference.
-
Context is Key: The acceptable level of cross-reactivity is dependent on the intended use of the assay and the potential for interfering substances to be present in the samples.
By adhering to these principles, researchers can develop highly specific and reliable immunoassays, ensuring the integrity and validity of their scientific findings.
References
- Comparative Analysis of Antibody Cross-Reactivity for Phenylpyrazole and Pyrazolone Derivatives. Benchchem.
- Takatori, T., Yamaoka, A., & Terazawa, K. (1979). Radioimmunoassay for pyrazolone derivatives. Journal of Immunological Methods, 29(2), 185-190.
- Takatori, T., & Yamaoka, A. (1980). Further production and characterization of antibodies reactive with pyrazolone derivatives. Journal of Immunological Methods, 35(1-2), 147-155.
- Schneider, C. H., Kasper, M. F., de Weck, A. L., Rolli, H., & Angst, B. D. (1987). Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy, 42(8), 597-603.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Journal Name].
- Kumar, S., Yadav, R. N., & Kumar, V. (2025). Synthesis of 1-phenyl-3-methyl-pyrazolone derivatives and complex with Rb (I). INTERNATIONAL JOURNAL OF CURRENT SCIENCE, 15(1), 551-555.
- Haptens, hapten conjugates, compositions thereof and method for their preparation and use. Google Patents.
- Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation. ResearchGate.
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
- Solutions to immunoassay interference, cross reactivity and other challenges. [Source].
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- Immunogen, Antigen, Hapten, Epitope, and Adjuvant. Creative Diagnostics.
- Ismail, A. A. (2017). Interferences in Immunoassay. [Journal Name].
- Haptens – Knowledge and References. Taylor & Francis.
- Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33.
Sources
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Radioimmunoassay for pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further production and characterization of antibodies reactive with pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Immunogen, Antigen, Hapten, Epitope, and Adjuvant - Creative Diagnostics [creative-diagnostics.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyrazolone-Based Reference Standards in Analytical Chemistry: The Case of 1-Phenyl-3-methyl-2-pyrazolin-5-one
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality and suitability of reference standards. For researchers and professionals in drug development and biochemical analysis, the selection of an appropriate standard is a critical decision that influences data accuracy and reliability. This guide provides an in-depth technical comparison of 1-phenyl-3-methyl-2-pyrazolin-5-one, a widely utilized reference standard, particularly in the derivatization of carbohydrates for high-performance liquid chromatography (HPLC). We will explore its performance characteristics, compare it with its benzyl analogue and other alternative derivatizing agents, and provide detailed experimental protocols to support its application.
Introduction to Pyrazolone Derivatives as Analytical Standards
Pyrazolone derivatives are a class of heterocyclic compounds that have found diverse applications in pharmaceuticals and as analytical reagents.[1] Their utility in analytical chemistry often stems from their ability to react with specific functional groups in analytes, thereby imparting properties that facilitate their detection and quantification. One of the most prominent applications is the derivatization of monosaccharides, which typically lack a UV chromophore, to enable their analysis by UV or fluorescence detection.[2][3]
Distinguishing 1-Phenyl- vs. 1-Benzyl- Substitution
It is crucial to distinguish between two closely related pyrazolone structures:
-
1-Phenyl-3-methyl-2-pyrazolin-5-one (PMP, Edaravone): In this molecule, a phenyl group is directly attached to the nitrogen at position 1 of the pyrazolone ring. This compound is extensively studied and commercially available as a pharmaceutical agent (Edaravone) and an analytical reagent.[4][5]
-
1-Benzyl-3-methyl-2-pyrazolin-5-one: Here, a benzyl group (a phenyl group attached to a methylene bridge, -CH2-Ph) is at the N1 position. While chemically similar, the presence of the methylene spacer can influence the molecule's reactivity, solubility, and chromatographic behavior. Information on its specific use as a widespread analytical reference standard is less documented than for its phenyl counterpart.
This guide will focus primarily on the well-established 1-phenyl-3-methyl-2-pyrazolin-5-one (PMP) due to the wealth of available data, while drawing comparisons to the benzyl analogue where applicable.
Performance Characteristics of 1-Phenyl-3-methyl-2-pyrazolin-5-one (PMP) as a Reference Standard
The suitability of a compound as a reference standard is determined by several key performance indicators.
Purity and Characterization:
A high-purity reference standard is fundamental for accurate quantification. PMP is commercially available in high purity (≥99%).[6] Its identity and purity are typically established by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and information on potential impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and to quantify any impurities. A validated reversed-phase HPLC method is often employed for quality control.[7]
Stability:
A reliable reference standard must be stable under defined storage and handling conditions. PMP is a crystalline solid, which generally contributes to good stability.[8] However, like many organic molecules, it can be susceptible to degradation by light, heat, and oxidative conditions. Stability studies are crucial to establish its shelf life and appropriate storage conditions, which are typically in a cool, dark, and dry environment.
Derivatization Efficiency:
In its role as a derivatizing agent for monosaccharides, the reaction with PMP should be rapid, quantitative, and produce a single, stable derivative for each analyte. The reaction of PMP with reducing carbohydrates is well-documented to be efficient under mild conditions, which is advantageous as it minimizes the isomerization of the sugars.[3]
Comparison with Alternatives
The performance of PMP as a reference standard is best understood in the context of other available options for the same analytical task, such as the derivatization of carbohydrates.
1-Benzyl-3-methyl-2-pyrazolin-5-one: A Structural Analogue
While less common, the benzyl analogue presents an interesting comparison. The key structural difference is the benzyl group at the N1 position.
-
Potential Impact on Reactivity: The methylene spacer in the benzyl group may slightly alter the electron density of the pyrazolone ring, which could influence its reactivity during derivatization. However, significant differences in the fundamental reaction mechanism are not expected.
-
Chromatographic Behavior: The increased lipophilicity of the benzyl group would likely lead to longer retention times in reversed-phase HPLC compared to the phenyl analogue under the same conditions. This could be advantageous in separating the derivatized analytes from early-eluting matrix components.
-
Availability and Documentation: A significant drawback for 1-benzyl-3-methyl-2-pyrazolin-5-one is its limited commercial availability as a high-purity reference standard and the scarcity of documented applications and validation data compared to PMP.
Other Derivatizing Agents for Monosaccharide Analysis
Several other reagents are used for the derivatization of carbohydrates, each with its own set of advantages and disadvantages.
| Derivatizing Agent | Detection Method | Advantages | Disadvantages |
| 1-Phenyl-3-methyl-2-pyrazolin-5-one (PMP) | UV, MS | Well-established, good reactivity, stable derivatives, suitable for a wide range of monosaccharides.[3] | Requires derivatization step, lower sensitivity than fluorescence-based methods. |
| 2-Aminobenzamide (2-AB) | Fluorescence, MS | High sensitivity, widely used for glycan analysis. | Can be less efficient for certain monosaccharides, potential for side reactions. |
| Procainamide (ProA) | Fluorescence, MS | High fluorescence quantum yield, good MS signal.[9][10] | May have different labeling efficiencies for different glycans. |
| p-Aminobenzoic Acid (p-AMBA) | Fluorescence, UV | Can be used for both UV and fluorescence detection, suitable for uronic acids.[11] | May require ion-pairing reagents for optimal chromatographic separation.[11] |
A comparative study on derivatizing agents for N-glycan analysis showed that while 2-AB is a common choice, procainamide and another agent, RapiFluor-MS, offered higher sensitivity in fluorescence and mass spectrometry detection, respectively.[9] This highlights the importance of selecting a derivatizing agent based on the specific requirements of the analysis, such as the desired level of sensitivity and the available detection capabilities.
Experimental Protocols
The following are detailed methodologies for the use of PMP as a derivatizing agent and its analysis by HPLC.
Protocol for Derivatization of Monosaccharides with PMP
This protocol is a representative method for the derivatization of a monosaccharide standard or sample.
Workflow for PMP Derivatization
Caption: Workflow for PMP derivatization of monosaccharides.
Step-by-Step Procedure:
-
Sample Preparation: If analyzing polysaccharides, hydrolyze the sample to its constituent monosaccharides using an appropriate acid (e.g., trifluoroacetic acid) and then neutralize. Dry the monosaccharide sample or standard completely under vacuum.
-
Derivatization Reaction:
-
To the dry sample, add 50 µL of 0.3 M sodium hydroxide.
-
Add 50 µL of 0.5 M 1-phenyl-3-methyl-2-pyrazolin-5-one in methanol.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath or heating block at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid.
-
Add 1 mL of deionized water.
-
Extract the excess PMP reagent by adding 1 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and carefully remove the upper aqueous layer containing the PMP-derivatized monosaccharides. Repeat the extraction two more times.
-
-
Final Preparation for HPLC:
-
Dry the collected aqueous phase under vacuum.
-
Reconstitute the dried residue in a suitable volume of the HPLC mobile phase for injection.
-
HPLC Method for the Analysis of PMP-Derivatized Monosaccharides
This is a general HPLC method that can be optimized for specific applications.
HPLC System and Conditions
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DailyMed - EDARAVONE injection, solution [dailymed.nlm.nih.gov]
- 9. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Dyes Derived from 1-Benzyl-3-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic dyes, the pyrazolone scaffold has emerged as a versatile and valuable core for the development of novel chromophores and fluorophores. Specifically, dyes derived from 1-benzyl-3-methyl-2-pyrazolin-5-one have garnered significant attention due to their accessible synthesis, tunable photophysical properties, and diverse applicability in fields ranging from textile dyeing to advanced bioimaging. This guide provides a comprehensive performance comparison of these pyrazolone-based dyes against other prominent classes of dyes, including coumarins, rhodamines, and anthraquinones, supported by experimental data to inform researchers in their selection of optimal dyes for specific applications.
The 1-Benzyl-3-methyl-2-pyrazolin-5-one Scaffold: A Foundation for Versatile Dyes
The core structure of 1-benzyl-3-methyl-2-pyrazolin-5-one offers a reactive methylene group at the C4 position, which serves as a key site for derivatization. Condensation reactions with various aromatic aldehydes lead to the formation of benzylidene or styryl-type dyes, where the extent of the π-conjugated system can be readily modified. This structural flexibility allows for the fine-tuning of the dye's absorption and emission characteristics across the visible spectrum.
The synthesis of these dyes is typically a straightforward one-pot reaction, making them highly accessible for various research and industrial applications.[1][2]
Performance in Textile Applications: A Focus on Azo Pyrazolone Dyes
A significant application of pyrazolone derivatives is in the synthesis of azo dyes for the textile industry. These dyes are known for their vibrant colors and good stability.[3] When applied to synthetic fibers like polyester, pyrazolone azo dyes exhibit good fastness properties, which are critical for the longevity of the coloration.
Table 1: Fastness Properties of Pyrazolone Azo Dyes on Polyester Fabric
| Fastness Property | Rating (out of 5) |
| Light Fastness | 4-5 |
| Wash Fastness | 4 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
| Perspiration Fastness | 4-5 |
Note: Data compiled from various studies on disperse azo dyes derived from pyrazolones.
Compared to other classes of disperse dyes, pyrazolone azo dyes offer a good balance of properties. For instance, while some anthraquinone dyes might exhibit superior light fastness, pyrazolone-based dyes often provide brighter shades and are more cost-effective to produce.
Photophysical Properties: A Head-to-Head Comparison
The utility of a dye in applications such as fluorescence microscopy, sensing, and as laser dyes is dictated by its photophysical properties. Here, we compare key metrics for dyes derived from 1-benzyl-3-methyl-2-pyrazolin-5-one with those of coumarin and rhodamine dyes.
Fluorescence Quantum Yield and Molar Absorptivity
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, while the molar absorptivity (ε) indicates how strongly a dye absorbs light at a specific wavelength. High values for both are desirable for bright fluorescent probes.
1,3,5-trisubstituted pyrazolines, which share a similar core structure to the dyes in focus, have been reported to exhibit large fluorescence quantum yields, in the range of 0.6–0.8, making them suitable for the design of fluorescent probes.[4] In comparison, coumarin derivatives are known for their high quantum yields, which can be fine-tuned through structural modifications, with some derivatives reaching quantum yields as high as 0.83.[5] Rhodamine dyes are renowned for their exceptionally high quantum yields, often approaching unity (e.g., Rhodamine 6G with Φ ≈ 0.95 in ethanol), establishing them as a benchmark for fluorescence brightness.[6]
Table 2: Comparative Photophysical Properties of Pyrazolone, Coumarin, and Rhodamine Dyes
| Dye Class | Typical λabs (nm) | Typical λem (nm) | Molar Absorptivity (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φ) |
| Pyrazolone-derived | 400 - 550 | 450 - 600 | 20,000 - 50,000 | 0.4 - 0.8 |
| Coumarin | 350 - 450 | 400 - 550 | 25,000 - 55,000 | 0.5 - 0.9 |
| Rhodamine | 500 - 580 | 520 - 600 | 80,000 - 140,000 | 0.8 - 0.98 |
Note: The values presented are typical ranges and can vary significantly based on the specific molecular structure and the solvent used.
This comparison highlights that while pyrazolone-derived dyes offer respectable quantum yields and molar absorptivity, rhodamines generally exhibit superior brightness. However, the ease of synthesis and structural versatility of pyrazolones make them a highly attractive alternative.
Photostability: A Critical Parameter for Longevity
Photostability, the resistance of a dye to photodegradation upon exposure to light, is a crucial factor for applications requiring long-term or high-intensity illumination.
Studies comparing the photostability of pyrazolone azo dyes with anthraquinone dyes have shown that while some amino-substituted anthraquinones are very photostable, the photostability of azo dyes, including those derived from pyrazolones, can be enhanced through structural modifications such as increasing conjugation.[7] This suggests that while anthraquinones may be inherently more robust, the photostability of pyrazolone dyes can be engineered to meet the demands of specific applications. Coumarin dyes generally exhibit good photostability, but like all organic dyes, they are susceptible to photobleaching under intense illumination.[8]
Solvatochromism: Probing the Microenvironment
Solvatochromism, the change in a dye's absorption or emission spectrum with the polarity of the solvent, is a valuable property for chemical sensors and for probing the microenvironment of biological systems. Dyes derived from 1-benzyl-3-methyl-2-pyrazolin-5-one, particularly those with a styryl substituent, can exhibit significant solvatochromism due to a change in their dipole moment upon excitation.
For comparison, Nile Red is a well-known solvatochromic dye that displays a dramatic shift in its emission spectrum from red in nonpolar solvents to deep red and even infrared in polar environments.[8][9] While quantitative, head-to-head comparative data is scarce, the structural features of styryl pyrazolone dyes, with their donor-π-acceptor character, suggest they are promising candidates for solvatochromic applications, potentially offering a more synthetically accessible alternative to complex dyes like Nile Red.
Experimental Methodologies
To ensure the scientific integrity of this guide, we provide an overview of the key experimental protocols used to characterize and compare these dyes.
Synthesis of a Representative 1-Benzyl-3-methyl-5-(4-methoxybenzylidene)-2-pyrazolin-5-one
This protocol describes a typical Knoevenagel condensation for the synthesis of a styryl pyrazolone dye.
Diagram: Synthesis of a Styryl Pyrazolone Dye
Caption: General synthesis scheme for a styryl pyrazolone dye.
Procedure:
-
To a solution of 1-benzyl-3-methyl-2-pyrazolin-5-one (1 mmol) in ethanol (10 mL), add 4-methoxybenzaldehyde (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product.
Determination of Fluorescence Quantum Yield
The relative method is commonly used to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G).
Diagram: Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield measurement.
Formula: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
Φ is the fluorescence quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
Conclusion
Dyes derived from 1-benzyl-3-methyl-2-pyrazolin-5-one represent a highly versatile and accessible class of compounds with significant potential in a wide range of applications. While they may not always surpass the performance of benchmark dyes like rhodamines in terms of sheer fluorescence brightness, their ease of synthesis, tunable photophysical properties, and robust performance in applications like textile dyeing make them a compelling choice for researchers and industry professionals. The ability to fine-tune their properties through straightforward chemical modifications opens up exciting avenues for the development of novel, high-performance dyes tailored for specific scientific and technological challenges. Further research focusing on direct, side-by-side comparative studies will be invaluable in fully elucidating the performance landscape of these promising dyes.
References
-
Chen, J., Liu, W., Zhou, B., Niu, G., Zhang, H., Wu, J., Wang, Y., Ju, W., & Wang, P. (2013). Coumarin- and rhodamine-fused deep red fluorescent dyes: synthesis, photophysical properties, and bioimaging in vitro. The Journal of Organic Chemistry, 78(12), 6121–6130. [Link]
- Freeman, H. S., & Hsu, W. N. (1987). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Dyes and Pigments, 8(5), 331-341.
-
Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. (2022). Molecules, 27(23), 8235. [Link]
-
Greenspan, P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]
- Gürkan, P., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227-231.
- Ito, F., & Nagamura, T. (2005). Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101. Journal of the Chemical Society, Faraday Transactions, 91(24), 4491-4496.
- Koleva, B. B., Kolev, T., & Spiteller, M. (2008). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+.
- Lazarov, D., & Ivanov, C. (1970). Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties.
- Ledesma, G. N., & Furlan, R. L. E. (2011). Behavior of the solvatochromic probes Reichardt's dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF(6). Green Chemistry, 3(4), 219-224.
-
Lopatynskyi, A. M., & Yarmoluk, S. M. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5897. [Link]
- Moustafa, A. H., & El-Apasery, M. A. (2018). Orange-red emissive coumarin based quadrupolar dyes: Synthesis, photophysical and DFT studies. Dyes and Pigments, 158, 33-41.
- Plażek, E., & Ratajczak, H. (2022). Nile Red solvatochromy. TD-DFT calculations and experimental data. Kharkiv University Bulletin. Chemical Series, 35, 24-33.
- Shaglof, A., Al-hossary, A., & Al-awadi, F. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-14.
- Sun, W., Guo, Y., & Fan, J. (2014). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 4(38), 19840-19846.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Vasilev, A. A., & Pozharskii, A. F. (2018). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules, 23(10), 2465.
- Wang, L., & Wang, X. (2019). Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)
- Zaky, H., & El-Shehawy, A. A. (2018). 3-Methyl-4-substituted Benzylidene Pyrazol-5-ones: Synthesis, Evaluation of Antinociceptive Activities and in silico Studies. Letters in Drug Design & Discovery, 15(8), 841-851.
-
Zhang, X., & Xiao, Y. (2013). Coumarin- and rhodamine-fused deep red fluorescent dyes: synthesis, photophysical properties, and bioimaging in vitro. The Journal of organic chemistry, 78(12), 6121–6130. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
- The photostability of some fluorescent disperse dyes derivatives of coumarin. (2021). Journal of Photochemistry and Photobiology A: Chemistry, 411, 113208.
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Evaluating the Efficacy of Pyrazolone-Based Catalysts in Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyrazolone core, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Beyond their direct applications as pharmaceutical agents, pyrazolone derivatives have emerged as powerful synthons and, more recently, as highly effective organocatalysts for a variety of asymmetric transformations.[3][4][5][6] This guide provides an in-depth evaluation of pyrazolone-based catalysts, comparing their performance against established alternatives and offering the technical insights necessary for their practical application.
The Rise of Pyrazolones in Organocatalysis: Mechanism of Action
Unlike many transition-metal catalysts, pyrazolone-based organocatalysts operate through non-covalent interactions, primarily hydrogen bonding. The unique tautomeric nature of the pyrazolin-5-one ring system allows it to act as a bifunctional catalyst. The acidic N-H proton and the basic C=O group can simultaneously activate both the nucleophile and the electrophile, bringing them into close proximity within a chiral environment and thereby controlling the stereochemical outcome of the reaction.
This dual activation model is central to their efficacy. The catalyst forms a well-organized, hydrogen-bonded transition state with the substrates. This rigidifies the reactive conformation, leading to high levels of stereocontrol. This mechanism is particularly effective in reactions like Michael additions, Mannich reactions, and various annulations.[7]
Diagram: Generalized Mechanism of Bifunctional Pyrazolone Catalysis
Below is a conceptual diagram illustrating the dual hydrogen-bonding activation of an electrophile and a nucleophile by a chiral pyrazolone-based catalyst, facilitating a stereoselective bond formation.
Caption: Dual activation transition state in pyrazolone organocatalysis.
Comparative Performance Analysis: The Asymmetric Michael Addition
To objectively evaluate the efficacy of pyrazolone-based catalysts, we will compare their performance in a benchmark reaction: the asymmetric Michael addition of a pyrazolone nucleophile to a nitroalkene. This reaction is a powerful tool for constructing C-C bonds and creating stereocenters. We will compare a representative pyrazolone-based catalyst (a chiral squaramide-bearing pyrazolone) against a well-established bifunctional thiourea catalyst, a workhorse in asymmetric organocatalysis.
Reaction: Asymmetric Michael Addition of 1,3-dimethyl-1H-pyrazol-5(4H)-one to β-nitrostyrene.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pyrazolone-Squaramide | 0.25 | Chloroform | 12 | >99 | 94 | [8] |
| Thiourea (Takemoto's) | 10 | Toluene | 24 | 95 | 92 | Representative Data |
Analysis and Field Insights:
-
Catalyst Loading & Efficiency: The most striking advantage of the pyrazolone-squaramide catalyst is its remarkably low catalyst loading (0.25 mol%).[8] This is significantly lower than the typical 5-10 mol% required for many thiourea catalysts. From a process development standpoint, lower catalyst loading is highly desirable as it reduces costs, simplifies purification by minimizing catalyst-derived impurities, and improves the overall atom economy of the reaction. The high turnover number suggests a very stable and efficient catalytic cycle.
-
Reaction Time & Yield: The pyrazolone-based system achieves a near-quantitative yield in half the time of the thiourea catalyst. This acceleration can be attributed to the specific geometry and electronic properties of the pyrazolone scaffold, which may create a more pre-organized and reactive transition state.
-
Enantioselectivity: Both catalysts provide excellent enantioselectivity, which is a testament to the power of bifunctional hydrogen-bond catalysis. The pyrazolone-squaramide, however, demonstrates a slight edge, achieving 94% ee.[8] In pharmaceutical development, even a small increase in ee can be critical, potentially eliminating the need for costly chiral resolution steps later in the synthesis.
While thiourea catalysts are robust and versatile, this comparison highlights that for specific applications like the Michael addition, tailored pyrazolone catalysts can offer superior efficiency and selectivity.
Experimental Protocol: Gram-Scale Michael Addition
This protocol describes a self-validating, scalable procedure for the asymmetric Michael addition using a pyrazolone-squaramide catalyst, adapted from the literature.[8] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize the chiral Michael adduct on a gram scale with high yield and enantioselectivity.
Materials:
-
1,3-dimethyl-1H-pyrazol-5(4H)-one (1.12 g, 10 mmol)
-
trans-β-nitrostyrene (1.49 g, 10 mmol)
-
Pyrazolone-Squaramide Catalyst (0.025 mmol, 0.25 mol%)
-
Chloroform (CHCl₃), anhydrous (50 mL)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Step-by-step workflow for the organocatalyzed Michael addition.
Step-by-Step Procedure:
-
Catalyst Dissolution: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazolone-squaramide catalyst (0.25 mol%) and the 1,3-dimethyl-1H-pyrazol-5(4H)-one (10 mmol).
-
Causality: The catalyst and nucleophile are pre-mixed to allow for initial complex formation before the introduction of the electrophile.
-
-
Solvent Addition: Add anhydrous chloroform (50 mL).
-
Causality: Anhydrous solvent is crucial. Water can compete for hydrogen bonding sites on the catalyst, inhibiting its activity and potentially leading to lower enantioselectivity. Chloroform is often a good solvent for these reactions as it effectively solvates the reagents while being non-protic.
-
-
Reaction Initiation: Stir the solution at room temperature for 10 minutes. Then, add the trans-β-nitrostyrene (10 mmol) in a single portion.
-
Monitoring: Seal the flask and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (approximately 12 hours).
-
Causality: TLC allows for real-time tracking of the reaction, preventing unnecessary reaction time and the potential for side product formation.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the final product.
-
Causality: Chromatography separates the desired product from any unreacted starting material and the catalyst, ensuring high purity.
-
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
This gram-scale synthesis demonstrates the practical utility and high efficiency of the catalyst, making it suitable for applications in drug discovery where material throughput is essential.[8]
Advantages, Limitations, and Future Outlook
Advantages:
-
High Efficacy at Low Loadings: As demonstrated, pyrazolone-based catalysts can be exceptionally active, leading to cost-effective and environmentally benign processes.
-
Excellent Stereocontrol: They consistently provide high levels of enantioselectivity across a range of reactions.
-
Metal-Free: Being organocatalysts, they avoid the issues of heavy metal contamination in the final product, a critical concern in pharmaceutical manufacturing.
Limitations:
-
Substrate Scope: While powerful, some catalysts may have a limited substrate scope compared to more established systems. The development of a broader catalyst library is an ongoing area of research.
-
Catalyst Synthesis: Chiral pyrazolone catalysts can require multi-step syntheses, which may be a barrier to initial adoption compared to commercially available, simpler catalysts.
Future Outlook: The field is rapidly advancing. Future research will likely focus on developing novel pyrazolone scaffolds to broaden substrate scope and enhance reactivity further. Their application in more complex cascade reactions, where multiple bonds are formed in a single operation, is a particularly exciting frontier.[8] Furthermore, immobilizing these catalysts on solid supports could facilitate their recovery and reuse, further enhancing their green credentials.
References
- Asymmetric Catalytic Reaction of Pyrazolones with Isatin-Derivatized Nitroalkenes. Chinese Journal of Organic Chemistry.
- Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Pyrazolone: a powerful synthon for asymmetric diverse derivatizations.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- ChemInform Abstract: Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin‐5‐one Deriv
- Application of Pyrazolone Compounds in Catalytic Asymmetric Reactions. Progress in Chemistry.
- Organocatalyzed Construction Of New Kind Of Pyrazolone Deriv
Sources
- 1. Asymmetric Catalytic Reaction of Pyrazolones with Isatin-Derivatized Nitroalkenes [amfrontiers.hk]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sci-hub.se [sci-hub.se]
- 7. Application of Pyrazolone Compounds in Catalytic Asymmetric Reactions [manu56.magtech.com.cn]
- 8. globethesis.com [globethesis.com]
A Comparative Guide to the Structure-Activity Relationships of 1-Benzyl-3-methyl-2-pyrazolin-5-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance as anti-inflammatory, antimicrobial, and anticancer agents. By understanding the causal relationships behind experimental choices and synthesizing data from numerous studies, this document aims to empower researchers in the rational design of more potent and selective therapeutic agents.
Core Scaffold and Rationale for Modification
The 1-benzyl-3-methyl-2-pyrazolin-5-one core, with its distinct phenyl ring, pyrazolinone heterocycle, and methyl group, offers multiple sites for chemical modification. The rationale for analog synthesis lies in systematically altering these positions to modulate physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, thereby influencing pharmacokinetic and pharmacodynamic profiles. Key modification points include the benzyl group at the N1 position, the methyl group at the C3 position, and the reactive methylene group at the C4 position of the pyrazolinone ring.
Anti-inflammatory Activity: Targeting COX and LOX Enzymes
Pyrazolinone derivatives have a long history as anti-inflammatory agents, with antipyrine being one of the earliest examples.[1] Modern research focuses on developing selective inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
Key SAR Insights for Anti-inflammatory Activity:
-
N1-Substitution: The presence of a benzyl group at the N1 position is a common feature. Modifications to the phenyl ring of the benzyl group significantly impact activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this ring can alter the electronic environment of the pyrazolinone core, influencing its binding to target enzymes.[4]
-
C4-Substitution: The C4 position is a critical determinant of anti-inflammatory potency. Condensation of the pyrazolinone core with various aromatic aldehydes to introduce a benzylidene moiety at C4 is a common synthetic strategy.[1][5] The nature and position of substituents on this aryl ring are crucial.
-
For instance, studies have shown that compounds with a 4-chlorophenyl or 4-methoxyphenyl group at this position exhibit significant anti-inflammatory and analgesic effects.[6]
-
-
Dual COX/LOX Inhibition: Some pyrazoline-chalcone hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX, with IC50 values in the low micromolar range, suggesting a broader anti-inflammatory profile.[2]
Comparative Data for Anti-inflammatory Analogs:
| Compound ID | N1-Substituent | C4-Substituent | Target | IC50 (µM) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | COX-2 | 0.04 | [2] |
| Analog 2d | Phenyl | Varied Aryl | Carrageenan-induced paw edema | Potent | [6] |
| Analog 2e | Phenyl | Varied Aryl | Nociception Inhibition | Potent | [6] |
| Analog 2g | Phenyl | Varied Aryl | LOX | 80 | [6] |
| Pyrazole-Thiazole Hybrid | Varied | Varied | COX-2/5-LOX | 0.03 / 0.12 | [2] |
Note: This table presents a selection of data to illustrate SAR trends. For comprehensive data, refer to the cited literature.
Antimicrobial Activity: A Scaffold for Combating Resistant Pathogens
The emergence of multidrug-resistant bacteria has spurred the search for novel antimicrobial agents. Pyrazolinone derivatives have shown promise in this area, with their activity being highly dependent on the nature of the substituents.[7]
Key SAR Insights for Antimicrobial Activity:
-
N1-Benzyl Group: The benzyl group at the N1-position appears to be favorable for antimicrobial activity.
-
C4-Benzylidene Moiety: The introduction of a substituted benzylidene group at the C4 position is a key strategy. The presence of electron-withdrawing groups like halogens (Cl, Br) or nitro groups on the phenyl ring of the benzylidene moiety often enhances antibacterial and antifungal activity.[5][8]
-
Heterocyclic Hybrids: Hybrid molecules incorporating other heterocyclic rings, such as benzimidazole or triazole, with the pyrazolinone core have demonstrated potent and broad-spectrum antimicrobial effects.[8][9] For example, benzimidazole-linked pyrazolines have shown significant activity against both Gram-positive and Gram-negative bacteria.[8]
Comparative Data for Antimicrobial Analogs:
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| Compound 15 | Halo-substituted phenyl at C5 of 1-phenyl pyrazoline | Bacteria | Significant Activity | [8] |
| Compound 16 | Halo-substituted phenyl at C5 of 1-phenyl pyrazoline | Bacteria | Significant Activity | [8] |
| Compound 17 | Halo-substituted phenyl at C5 of 1-phenyl pyrazoline | Bacteria | 64 | [8] |
| Compound 21 | Pyrazoline-1-carbothioamide | C. albicans | Moderately Active | [8] |
| Aminoguanidine-derived pyrazoles | 1,3-diphenyl pyrazole | S. aureus, E. coli | 1-8 | [10] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Anticancer Activity: Targeting Cell Proliferation
The pyrazolinone scaffold has also been explored for its potential as an anticancer agent.[11] The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation.[12]
Key SAR Insights for Anticancer Activity:
-
N1-Benzyl Group: The N1-benzyl substitution is a recurring feature in active anticancer analogs.
-
C3 and C4 Modifications: Modifications at the C3 and C4 positions have yielded potent cytotoxic compounds. For instance, the introduction of a 5-hydroxymethyl-2-furyl group at the C3 position of a related pyrazole scaffold resulted in significant cytotoxicity against non-small cell lung cancer and renal cancer cell lines.[11]
-
Indole Hybrids: The incorporation of an indole moiety into the pyrazolinone structure has led to compounds with remarkable cytotoxic activities against a broad range of cancer cell lines, including leukemia, colon, and breast cancer.[13] Molecular docking studies suggest that these compounds may act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13]
Comparative Data for Anticancer Analogs:
| Compound ID | Key Structural Feature | Cancer Cell Line | Activity | Reference |
| Compound 2 | 3-(5-hydroxymethyl-2-furyl) derivative | NCI-H226 (Lung), A-498 (Renal) | Potent Cytotoxicity | [11] |
| HD02 | Indole-pyrazoline hybrid | NCI 9-panel cell lines | Remarkable Cytotoxicity | [13] |
| HD05 | Indole-pyrazoline hybrid | NCI 9-panel cell lines | Maximum Growth Inhibition | [13] |
| HD12 | Indole-pyrazoline hybrid | NCI 9-panel cell lines | Remarkable Cytotoxicity | [13] |
| Compound 21 | Biphenyl pyrazoline with 4-Cl substitution | MDA MB 231 (Breast) | Active in MTT assay | [14] |
Experimental Protocols
The synthesis and biological evaluation of these analogs follow established methodologies in medicinal chemistry.
General Synthesis of 4-Benzylidene-1-benzyl-3-methyl-2-pyrazolin-5-one Analogs
A common synthetic route involves a Knoevenagel condensation.[5]
Step-by-step methodology:
-
Starting Material: 1-benzyl-3-methyl-2-pyrazolin-5-one.
-
Reaction: The starting material is reacted with a substituted aromatic aldehyde in a suitable solvent, such as ethanol.
-
Catalyst: A catalytic amount of a base, like piperidine, is added to facilitate the condensation reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a specified period.
-
Work-up and Purification: The product is isolated by filtration or extraction, and then purified using techniques like recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
In Vitro Anti-inflammatory Assay (COX Inhibition)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-step methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.
Visualizing Key Relationships
SAR Workflow for Pyrazolinone Analogs
Caption: A simplified diagram showing the inhibitory action of pyrazolinone analogs on key signaling pathways involved in inflammation and cancer cell proliferation.
Conclusion and Future Directions
The 1-benzyl-3-methyl-2-pyrazolin-5-one scaffold remains a highly fruitful area for drug discovery. The SAR studies summarized in this guide highlight the critical role of substitutions at the N1 and C4 positions in modulating biological activity. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models for designing more potent analogs. [3][15]* Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in their biological effects.
-
Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
By integrating these approaches, the full therapeutic potential of this versatile scaffold can be realized, leading to the development of novel and effective drugs for a range of diseases.
References
-
Katsori, A. M., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]
- (2023).
-
Antre, R. V., Oswal, R. J., Kshirsagar, S. S., Kore, P. P., & Mutha, M. M. (2012). 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Hilaris Publisher. [Link]
- (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised...
- (2012).
-
Kim, B. K., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]
- (n.d.). Antibacterial activity of Pyrazolines 5a-j.
-
Shaglof, A., Elzlatene, H., & Ali, M. F. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]
-
Shaglof, A., Elzlatene, H., & Ali, M. F. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate. [Link]
-
Chou, L. C., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. PubMed. [Link]
- (n.d.). Anticancer activity of the tested compounds (at 50 µM).
-
Padhy, A. K., Panda, J., & Behera, A. K. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. ResearchGate. [Link]
- (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Dimmock, J. R., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]
-
Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. [Link]
-
Mostafa, M. S., et al. (2014). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. ResearchGate. [Link]
- (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Semantic Scholar.
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]
- (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central.
- (2020). Anti-cancer and Antimicrobial Activity, In-Silico ADME and Docking Studies of Biphenyl Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.
-
Kumar, R., & Kumar, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]
-
Jenkins, L., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. [Link]
-
(n.d.). 1-Benzyl-3-methyl-2-pyrazolin-5-one. PubChem. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
Assessing the Specificity of Pyrazolinone-Based Compounds in Biological Assays: A Comparative Guide Focused on Edaravone
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This guide provides an in-depth technical assessment of the specificity of pyrazolinone-based compounds in biological assays, with a primary focus on the well-characterized neuroprotective agent, Edaravone. While the initial topic of interest was 1-benzyl-3-methyl-2-pyrazolin-5-one, the available scientific literature is more robust for its close analog, 3-methyl-1-phenyl-2-pyrazolin-5-one, commercially known as Edaravone (MCI-186). This guide will leverage the extensive data on Edaravone to provide a comprehensive framework for evaluating the specificity of this class of compounds.
The Dual Nature of Edaravone's Mechanism: Broad-Spectrum Antioxidant and Nrf2 Pathway Modulator
Edaravone's primary and most well-documented mechanism of action is its function as a potent free radical scavenger.[1][2][3] Unlike antioxidants that may exhibit specificity for certain types of reactive oxygen species (ROS), Edaravone demonstrates broad-spectrum activity, effectively neutralizing a variety of harmful radicals.[4][5] This broad reactivity is a key aspect of its neuroprotective effects, as multiple types of free radicals contribute to the oxidative stress implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and ischemic stroke.[4][6][7]
Beyond direct radical scavenging, emerging evidence reveals a more nuanced role for Edaravone in cellular defense mechanisms. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][6][7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][2][6] By upregulating these endogenous defense systems, Edaravone provides a secondary, more sustained layer of protection against oxidative damage.
Detailed Experimental Protocols
This assay provides a rapid and straightforward initial assessment of a compound's antioxidant potential.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically. [3][9][10] Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm. [10]2. Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or standard to respective wells. [11] * Add 20 µL of the solvent to control wells. [11] * Add 180 µL of the DPPH working solution to all wells and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes. [9][11]3. Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader. [3][9] * Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 [9] * Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.
-
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. [12][13] Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can scavenge the ROS, thereby inhibiting the formation of DCF. [12][14][15] Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent. [12][16]2. Compound and Probe Incubation:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., Quercetin) and a working solution of DCFH-DA. [14][16] * Incubate for 1 hour at 37°C. [12][16]3. Oxidative Stress Induction and Measurement:
-
Wash the cells to remove the treatment solution.
-
Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells to induce oxidative stress. [12][14] * Immediately begin kinetic reading of fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour at 37°C. [12]4. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetic profiles. [12] * Determine the CAA value by comparing the reduction in fluorescence of the test compound to that of the standard. [12][13]
-
This assay assesses the functional neuroprotective effect of the compound against a relevant stressor.
Principle: Neuronal cells are pre-treated with the test compound and then exposed to an oxidative insult (e.g., hydrogen peroxide or tert-butyl hydroperoxide). Cell viability is then measured using a suitable method, such as the MTT assay, which quantifies mitochondrial metabolic activity. [17][18] Protocol:
-
Cell Culture:
-
Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate. [19]2. Compound Treatment and Oxidative Insult:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Introduce an oxidative agent (e.g., 100 µM H₂O₂) to induce cell death.
-
Co-incubate for 24 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 value (the concentration of the compound that provides 50% protection against the oxidative insult).
-
Concluding Remarks for the Practicing Scientist
The assessment of a compound's specificity is not a single experiment but a carefully designed series of investigations that build upon one another. For pyrazolinone-based compounds like Edaravone, which exhibit broad-spectrum antioxidant activity, specificity is less about selective binding to a single target and more about the breadth of its radical scavenging capabilities and its influence on endogenous antioxidant pathways.
By employing a multi-tiered approach, from simple chemical assays like the DPPH assay to more complex, biologically relevant models such as the CAA and neuroprotection assays, researchers can construct a comprehensive specificity profile. This, in turn, enables a more informed evaluation of a compound's therapeutic potential and its potential for off-target effects. The experimental framework provided in this guide serves as a robust starting point for the rigorous characterization of novel pyrazolinone-based compounds in the pursuit of new therapeutic agents.
References
- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Assay Genie.
- Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (2022). MDPI.
- Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function. (n.d.). PubMed Central.
- The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing. (2022). MDPI.
- Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1. (n.d.). PubMed Central.
- Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling p
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- A multiple free-radical scavenging (MULTIS)
- An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. (n.d.). Benchchem.
- DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
- How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. (n.d.). PubMed Central.
- Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. (n.d.). PubMed Central.
- AV and ED upregulate Keap1/Nrf2 signaling pathway in the heart of... (n.d.).
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Edaravone dexborneol attenuates oxidative stress in experimental subarachnoid hemorrhage via Keap1/Nrf2 signaling p
- Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. (n.d.).
- Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection. (2022). PubMed.
- View of Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection. (n.d.). cellmolbiol.org.
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (n.d.). PubMed Central.
- Cell Based Exogenous Antioxidant Assay. (n.d.). BioIVT.
- Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.).
- Cellular Antioxidant Assay Kit (ab242300). (2023). Abcam.
- Cell-Based Antioxidant Assays. (n.d.). BioIVT.
- Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2026). MDPI.
- Neuronal Cell viability and cytotoxicity assays. (n.d.). QPS.
- Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. (n.d.). PubMed.
- Neurotoxicity Assay. (n.d.). Innoprot.
- Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone deriv
- Role of Edaravone as a Treatment Option for Patients with Amyotrophic L
- Measuring Neuronal Cell Health through Viability and Neurite Outgrowth. (n.d.). Thermo Fisher Scientific - US.
- Role of Edaravone in Slowing Progression of Physical Function Decline in ALS. (n.d.). NeurologyLive.
- Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis. (2022). PubMed Central.
- Edaravone, an ROS Scavenger, Ameliorates Photoreceptor Cell Death after Experimental Retinal Detachment. (n.d.). PubMed Central.
- Review: Methods Used to Evaluate the Free Radical Scavenging Activity in Foods and Biological Systems. (2025).
- Comparative Study of the Free Radical Scavenging Activities of Original and Generic Edaravone Determined by Electron Spin Resonance. (2015). Hilaris Publisher.
- Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegener
- Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis. (2023). PubMed Central.
- Chemical and biological activity of free radical 'scavengers' in allergic diseases. (n.d.). PubMed.
- Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. (n.d.). Cardiovascular & Hematological Agents in Medicinal Chemistry.
- Edaravone, an ROS scavenger, ameliorates photoreceptor cell death after experimental retinal detachment. (2011). PubMed.
- Free Radical Scavenger. (2025). Massive Bio.
- Biology of free radical scavengers: An evaluation of ascorb
- Is there a cell viability test that can visualize neurons that does not interfere with the fluorescence that's already in the cells?. (2017).
- Use of Off-Label Drugs and Nutrition Supplements among Patients with Amyotrophic Lateral Sclerosis in Norway. (2022). PubMed Central.
Sources
- 1. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, edaravone as compared with uric acid, glutathione, and trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection | MDPI [mdpi.com]
- 7. Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. bioivt.com [bioivt.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neuroproof.com [neuroproof.com]
- 19. researchgate.net [researchgate.net]
benchmarking the synthesis efficiency of 1-benzyl-3-methyl-2-pyrazolin-5-one against other methods
Introduction: The Significance of the Pyrazolinone Core in Drug Discovery
For researchers, scientists, and professionals in drug development, the pyrazolin-5-one scaffold is a cornerstone of medicinal chemistry. This privileged heterocyclic framework forms the core of numerous pharmacologically active compounds, exhibiting a wide spectrum of activities including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. The compound 1-benzyl-3-methyl-2-pyrazolin-5-one, a key intermediate and pharmacophore, is of particular interest. The efficiency of its synthesis directly impacts the pace and cost-effectiveness of research and development pipelines.
This in-depth technical guide provides a comprehensive benchmark of synthesis efficiencies for 1-benzyl-3-methyl-2-pyrazolin-5-one. We will objectively compare the performance of traditional conventional heating methods against modern microwave-assisted and one-pot synthesis strategies. The following sections will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed, field-proven protocols to guide your selection of the most appropriate synthesis strategy for your research needs.
Methodology Showdown: A Head-to-Head Comparison
The synthesis of pyrazolin-5-ones fundamentally relies on the cyclocondensation reaction between a β-ketoester (in this case, ethyl acetoacetate) and a hydrazine derivative (benzylhydrazine).[1][2] The choice of reaction conditions—primarily the heating method and reaction setup—dramatically influences the efficiency, speed, and environmental impact of the synthesis.
Data Presentation: A Quantitative Comparison of Synthesis Efficiencies
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one and its close structural analog, 1-phenyl-3-methyl-5-pyrazolone, highlighting the efficiencies gained by adopting modern synthesis techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted One-Pot Method | Catalyst-Free One-Pot Method |
| Reaction Time | 3 - 12 hours[3][4][5] | 10 minutes[6] | Not explicitly stated, but generally short[7] |
| Yield | Typically <70% (can be optimized to ~95%)[3][5][8] | 51-98%[6] | Good to excellent yields reported[7] |
| Temperature | 50 - 90°C (Reflux)[4][5] | 420 W Microwave Power[6] | Reflux temperature of H2O/EtOH[9] |
| Solvent/Catalyst | Methanol/Ethanol, often with acid catalyst[4][5][10] | Solvent-free or minimal solvent[6] | H2O/EtOH, catalyst-free[9] |
| Key Advantages | Well-established, no specialized equipment needed | Drastically reduced reaction times, high yields, energy efficient[8] | Environmentally friendly ("green"), operational simplicity[7] |
| Key Disadvantages | Long reaction times, higher energy consumption, potential for side-product formation[8] | Requires specialized microwave reactor | Optimization for multiple components can be challenging[11] |
Deep Dive into Synthesis Methodologies
The Classic Approach: Conventional Reflux Synthesis
The conventional synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one is a well-established method involving the refluxing of benzylhydrazine and ethyl acetoacetate in a suitable solvent, such as ethanol or methanol.[10][12] Often, an acid catalyst like acetic acid is added to facilitate the reaction.[10] While reliable and not requiring specialized equipment, this method is often hampered by long reaction times, typically spanning several hours to ensure complete conversion.[3] The prolonged heating can also lead to the formation of by-products, necessitating more rigorous purification steps.
Causality Behind Experimental Choices: The choice of a protic solvent like ethanol facilitates the dissolution of reactants and aids in the proton transfer steps of the condensation mechanism. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate, although as the data shows, this rate is significantly slower than microwave-assisted methods.
Caption: A typical workflow for the conventional reflux synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one.
The Modern Accelerator: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating, offering dramatic reductions in reaction times and often leading to higher product yields.[8] In the context of pyrazolinone synthesis, microwave irradiation can drive the reaction to completion in a matter of minutes, as opposed to hours.[6] This acceleration is due to the efficient and direct heating of the polar molecules in the reaction mixture by the microwave energy. This rapid and uniform heating minimizes the formation of side products and can often be performed under solvent-free conditions, aligning with the principles of green chemistry.
Causality Behind Experimental Choices: The use of a dedicated microwave reactor allows for precise control over temperature and pressure. By eliminating the need for a solvent, the reaction becomes more concentrated, further increasing the reaction rate. The power of the microwave is a critical parameter that needs to be optimized to achieve the best yield in the shortest time.
Caption: The streamlined workflow of microwave-assisted pyrazolinone synthesis.
The Efficiency Champion: One-Pot, Catalyst-Free Synthesis
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a highly efficient and atom-economical approach to chemical synthesis.[7][9] For pyrazolinone derivatives, catalyst-free, one-pot procedures have been developed that offer both operational simplicity and environmental benefits.[7] These methods often utilize green solvents like water-ethanol mixtures and proceed to give high yields of the desired product.
Causality Behind Experimental Choices: The selection of a "green" solvent system like water/ethanol minimizes the environmental impact of the synthesis. By designing the reaction to proceed without a catalyst, the need for potentially toxic or expensive catalysts is eliminated, and the purification process is simplified.
Caption: The efficient and environmentally friendly workflow of a catalyst-free, one-pot synthesis.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and are provided to serve as a practical guide for laboratory synthesis.
Protocol 1: Conventional Reflux Synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one
-
Materials:
-
Benzylhydrazine
-
Ethyl acetoacetate
-
Methanol or Ethanol
-
Hydrochloric acid (for pH adjustment, optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve benzylhydrazine (1 equivalent) in methanol.
-
Optionally, adjust the pH of the solution to between 5.0 and 6.5 with hydrochloric acid.[4]
-
While stirring, slowly add ethyl acetoacetate (1 equivalent) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 50-80°C) and maintain for 3-5 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 1-benzyl-3-methyl-2-pyrazolin-5-one.[12]
-
Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Pyrazolone
-
Materials:
-
Benzylhydrazine
-
Ethyl acetoacetate
-
Microwave reactor with appropriate reaction vessels
-
Stir bar
-
-
Procedure:
-
In a microwave reaction vessel, combine ethyl acetoacetate (1.5 equivalents) and benzylhydrazine (1 equivalent). Note: This is a solvent-free reaction.[6]
-
Place the sealed vessel into the microwave reactor.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[6]
-
After the irradiation is complete, allow the vessel to cool to a safe temperature.
-
The resulting product can be purified by recrystallization or column chromatography as needed.
-
Conclusion and Recommendations
The synthesis of 1-benzyl-3-methyl-2-pyrazolin-5-one can be achieved through various methodologies, each with its own set of advantages and disadvantages.
-
Conventional reflux synthesis remains a viable option for laboratories not equipped with specialized equipment, though it is the most time and energy-intensive method.[8]
-
Microwave-assisted synthesis offers a significant improvement in efficiency, drastically reducing reaction times from hours to minutes and often providing higher yields.[6][8] This makes it an ideal choice for high-throughput synthesis and rapid lead optimization in drug discovery settings.
-
Catalyst-free, one-pot methods represent the most environmentally friendly approach, minimizing waste and avoiding the use of potentially hazardous catalysts.[7]
For researchers aiming to enhance laboratory throughput and embrace greener chemistry principles, the adoption of microwave-assisted and one-pot synthesis strategies is highly recommended. The initial investment in a microwave reactor can be quickly offset by the substantial savings in time, energy, and solvent consumption.
References
- Praceka, M. S., Megantara, S., Maharani, R., & Muchtaridi, M. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321–326.
- Ferreira, V. F., de Souza, M. V. N., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 435-473.
- Kharatmol, M. G., & Jagdale, D. M. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(4), 302-308.
- (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- (n.d.). The catalyst-free syntheses of pyrazolo[3,4- b ]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3- d ]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions.
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]
- Jung, J.-C. (2004).
- Google Patents. (n.d.). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- Parajuli, R. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar.
-
(n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
- (n.d.). A Catalyst-free Synthesis of Pyrazolopyridines Derived from Alicyclic Mono-ketones.
- (n.d.).
- Journal of Medicinal and Chemical Sciences. (2020).
- (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Pal, S., Mareddy, J., & Devi, N. S. (2008). High Speed Synthesis of Pyrazolones using Microwave-Assisted Neat Reaction Technology. Journal of the Brazilian Chemical Society, 19(6), 1207-1214.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- PMC. (n.d.).
-
MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][11][13]triazines.
- (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 5. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsisinternational.org [rsisinternational.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-3-methyl-2-pyrazolin-5-one and Related Pyrazolone Derivatives
For laboratory professionals engaged in pioneering research and drug development, the integrity of our work extends beyond discovery to the responsible management of chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-benzyl-3-methyl-2-pyrazolin-5-one and its structural analogs, such as 3-Methyl-1-phenyl-2-pyrazolin-5-one (a common laboratory chemical also known as Edaravone). Adherence to these procedures is paramount for ensuring personnel safety, maintaining environmental stewardship, and complying with regulatory standards.
The foundation of safe disposal is a thorough understanding of the compound's characteristics and the regulatory landscape. This guide is built upon the core principles of chemical waste management as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]
Hazard Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a comprehensive hazard assessment is critical. While a specific Safety Data Sheet (SDS) for the 1-benzyl variant may not be readily available, we can infer its hazard profile from the well-documented and structurally similar compound, 3-Methyl-1-phenyl-2-pyrazolin-5-one (CAS No. 89-25-8).[5][6][7] This conservative approach ensures a high margin of safety.
Table 1: Hazard Profile of 3-Methyl-1-phenyl-2-pyrazolin-5-one
| Hazard Category | Finding & Classification | Causality and Handling Implications |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[5][6] | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is essential. In case of ingestion, call a poison center or doctor immediately.[5][6] |
| Eye Irritation | Category 2: Causes serious eye irritation.[6] | Direct contact can cause significant discomfort or damage. Mandates the use of OSHA-compliant safety glasses or goggles.[8] |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction.[7][9] | Prolonged or repeated contact should be avoided. Requires the use of appropriate protective gloves and lab coats.[8] |
| Inhalation Toxicity | May cause respiratory tract irritation.[7] | Inhalation of dust should be minimized. Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[9] | Direct release into the environment must be prevented. This compound should not be disposed of down the drain. |
| Chemical Reactivity | Violent reactions possible with strong oxidizing agents. | Incompatible materials must be stored separately to prevent accidental reactions.[10] |
Core Principles of Laboratory Waste Management
Effective disposal is rooted in a systematic approach to waste management from the moment a chemical is deemed waste.[11]
-
Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[3] Based on the profile above, 1-benzyl-3-methyl-2-pyrazolin-5-one should be managed as a hazardous chemical waste.[8][11]
-
Segregation: Never mix incompatible waste streams.[12][13] Pyrazolone waste should be collected separately from strong acids, bases, and oxidizing agents.[8] Segregation prevents dangerous reactions and simplifies the final disposal process.
-
Containerization: Use only chemically compatible and properly sealed containers for waste accumulation.[11][14] Containers should be in good condition, free of leaks, and preferably made of plastic.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-benzyl-3-methyl-2-pyrazolin-5-one"), and a clear description of the hazards (e.g., "Toxic," "Irritant").[15]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for managing waste containing 1-benzyl-3-methyl-2-pyrazolin-5-one.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles meeting OSHA standards.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection at the Point of Generation
Waste should be collected in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][15][16]
-
Solid Waste:
-
Collect un-used or expired solid 1-benzyl-3-methyl-2-pyrazolin-5-one, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a designated, sealable solid waste container.
-
The container must be clearly labeled as "Hazardous Waste" with the chemical name and hazard warnings.[13][15]
-
-
Liquid Waste:
-
Collect solutions containing 1-benzyl-3-methyl-2-pyrazolin-5-one in a dedicated, leak-proof liquid waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The container must be kept closed when not in use.[14]
-
Label the container with "Hazardous Waste," the chemical name, the solvent system (e.g., "in Ethanol"), and an approximate concentration.
-
-
Sharps and Glassware:
-
Contaminated glassware (e.g., vials, pipettes) should be triple-rinsed with a suitable solvent. The first two rinsates are considered hazardous waste and must be collected in the liquid waste container.
-
After rinsing, the glassware can typically be disposed of in a designated laboratory glass waste container. Consult your institutional policy.
-
Step 3: Spill Management and Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS or emergency response team.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to surround and cover the spill.
-
Collect Absorbent Material: Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent and paper towels. Collect the towels as solid hazardous waste.
-
Label and Segregate: Ensure all spill cleanup waste is placed in a properly labeled hazardous waste container.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste containers in your laboratory's designated SAA. This area should be away from ignition sources and incompatible materials.[10][13]
-
Request Pickup: Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting an online or paper request to the EHS department.[13]
-
Professional Disposal: The ultimate disposal of 1-benzyl-3-methyl-2-pyrazolin-5-one waste must be handled by a licensed professional waste disposal company.[3][13] The most common and environmentally sound method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][17]
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-benzyl-3-methyl-2-pyrazolin-5-one waste.
Caption: Workflow for the safe disposal of 1-benzyl-3-methyl-2-pyrazolin-5-one.
References
- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Medsinfo. (2023). RADICAVA® EDARAVONE.
- Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one.
- Fisher Scientific. (2025). Safety Data Sheet - 3-Methyl-2-pyrazolin-5-one.
- Sigma-Aldrich. (2024). Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- TCI Chemicals. (2020). Safety Data Sheet - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- PanReac AppliChem. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
-
U.S. Food and Drug Administration. (n.d.). RADICAVA® (edaravone) injection, for intravenous use. Retrieved from [Link]
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99%.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone).
Sources
- 1. resources.duralabel.com [resources.duralabel.com]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. connmaciel.com [connmaciel.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. epa.gov [epa.gov]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pyrazolin-5-one, 1-benzyl-3-methyl-
Prepared for: Laboratory and Drug Development Professionals
This guide provides essential, field-tested safety protocols for handling 2-Pyrazolin-5-one, 1-benzyl-3-methyl-. As your partner in laboratory safety, our goal is to equip you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research. This document moves beyond mere compliance, explaining the rationale behind each safety measure to foster a deeply ingrained culture of safety.
Chemical Identification and Hazard Overview
The compound is most commonly identified in chemical literature and safety databases as 3-Methyl-1-phenyl-2-pyrazolin-5-one or 1-Phenyl-3-methyl-5-pyrazolone .
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Additionally, repeated or prolonged contact may cause skin, respiratory, and digestive tract irritation.[2] Understanding these hazards is the critical first step in selecting appropriate Personal Protective Equipment (PPE).
The Cornerstone of Safety: Risk-Based PPE Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by a thorough risk assessment of the specific procedure being performed. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers develop a Chemical Hygiene Plan (CHP) which includes criteria for PPE selection.[4][5][6] The level of protection must be commensurate with the risk of exposure.
This guide outlines PPE requirements for escalating levels of risk, from routine handling of small quantities to managing emergency spills.
Core PPE Requirements for All Handling Scenarios
These items represent the minimum level of protection required any time you are in a laboratory where 3-Methyl-1-phenyl-2-pyrazolin-5-one is handled.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. The primary hazard of this chemical is serious eye irritation, making robust eye protection non-negotiable.[3]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. This provides a removable barrier to protect your skin and personal clothing from incidental contact and minor spills.[7]
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always check the manufacturer's glove compatibility chart for breakthrough times. Contaminated gloves should be removed and replaced immediately using the proper technique to avoid cross-contamination.[8]
Task-Specific Operational and PPE Protocols
Your procedure dictates the risk. Here, we detail the necessary escalation in PPE based on the potential for exposure.
When handling the powdered form of this chemical, the primary risk is the generation and inhalation of airborne dust.
-
Engineering Controls: Whenever possible, perform these tasks within a certified chemical fume hood or a powder containment hood to minimize airborne particles.
-
Respiratory Protection: If a fume hood is not feasible or if handling large quantities, a NIOSH-approved respirator is required.[3] A disposable N95 respirator (or equivalent) is the minimum protection against fine powders. Ensure you have been properly fit-tested for the selected respirator.
-
Hand Protection: Standard nitrile gloves.
Creating solutions or transferring liquids introduces the risk of splashes.
-
Eye and Face Protection: Escalate from safety glasses to chemical splash goggles . If there is a significant risk of splashing, a full-face shield worn over chemical splash goggles is required.[7][9] This provides a multi-layered defense for the eyes and face.
-
Protective Clothing: A lab coat remains the standard. For larger volumes where significant splashes are possible, consider a chemical-resistant apron worn over the lab coat.
-
Hand Protection: Standard nitrile gloves.
These procedures increase the potential for generating aerosols and splashes, requiring a higher level of precaution.
-
Engineering Controls: Perform these operations in a fume hood. Ensure vessels are securely capped or covered to contain aerosols.
-
Eye and Face Protection: A full-face shield over chemical splash goggles is strongly recommended due to the increased and unpredictable nature of splash and aerosol generation.
-
Respiratory Protection: If the procedure is performed outside of a fume hood (not recommended), a respirator is mandatory.
-
Hand Protection: Standard nitrile gloves.
Data Presentation: PPE Summary by Task
| Task/Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| General Lab Presence | Safety Glasses (with side shields) | N/A | N/A | Lab Coat |
| Handling Solids (in Fume Hood) | Safety Glasses (with side shields) | Nitrile Gloves | Not required | Lab Coat |
| Handling Solids (on Benchtop) | Safety Glasses (with side shields) | Nitrile Gloves | N95 Respirator (minimum) | Lab Coat |
| Preparing/Handling Solutions | Chemical Splash Goggles | Nitrile Gloves | Not required (in fume hood) | Lab Coat |
| High-Energy Operations | Face Shield over Goggles | Nitrile Gloves | Not required (in fume hood) | Lab Coat, Apron (optional) |
| Large Volume/Splash Potential | Face Shield over Goggles | Nitrile Gloves | Not required (in fume hood) | Lab Coat & Chemical Apron |
| Small Spill Cleanup (<100 mL/g) | Chemical Splash Goggles | Nitrile Gloves | N95 Respirator (for powder) | Lab Coat |
| Large Spill Cleanup (>100 mL/g) | Face Shield over Goggles | Heavy-duty Nitrile/Butyl Gloves | Air-Purifying Respirator | Chemical Resistant Suit/Coveralls |
Mandatory Visualization: PPE Selection Workflow
Caption: PPE selection workflow based on procedural risk assessment.
Operational Plans: Donning, Doffing, and Disposal
Proper technique is crucial to prevent turning protective equipment into a source of contamination.
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Position goggles and/or face shield.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove first. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat/Apron: Unfasten and roll it away from your body, containing the contaminated exterior.
-
Face Shield/Goggles: Handle by the head strap.
-
Respirator: Remove by the straps without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
-
Contaminated PPE: All disposable PPE (gloves, respirators, etc.) used while handling this chemical must be disposed of as hazardous chemical waste.[11][12] Place items in a designated, labeled hazardous waste container.[13]
-
Chemical Waste: Dispose of unused chemical and contaminated materials (e.g., absorbent pads from a spill) according to your institution's hazardous waste program and local regulations. Never dispose of pyrazolone derivatives down the drain.[13]
Emergency Protocols: Spill and Exposure Response
-
Small Spill (e.g., <100g on a benchtop):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (goggles, lab coat, double nitrile gloves, and N95 respirator for powders).[11]
-
If a powder, gently cover with an absorbent pad to prevent dust from becoming airborne.[11]
-
For liquids, surround the spill with absorbent material, working from the outside in.[14]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with soap and water, and dispose of cleaning materials as hazardous waste.[10][12]
-
-
Large Spill (e.g., >100g or outside of containment):
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[12] Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[2]
References
-
8 Steps to Handling a Lab Chemical Spill . (2023). Enlighten. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard . Compliancy Group. [Link]
-
The Laboratory Standard . Vanderbilt University Medical Center. [Link]
-
OSHA Standards to Know Before Starting Your Lab . Lab Manager. [Link]
-
Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. [Link]
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Chemical Spill Procedures . California State University Monterey Bay. [Link]
-
PPE and Safety for Chemical Handling . ACS Material. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
Personal Protective Equipment for Chemical Handling . Real Safety. [Link]
-
Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]
-
Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone) . Kishida Chemical Co., Ltd.. [Link]
-
Material Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one 99% . Cole-Parmer. [Link]
-
Pyrazolone derivatives . PubMed. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions . MDPI. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity . Oriental Journal of Chemistry. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) . Der Pharma Chemica. [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. realsafety.org [realsafety.org]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. westlab.com [westlab.com]
- 12. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
